molecular formula C17H36N2S B190091 1,3-Dioctyl-2-thiourea CAS No. 109-40-0

1,3-Dioctyl-2-thiourea

Cat. No.: B190091
CAS No.: 109-40-0
M. Wt: 300.5 g/mol
InChI Key: RNGRBOULPSEYNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioctyl-2-thiourea, also known as this compound, is a useful research compound. Its molecular formula is C17H36N2S and its molecular weight is 300.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65461. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-dioctylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36N2S/c1-3-5-7-9-11-13-15-18-17(20)19-16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGRBOULPSEYNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=S)NCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00910953
Record name N,N'-Dioctylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109-40-0, 34853-57-1
Record name di-n-Octylthiourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65461
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Dioctylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIOCTYL-2-THIOUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 34853-57-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Dioctyl-2-thiourea (CAS: 34853-57-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,3-Dioctyl-2-thiourea, a symmetrically substituted dialkylthiourea. While specific research on this particular molecule is limited, this document synthesizes available data and extrapolates from the well-documented chemistry of the broader class of 1,3-disubstituted thioureas to offer valuable insights for its potential application in research and development.

Core Molecular Attributes

This compound is a solid organic compound characterized by a thiocarbonyl group flanked by two octyl chains. These long alkyl chains impart significant lipophilicity to the molecule, influencing its solubility and potential interactions with biological membranes and nonpolar matrices.

PropertyValueSource(s)
CAS Number 34853-57-1[1][2]
Molecular Formula C₁₇H₃₆N₂S[3]
Molecular Weight 300.55 g/mol [1][4]
Physical Form Solid[1]
InChIKey RNGRBOULPSEYNL-UHFFFAOYSA-N[3]
SMILES CCCCCCCCN\C(=S)\NCCCCCCCC[3]

Synthesis and Chemical Reactivity

The synthesis of 1,3-disubstituted thioureas like this compound is well-established in organic chemistry. These methods are generally robust and can be adapted for this specific compound.

General Synthetic Routes

Several reliable methods exist for the synthesis of symmetrically disubstituted thioureas. A common and efficient approach involves the reaction of a primary amine with carbon disulfide.[5]

Plausible Synthesis of this compound:

A likely synthetic pathway for this compound involves the condensation of two equivalents of octylamine with one equivalent of a thiocarbonyl transfer reagent, such as carbon disulfide. The reaction mechanism typically proceeds through the formation of a dithiocarbamic acid intermediate, which then reacts with a second molecule of the amine to yield the thiourea and hydrogen sulfide.

Chemical Reactivity

The thiourea moiety is a versatile functional group. The sulfur atom is nucleophilic, while the N-H protons are weakly acidic. The molecule can exist in tautomeric equilibrium between the thione and thiol forms. This reactivity makes 1,3-disubstituted thioureas valuable intermediates in the synthesis of various heterocyclic compounds, such as thiazolidines and thiobarbituric acids.[6]

Potential Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, the broader class of 1,3-disubstituted thioureas has garnered significant interest in medicinal chemistry due to a wide range of biological activities.[7] The presence of the lipophilic octyl chains in this compound suggests potential for interactions with lipid-rich environments, such as cell membranes.

Antimicrobial and Antifungal Activity

Thiourea derivatives are known to possess antibacterial and antifungal properties.[7][8] The mechanism of action is often attributed to the ability of the thiourea scaffold to chelate essential metal ions or interfere with enzymatic processes within the microbial cells.

Anticancer Potential

A growing body of research highlights the cytotoxic effects of 1,3-disubstituted thiourea derivatives against various cancer cell lines.[9][10] These compounds can induce apoptosis and inhibit key signaling pathways involved in tumor growth and proliferation.[10] The lipophilic nature of this compound could enhance its ability to cross cell membranes and exert cytotoxic effects.

Enzyme Inhibition

The thiourea functional group is a known inhibitor of various enzymes. For instance, some thiourea derivatives have been shown to inhibit esterases and proteases.[11] This inhibitory activity is a key area of investigation for the development of new therapeutic agents.

Use as a Synthetic Building Block

1,3-disubstituted thioureas are valuable synthons for the creation of more complex heterocyclic structures with proven biological activities.[6][12] this compound can serve as a starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science.

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound, the compound is classified with several hazards.[13]

HazardGHS ClassificationPrecautionary Statements
Acute Oral Toxicity Category 4 (Harmful if swallowed)P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell.
Acute Dermal Toxicity Category 4 (Harmful in contact with skin)P302+P352: IF ON SKIN: wash with plenty of soap and water.
Skin Irritation Category 2 (Causes skin irritation)P332+P313: IF SKIN irritation occurs: Get medical advice/attention.
Eye Irritation Category 2B (Causes eye irritation)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Acute Inhalation Toxicity Category 4 (Harmful if inhaled)P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing.
Respiratory Tract Irritation Category 3 (May cause respiratory irritation)P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Handling Recommendations:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

Analytical Characterization

The characterization of this compound would typically involve a combination of standard analytical techniques to confirm its identity and purity.

Typical Analytical Workflow:

Analytical_Workflow Synthesis Synthesized Product Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS EA Elemental Analysis Purification->EA Final Confirmed Structure and Purity

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the protons on the octyl chains and the N-H protons. ¹³C NMR would confirm the presence of the thiocarbonyl carbon and the carbons of the alkyl chains.[14]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching, C-H stretching of the alkyl chains, and the C=S stretching of the thiocarbonyl group.[14]

  • Mass Spectrometry (MS): MS would be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming the structure.[3]

  • Elemental Analysis: This technique would provide the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should correspond to the molecular formula C₁₇H₃₆N₂S.[15]

Conclusion and Future Perspectives

This compound is a lipophilic, symmetrically disubstituted thiourea. While it is not a widely studied compound, its chemical nature and the known biological activities of related thiourea derivatives suggest its potential as a valuable molecule in several areas of research and development. Its utility as a synthetic intermediate for more complex heterocyclic structures is clear. Furthermore, its potential as a bioactive compound, particularly in antimicrobial and anticancer applications, warrants further investigation. The long octyl chains are a distinguishing feature that may confer unique properties related to membrane interaction and solubility, making it an interesting candidate for structure-activity relationship studies. As with any research chemical, proper safety precautions must be observed during handling and use.

References

  • XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 34853-57-1 Name ... [Link]

  • Ghosh, H. (2025). 1,3-Disubstituted Thioureas: Versatile Building Blocks for the Construction of Heterocycles. Synlett, 36(08), 1-7.
  • Al-Omair, M. A., et al. (2022). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. RSC Advances, 12(43), 28269-28282.
  • Pfaltz & Bauer. (n.d.).
  • Anouar, E. H., et al. (2018). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. Journal of the Chilean Chemical Society, 63(4), 4216-4224.
  • Ilies, M., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules, 28(20), 7149.
  • RG166073. CAS#34853-57-1|this compound|RG166073|1,3-二辛... [Link]

  • Strzyga-Łach, P., et al. (2024). 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. European Journal of Pharmacology, 982, 176885.
  • Al-Zoubi, W. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25.
  • Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11703.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 1,3-Diphenyl-2-thiourea in Modern Dye Synthesis. [Link]

  • D'Cruz, O. J., et al. (2000). Novel thiourea compounds as dual-function microbicides. Biology of Reproduction, 63(1), 196-205.
  • Al-Salim, Y. M., & Al-Asadi, R. (2023). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25.
  • Izmest'ev, A. N., et al. (2025). Application of 1,3-disubstituted thioureas as a key synthons for the synthesis of novel 5,7-disubstituted perhydroimidazo[4,5-e][1][2][4]triazinethiones. ResearchGate.

  • Canudo-Barreras, G., & Herrera, R. P. (2023). New Twists in the Chemistry of Thioureas: 1,3-Thiazolidines as a Vector of Sustainability. Chemistry–A European Journal, e202301826.
  • ResearchGate. The proposed mechanism for the formation of thiourea. [Link]

  • Strzyga-Łach, P., et al. (2024). 1,3-Disubstituted Thiourea Derivatives: Promising Candidates for Medicinal Applications with Enhanced Cytotoxic Effects on Cancer Cells.
  • Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Journal of Research in Pharmacy, 26(2), 481-491.
  • DuBois, K. P., & Erway, W. F. (1946). Studies on the mechanism of action of thiourea and related compounds; inhibition of oxidative enzymes and oxidations catalyzed by copper. Journal of Biological Chemistry, 165(2), 711-721.
  • Moriarty, K. J., et al. (1984). Studies on the mechanism of action of dioctyl sodium sulphosuccinate in the human jejunum. Gut, 25(9), 1008-1013.
  • PubChemLite. This compound (C17H36N2S). [Link]

  • Organic Chemistry Portal. Thiourea synthesis by thioacylation. [Link]

  • Reyes-Dorantes, E., et al. (2025). Synthesis of Thiourea Derivatives and Its Evaluation as Corrosion Inhibitor for Carbon Steel. International Journal of Corrosion, 2025, 1-11.
  • Semantic Scholar. theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure. [Link]

  • Ilies, M., et al. (2023). Design, Synthesis and Biological Activities of (Thio)

Sources

Molecular weight and formula of 1,3-Dioctyl-2-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,3-Dioctyl-2-thiourea: Properties, Synthesis, and Applications

Introduction

This compound is a symmetrically substituted thiourea derivative characterized by the presence of two octyl chains attached to its nitrogen atoms. The core of the molecule is the thiourea moiety (SC(NH)₂), an organosulfur functional group analogous to urea where the oxygen atom is replaced by sulfur. This substitution imparts unique chemical properties, including a pronounced ability to act as a soft nucleophile and a ligand for soft metal ions. The long, nonpolar octyl chains significantly influence its physical properties, rendering it soluble in organic solvents and suitable for applications in materials science and organic synthesis where such solubility is paramount.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, characterization, and application, with a focus on the causal relationships that govern its chemical behavior.

Part 1: Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's properties begins with its fundamental physicochemical and spectroscopic data. These data points provide the empirical foundation for its identification, purity assessment, and the prediction of its behavior in chemical reactions.

Core Physicochemical Properties

The essential identification parameters for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₇H₃₆N₂S[1][2][3]
Molecular Weight 300.55 g/mol [1][2][4]
CAS Number 34853-57-1[1][2][4]
Appearance Yellow semisolid[5]
Monoisotopic Mass 300.25992 Da[3]
Structural Analysis & Tautomerism

Like other thioureas, this compound can exist in tautomeric forms: the dominant thione form and the thiol (or isothiourea) form. The equilibrium between these forms is a critical aspect of its reactivity, particularly in coordination chemistry and as a synthetic intermediate.[6] The thione form is generally more stable.

Caption: Thione-thiol tautomerism in this compound.

Spectroscopic Profile

Spectroscopic data is indispensable for structural verification. The following table summarizes the reported Nuclear Magnetic Resonance (NMR) data for this compound in deuterated chloroform (CDCl₃).

NucleusChemical Shift (δ, ppm)Multiplicity / CouplingAssignment
¹H NMR 5.99br. s2H, NH
3.39m4H, CH₂ -NH
1.55–1.61m4H, CH₂-CH₂ -NH
1.25–1.34m20H, 10 CH₂ (alkyl chain)
0.86t (J = 6.86 Hz)6H, 2 CH₃
¹³C NMR 181.37-C =S
31.86, 29.34, 29.28, 27.02, 22.72-Alkyl Chain C H₂
14.17-C H₃

Data sourced from Fedorov et al. (2022).[5]

Expert Interpretation:

  • The broad singlet at 5.99 ppm in the ¹H NMR is characteristic of the N-H protons of a thiourea, with the broadening indicative of exchange processes and quadrupole coupling with the nitrogen atom.

  • The multiplet at 3.39 ppm corresponds to the methylene (CH₂) groups directly attached to the nitrogen atoms, which are deshielded by the adjacent electronegative nitrogen.

  • The prominent signal cluster between 1.25 and 1.34 ppm represents the bulk of the methylene groups in the two octyl chains.

  • In the ¹³C NMR spectrum, the signal at 181.37 ppm is a definitive marker for the thiocarbonyl (C=S) carbon, which is significantly downfield due to the deshielding effect of the sulfur atom and the double bond character.

Part 2: Synthesis and Mechanism

The synthesis of symmetrically disubstituted thioureas like this compound is typically straightforward and high-yielding. The most common method involves the reaction of the corresponding primary amine with a thiocarbonyl source, such as carbon disulfide.[7]

Synthetic Protocol: From Octylamine and Carbon Disulfide

This protocol describes a robust, scalable synthesis that yields the target compound with high purity.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve n-octylamine (2 equivalents) in 100 mL of ethanol. Place the flask in an ice-water bath and stir for 15 minutes to cool the solution to 0-5 °C.

  • Reagent Addition: While maintaining vigorous stirring and the cold temperature, add carbon disulfide (CS₂, 1 equivalent) dropwise to the amine solution over 30 minutes using a dropping funnel.

    • Causality: The dropwise addition and low temperature are crucial to control the exothermic reaction and prevent the formation of unwanted byproducts. Ethanol is an effective solvent as it dissolves the amine and the intermediate dithiocarbamate salt.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, reduce the solvent volume by approximately half using a rotary evaporator. Add 100 mL of distilled water to the concentrated mixture to precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration and wash the filter cake with cold water (2 x 30 mL) to remove any unreacted amine salts. The resulting solid can be further purified by recrystallization from an ethanol/water mixture to yield this compound as a yellow semisolid.[5]

    • Self-Validation: The purity of the final product should be confirmed by melting point analysis and the spectroscopic methods detailed in Part 1. The NMR spectra should be free of signals corresponding to starting materials.

Reaction Mechanism

The synthesis proceeds via a two-step mechanism involving a dithiocarbamate intermediate.

synthesis_mechanism start Octylamine + CS₂ step1 Nucleophilic attack of amine on CS₂ start->step1 intermediate Dithiocarbamate Salt Intermediate [R-NH-C(=S)-S⁻] [R-NH₃⁺] step1->intermediate Formation step2 Reaction with 2nd equivalent of Octylamine intermediate->step2 elimination Elimination of H₂S step2->elimination product This compound elimination->product Final Product Formation

Caption: Mechanism for the synthesis of this compound.

Part 3: Key Applications and Methodologies

The unique combination of a reactive sulfur center and long alkyl chains makes this compound a valuable reagent in materials science, particularly in the synthesis of semiconductor nanocrystals.

Application: Sulfur Source in Quantum Dot (QD) Synthesis

This compound serves as an excellent, highly soluble sulfur precursor for the gram-scale synthesis of cadmium-based quantum dots, such as CdTeS.[5]

Insight: Conventional sulfur sources like elemental sulfur or thiourea itself often have limited solubility in the high-boiling organic solvents (e.g., octadecene) used for high-quality nanocrystal synthesis. The dioctyl derivative's excellent solubility ensures a homogeneous reaction mixture, leading to better control over nucleation and growth, which is critical for achieving a narrow size distribution and high quantum yield in the final QDs.

Experimental Protocol: Synthesis of CdTeS/CdZnS Core/Shell QDs

This protocol is adapted from methodologies proven effective for producing high-quality, luminescent nanocrystals.[5]

  • Precursor Preparation:

    • Cadmium Precursor: In a three-neck flask, mix cadmium oxide (CdO), oleic acid, and 1-octadecene (ODE). Heat the mixture to ~150 °C under argon flow until the solution becomes clear, forming cadmium oleate.

    • Sulfur Precursor: In a separate vial, dissolve this compound in ODE.

    • Tellurium Precursor: Prepare a solution of trioctylphosphine telluride (TOP-Te).

  • Core Synthesis:

    • Raise the temperature of the cadmium precursor solution to the desired injection temperature (e.g., 240-280 °C).

    • Rapidly inject the this compound and TOP-Te solutions into the hot cadmium precursor solution.

    • Allow the CdTeS nanocrystal cores to grow for a specified time (e.g., 5-15 minutes), monitoring growth via UV-Vis and photoluminescence spectroscopy.

  • Shell Growth:

    • Prepare shell precursors (e.g., zinc oleate and this compound in ODE).

    • Lower the core growth reaction temperature (e.g., to 220 °C) and add the shell precursors dropwise over 30-60 minutes. This slow addition promotes layer-by-layer growth of the CdZnS shell, passivating the core and enhancing quantum yield.

  • Purification: Cool the reaction mixture and precipitate the QDs by adding a non-solvent like acetone or ethanol. Centrifuge the mixture, discard the supernatant, and redisperse the QD pellet in a nonpolar solvent like toluene or hexane. Repeat this washing step 2-3 times.

Workflow Diagram: Quantum Dot Synthesis

qd_synthesis precursors Precursors (Cd Oleate, TOP-Te, this compound) injection Hot Injection into Solvent (e.g., 1-Octadecene at 260°C) precursors->injection core_growth Core Growth (CdTeS Nanocrystals) injection->core_growth shell_growth Shell Growth (CdTeS/CdZnS) core_growth->shell_growth shell_precursors Shell Precursors Added (Zn Oleate, this compound) shell_precursors->shell_growth purification Purification (Precipitation & Centrifugation) shell_growth->purification final_product Dispersed Core/Shell QDs purification->final_product

Caption: General workflow for core/shell quantum dot synthesis.

Part 4: Safety, Handling, and Storage

Inferred Hazard Assessment
Hazard CategoryPotential HazardBasis of Inference
Acute Toxicity Harmful in contact with skin or if swallowed.Based on data for 1,3-dibutyl-2-thiourea and thiourea.[8]
Skin Sensitization May cause an allergic skin reaction.This is a known hazard for many thiourea derivatives.[8][9]
Eye Irritation May cause serious eye irritation/damage.Common for amine and sulfur-containing compounds.[9][10]
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.A noted hazard for related compounds.[8]
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.A common classification for thiourea derivatives.[8]

Disclaimer: This information is for guidance only. Researchers must consult the specific SDS provided by the chemical supplier before handling this compound.

Recommended Handling and Storage Protocols
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors or aerosols.

  • Personal Protective Equipment (PPE):

    • Wear nitrile or neoprene gloves to prevent skin contact.

    • Use chemical safety goggles or a face shield to protect the eyes.

    • A lab coat should be worn to protect personal clothing.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.

Conclusion

This compound is a versatile chemical tool whose value lies in the synergistic properties of its thiourea core and its long alkyl chains. While its primary documented application is as a superior sulfur source in high-temperature nanomaterial synthesis, the general reactivity of the thiourea group suggests potential in other areas. Future research could explore its utility as an organocatalyst, as a ligand for creating soluble metal complexes for catalysis, or, with modification, as a scaffold for biologically active molecules, an area where thiourea derivatives have shown significant promise.[6][11] This guide provides the foundational knowledge required for scientists to confidently and safely incorporate this compound into their research endeavors.

References

  • Fedorov, F. S., et al. (2022). Disubstituted thiourea as a suitable sulfur source in the gram-scale synthesis of yellow- and red-emitting CdTeS/CdxZn1−xS core/shell quantum dots. National Institutes of Health (NIH). [Link]

  • Safety Data Sheet: 1,3-dibutyl-2-thiourea. Chemos GmbH & Co.KG. [Link]

  • 1,3-Dioctadecylthiourea - LookChem. LookChem. [Link]

  • This compound (C17H36N2S) - PubChemLite. PubChemLite. [Link]

  • Thiourea - Wikipedia. Wikipedia. [Link]

  • Al-Ghorbani, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

  • 1,3-DIBUTYL-2-THIOUREA - precisionFDA. precisionFDA. [Link]

  • Atasever, B., et al. (2024). 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. PubMed. [Link]

  • Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]

  • The proposed mechanism for the formation of thiourea. ResearchGate. [Link]

Sources

Spectroscopic Characterization of 1,3-Dioctyl-2-thiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Dioctyl-2-thiourea is a symmetrically substituted thiourea derivative with two eight-carbon alkyl chains. As with many thiourea compounds, it finds applications in diverse fields such as organic synthesis, materials science, and medicinal chemistry.[1][2] A thorough understanding of its molecular structure is paramount for its effective application and quality control. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra offers a comprehensive structural elucidation of the molecule, providing valuable insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Isomerism

The fundamental structure of this compound consists of a central thiocarbonyl group (C=S) bonded to two nitrogen atoms, each of which is substituted with an octyl group. The molecule's flexibility allows for various conformations, and the thiourea moiety can exhibit tautomerism, although the thione form is generally predominant.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the two equivalent octyl chains and the N-H protons of the thiourea moiety.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
5.99broad singlet2HNH
3.39multiplet4HCH₂-NH
1.55-1.61multiplet4HCH₂-CH₂-NH
1.25-1.34multiplet20H10 x CH₂
0.86triplet6HCH₃
Solvent: CDCl₃, Frequency: 500.13 MHz[3]

Interpretation of the ¹H NMR Spectrum:

  • N-H Protons (δ 5.99): The protons attached to the nitrogen atoms appear as a broad singlet. The broadness is a result of moderate-rate chemical exchange and quadrupole broadening from the adjacent nitrogen atom. The integration of 2H confirms the presence of two equivalent N-H protons.

  • Methylene Protons adjacent to Nitrogen (δ 3.39): The methylene groups directly bonded to the nitrogen atoms are deshielded due to the electronegativity of the nitrogen, resulting in a downfield chemical shift. The multiplicity is complex due to coupling with both the neighboring N-H protons and the adjacent methylene group.

  • Alkyl Chain Protons (δ 1.55-1.61 and 1.25-1.34): The remaining methylene protons of the octyl chains appear as overlapping multiplets in the typical aliphatic region.

  • Methyl Protons (δ 0.86): The terminal methyl groups of the two octyl chains appear as a triplet due to coupling with the adjacent methylene group, confirming the presence of a -CH₂-CH₃ terminus.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
181.37C=S
31.86CH₂
29.34CH₂
29.28CH₂
27.02CH₂
22.72CH₂
14.17CH₃
Solvent: CDCl₃, Frequency: 125.76 MHz[3]

Interpretation of the ¹³C NMR Spectrum:

  • Thiocarbonyl Carbon (δ 181.37): The most downfield signal corresponds to the carbon atom of the C=S group. This significant deshielding is characteristic of thiocarbonyl carbons.

  • Alkyl Chain Carbons (δ 14.17 - 31.86): The signals for the eight carbons of the octyl chain appear in the aliphatic region of the spectrum. The terminal methyl carbon is the most upfield signal. The specific assignment of the individual methylene carbons can be challenging due to their similar chemical environments.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 20-40 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).[3]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz).[3]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Referencing: Reference the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.23 ppm).[3]

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (500 MHz) cluster_processing Data Processing dissolve Dissolve in CDCl₃ H1_acq ¹H NMR Acquisition dissolve->H1_acq C13_acq ¹³C NMR Acquisition dissolve->C13_acq FT Fourier Transform H1_acq->FT C13_acq->FT phasing Phase Correction FT->phasing baseline Baseline Correction phasing->baseline referencing Referencing baseline->referencing

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted and aracteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3300-3400N-H stretchingMedium
~2850-2960C-H stretching (aliphatic)Strong
~1550-1600N-H bending and C-N stretchingMedium-Strong
~1450-1470C-H bending (methylene)Medium
~1375C-H bending (methyl)Medium
~1000-1200C-N stretchingMedium
~700-800C=S stretchingMedium-Weak

Interpretation of the IR Spectrum:

  • N-H Stretching (~3300-3400 cm⁻¹): The presence of a medium intensity band in this region is indicative of the N-H stretching vibrations of the secondary amine groups in the thiourea moiety.[4][5]

  • C-H Stretching (~2850-2960 cm⁻¹): Strong absorption bands in this region are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the numerous methylene and methyl groups of the octyl chains.

  • Thioamide Bands: The vibrations of the thiourea core give rise to several characteristic bands. The band around 1550-1600 cm⁻¹ is often referred to as the "thioamide II" band and arises from a combination of N-H bending and C-N stretching vibrations.[4]

  • C=S Stretching (~700-800 cm⁻¹): The C=S stretching vibration is typically observed in this region. The intensity of this band can be variable, and its position can be influenced by coupling with other vibrations.[5]

Experimental Protocol for IR Data Acquisition (ATR-FTIR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns.

Table 4: Predicted m/z Values for Molecular Ions of this compound

AdductPredicted m/z
[M+H]⁺301.26720
[M+Na]⁺323.24914
[M-H]⁻299.25264
Data sourced from PubChem[6]

Interpretation of the Mass Spectrum:

The molecular weight of this compound is 300.55 g/mol .[7] In a typical electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 301.267.

Fragmentation Pattern:

Under electron impact (EI) or collision-induced dissociation (CID), the molecular ion is expected to fragment. Common fragmentation pathways for N,N'-dialkylthioureas include:

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom, leading to the loss of an alkyl radical and the formation of a resonance-stabilized cation.

  • Cleavage of the C-N Bond: Scission of the bond between the octyl group and the nitrogen atom.

  • McLafferty-type Rearrangements: If sterically feasible, a gamma-hydrogen transfer from the alkyl chain to the sulfur atom, followed by cleavage, can occur.

MS_Fragmentation M [M]⁺˙ m/z 300 F1 Loss of C₇H₁₅˙ (Alpha-Cleavage) M->F1 F2 Loss of C₈H₁₇˙ (C-N Cleavage) M->F2 P1 [C₉H₁₉N₂S]⁺ m/z 187 F1->P1 P2 [C₉H₁₉N₂S]⁺ m/z 187 F2->P2

Caption: Potential fragmentation pathways for this compound in MS.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization mass spectrometer.

  • Infusion: Introduce the sample solution into the ion source via direct infusion or coupled with a liquid chromatography system.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode over an appropriate mass range.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, while IR spectroscopy identifies the key functional groups. Mass spectrometry determines the molecular weight and offers insights into the molecule's fragmentation behavior. This detailed spectroscopic guide serves as a valuable resource for researchers working with this and related thiourea derivatives, ensuring the identity and purity of the compound in their scientific endeavors.

References

  • Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media - IOSR Journal. Available at: [Link]

  • Spectra of Urea and Thiourea in the 3μ Region - AIP Publishing. Available at: [Link]

  • Metal–sulphur vibrations. Part I. Far-infrared spectra of some complexes of thiourea and ethylenethiourea (imidazolidine-2-thione) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). Available at: [Link]

  • Disubstituted thiourea as a suitable sulfur source in the gram-scale synthesis of yellow- and red-emitting CdTeS/CdxZn1−xS core/shell quantum dots - NIH. Available at: [Link]

  • Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals - Jetir.Org. Available at: [Link]

  • Synthesis and mass spectral study of thiourea and thiocarbam - TSI Journals. Available at: [Link]

  • Infrared Spectra and Configuration of Alkylthiourea Derivatives. Normal Vibrations of N,N′-Dimethyl- and Tetramethylthiourea | Journal of the American Chemical Society. Available at: [Link]

  • Experimental and calculated 1 H and 13 C NMR chemical shifts of 1a thiourea derivative. - ResearchGate. Available at: [Link]

  • Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory | Request PDF - ResearchGate. Available at: [Link]

  • Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory | Semantic Scholar. Available at: [Link]

  • Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates Original Artic - TSI Journals. Available at: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - J. Org. Chem. Available at: [Link]

  • Experimental and calculated 1 H and 13 C NMR chemical shifts of 1c of thiourea derivative. - ResearchGate. Available at: [Link]

  • This compound (C17H36N2S) - PubChem. Available at: [Link]

Sources

Solubility of 1,3-Dioctyl-2-thiourea in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1,3-Dioctyl-2-thiourea in Organic Solvents

Introduction

This compound is a derivative of thiourea, an organosulfur compound structurally analogous to urea with the oxygen atom supplanted by a sulfur atom.[1] Thiourea and its derivatives are pivotal scaffolds in medicinal chemistry and organic synthesis, exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. The efficacy of these compounds is often linked to their ability to interact with various biological targets. For researchers and professionals in drug development, a comprehensive understanding of the physicochemical properties of thiourea derivatives, particularly their solubility in organic solvents, is paramount for formulation, synthesis, and preclinical evaluation.

The introduction of two octyl chains onto the thiourea core in this compound dramatically increases its lipophilicity. This structural modification is anticipated to significantly alter its solubility profile compared to the parent thiourea molecule, favoring solubility in less polar organic solvents.[2] This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in a range of common organic solvents. Given the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the theoretical principles and provides detailed experimental protocols to empower researchers to generate this critical data in their own laboratories.

Physicochemical Profile of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₁₇H₃₆N₂S[3]
Molecular Weight 300.55 g/mol [3][4]
Appearance White to off-white solid
Melting Point 53-55 °C[2][4][5]
Predicted XlogP 6.8
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 1 (Sulfur atom)

The high predicted XlogP value of 6.8 indicates a strongly lipophilic (oil-loving) and hydrophobic (water-fearing) nature. This is a direct consequence of the two long C₈ alkyl (octyl) chains. The melting point of 53-55 °C is a critical parameter for solubility experiments, particularly for methods involving heating to achieve saturation.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar polarities and intermolecular forces are more likely to be miscible. For this compound, its solubility in a given organic solvent is a function of the interplay between its structural features and the properties of the solvent.

  • Lipophilic Octyl Chains: The two long octyl chains are non-polar and will interact favorably with non-polar or moderately polar solvents through van der Waals forces. These chains are the primary drivers of its solubility in hydrocarbons and other non-polar organic solvents.

  • Thiourea Core: The central thiourea moiety (-NH-C(S)-NH-) possesses both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the sulfur atom).[2] This allows for potential interactions with polar protic solvents (like alcohols) and polar aprotic solvents (like acetone or DMSO).[2]

It is the balance between the large, non-polar alkyl groups and the smaller, more polar thiourea core that will dictate the optimal solvent for dissolution. It is expected that this compound will exhibit higher solubility in solvents of low to intermediate polarity and will be poorly soluble in highly polar solvents like water.

Diagram of Molecular Features Influencing Solubility

G cluster_molecule This compound cluster_interactions Primary Interactions with Solvents structure C₈H₁₇-NH-C(S)-NH-C₈H₁₇ polar_core Thiourea Core (-NH-C(S)-NH-) lipophilic Two Octyl Chains (C₈H₁₇) van_der_waals Van der Waals Forces lipophilic->van_der_waals Favors non-polar solvents h_bonding Hydrogen Bonding polar_core->h_bonding Favors polar solvents G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation node_style node_style A Add excess this compound to a known volume of solvent in a vial. B Place vial in thermostatic bath at desired temperature. A->B C Stir vigorously for an extended period (e.g., 24 hours) to ensure saturation. B->C D Allow solution to settle (e.g., 30 minutes) for solid particles to precipitate. C->D E Carefully withdraw a known volume of the supernatant using a filtered syringe. D->E F Dispense the saturated solution into a pre-weighed Petri dish. E->F G Record the exact mass of the solution. F->G H Evaporate the solvent in a drying oven at a temperature below the solute's melting point. G->H I Weigh the dish with the dry residue until a constant mass is achieved. H->I J Calculate solubility (e.g., in g/100mL or mg/mL). I->J

Caption: Step-by-step workflow for the gravimetric determination of solubility.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume (e.g., 5 or 10 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Add a magnetic stir bar to the vial and seal it tightly.

  • Equilibration:

    • Place the vial in a thermostatic water bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixture vigorously for a sufficient time to reach equilibrium. A duration of 24 hours is often recommended.

    • After stirring, turn off the stirrer and allow the solution to settle for at least 30 minutes, enabling the excess solid to precipitate.

  • Sampling:

    • Carefully draw a sample (e.g., 2-3 mL) of the clear supernatant into a syringe fitted with a syringe filter. The filter is essential to prevent any undissolved solid particles from being transferred.

  • Gravimetric Analysis:

    • Dispense the filtered saturated solution into a pre-weighed Petri dish.

    • Immediately weigh the Petri dish containing the solution to determine the mass of the solution transferred.

    • Place the Petri dish in a drying oven at a temperature well below the melting point of this compound (e.g., 40 °C) to evaporate the solvent.

    • Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is obtained. This final mass corresponds to the mass of the dissolved this compound.

  • Calculation:

    • Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry residue)

    • Mass of solute = (Mass of dish + dry residue) - (Mass of empty dish)

    • Solubility (g / 100 g solvent) = (Mass of solute / Mass of solvent) * 100

    To express solubility in more common units like mg/mL, the density of the solvent at the experimental temperature is required.

Data Presentation

Quantitative solubility data should be meticulously recorded and presented in a clear, tabular format to facilitate comparison across different solvents and temperatures.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

SolventSolvent Polarity IndexSolubility ( g/100 mL)Solubility (mg/mL)Molar Solubility (mol/L)Observations
n-Hexane0.1Experimental DataExperimental DataExperimental Datae.g., Clear solution
Toluene2.4Experimental DataExperimental DataExperimental Datae.g., Clear solution
Dichloromethane3.1Experimental DataExperimental DataExperimental Datae.g., Clear solution
Acetone5.1Experimental DataExperimental DataExperimental Datae.g., Clear solution
Ethanol4.3Experimental DataExperimental DataExperimental Datae.g., Clear solution
Methanol5.1Experimental DataExperimental DataExperimental Datae.g., Clear solution
DMSO7.2Experimental DataExperimental DataExperimental Datae.g., Clear solution
Water10.2Experimental DataExperimental DataExperimental Datae.g., Immiscible

Conclusion

References

  • Chemical-Suppliers. (n.d.). This compound | CAS 34853-57-1. Retrieved from [Link]

  • IARC Publications. (n.d.). N,N′-DIETHYLTHIOUREA 1. Exposure Data. Retrieved from [Link]

  • ResearchGate. (2015). Measurement and correlation of solubility of thiourea in two solvent mixtures from T= (283.15 to 313.15) K | Request PDF. Retrieved from [Link]

  • Sciencemadness Wiki. (2022). Thiourea. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-di-o-Tolyl-2-thiourea (CAS 137-97-3). Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Synthesis and characterization of thiourea. Retrieved from [Link]

  • Amazon S3. (n.d.). Supporting Information Determination of thiourea solubility in twelve different mono- solvents and its comparison with structura. Retrieved from [Link]

  • MDPI. (2024). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Retrieved from [Link]

  • PubChem. (n.d.). N,N'-Diethylthiourea. Retrieved from [Link]

  • PubChem. (n.d.). N,N'-Dibutylthiourea. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C17H36N2S). Retrieved from [Link]

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

  • International Laboratory USA. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid–liquid solubility behavior of thiourea in twelve organic solvents; solubility experiments, data correlation, solvent analysis, and molecular simulations | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Retrieved from [Link]

  • PubMed. (2024). 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. Retrieved from [Link]

Sources

A Guide to Ensuring the Purity of 1,3-Dioctyl-2-thiourea for Reproducible Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Thiourea and its derivatives are a significant class of organic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anti-cancer, and anti-diabetic properties.[5][8][9] The lipophilic octyl chains in 1,3-dioctyl-2-thiourea suggest its potential utility in applications requiring good solubility in organic solvents or interaction with hydrophobic biological targets. Given its role as a building block or a candidate molecule in sensitive biological systems, stringent purity control is non-negotiable.

Understanding Potential Impurities: A Synthesis-Forward Approach

The potential impurities in a batch of this compound are intrinsically linked to its synthesis route. A common method for synthesizing N,N'-disubstituted thioureas involves the reaction of an amine with a thiocarbonyl source, such as carbon disulfide or a related reagent.[10]

A plausible synthesis for this compound involves the reaction of octylamine with a thiocarbonylating agent. This process can introduce several types of impurities:

  • Unreacted Starting Materials: Residual octylamine or thiocarbonylating agent.

  • By-products of the Thiocarbonylating Agent: Depending on the reagent used, various side products can be formed.

  • Over- or Under-alkylated Thioureas: While less common for this specific symmetric product, improper reaction control could lead to related structures.

  • Solvent and Reagent Residues: Inorganic salts, catalysts, and residual solvents from the reaction and purification steps.[11]

  • Degradation Products: Thioureas can be susceptible to hydrolysis or oxidation under certain conditions.

cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities Octylamine Octylamine Reaction Reaction Octylamine->Reaction Thiocarbonyl_Source Thiocarbonyl Source Thiocarbonyl_Source->Reaction Crude_Product Crude this compound Reaction->Crude_Product Unreacted_Octylamine Unreacted Octylamine Crude_Product->Unreacted_Octylamine from incomplete reaction Byproducts Byproducts Crude_Product->Byproducts from side reactions Solvents Residual Solvents Crude_Product->Solvents from workup Degradation Degradation Products Crude_Product->Degradation from storage/handling

Caption: Origin of potential impurities in this compound synthesis.

Establishing Purity Specifications for Research Applications

While a universally mandated purity standard for research-grade this compound may not be formally established, a set of rigorous internal specifications is crucial. The following table outlines recommended purity criteria for use in sensitive research and early-stage drug development.

Parameter Specification Rationale
Appearance White to off-white solid or powderDeviations in color can indicate the presence of impurities or degradation products.[12]
Purity by HPLC ≥ 98%High-performance liquid chromatography is a sensitive method for quantifying the target compound and detecting organic impurities.
Identity by ¹H NMR Conforms to the expected structureNuclear Magnetic Resonance spectroscopy provides detailed structural information, confirming the identity of the compound and revealing the presence of structurally related impurities.
Identity by ¹³C NMR Conforms to the expected structureComplements ¹H NMR for unambiguous structure confirmation.
Melting Point A narrow range (e.g., 2-3°C)A sharp melting point is indicative of high purity. Impurities tend to depress and broaden the melting point range.[3]
Residual Solvents To be determined based on synthesis; typically <0.5%Solvents can interfere with reactions and biological assays.
Water Content (Karl Fischer) ≤ 0.5%Water can affect the stability and reactivity of the compound.

Analytical Methodologies for Purity Verification

A multi-pronged analytical approach is necessary for a comprehensive assessment of purity. It is important to note that some suppliers of rare chemicals like this compound may not provide detailed analytical data, placing the onus of quality control on the researcher.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment, capable of separating the main compound from non-volatile organic impurities.

Step-by-Step Protocol for HPLC Purity Determination:

  • Column Selection: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point due to the nonpolar nature of the dioctyl chains.

  • Mobile Phase Preparation: A gradient elution is recommended to resolve both polar and nonpolar impurities.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-20 min: Hold at 95% B

    • 20-21 min: 95% to 50% B

    • 21-25 min: Re-equilibration at 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength where the thiourea chromophore absorbs, typically around 240-250 nm. A photodiode array (PDA) detector is ideal for assessing peak purity.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Start Start Sample_Prep Sample Preparation (1 mg/mL in Acetonitrile) Start->Sample_Prep HPLC_System HPLC System (C18 column, Gradient Elution) Sample_Prep->HPLC_System Injection Inject Sample HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (240-250 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration) Detection->Data_Analysis Purity_Report Purity Report (%) Data_Analysis->Purity_Report

Caption: Workflow for HPLC purity analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for confirming the identity of this compound and identifying structurally similar impurities.[13][14]

¹H NMR Spectroscopy:

  • Expected Signals: The proton NMR spectrum should show characteristic signals for the octyl chains and the N-H protons of the thiourea group.

    • A triplet around 0.8-0.9 ppm corresponding to the terminal methyl (CH₃) groups.

    • A complex multiplet between 1.2-1.7 ppm for the methylene (CH₂) groups of the octyl chains.

    • A multiplet around 3.4 ppm for the methylene groups adjacent to the nitrogen atoms (CH₂-NH).

    • A broad singlet for the N-H protons, typically around 6.0 ppm, although its chemical shift can be concentration and solvent dependent.[15]

  • Impurity Detection: The presence of unreacted octylamine would be indicated by a characteristic signal for its NH₂ group and potentially different chemical shifts for the adjacent CH₂ group. Other unexpected signals would point to the presence of organic impurities. The integration of the signals should be consistent with the number of protons in the molecule.

¹³C NMR Spectroscopy:

  • Expected Signals: The carbon NMR spectrum provides complementary structural information.

    • A signal for the thiocarbonyl carbon (C=S) is expected to be significantly downfield, around 181 ppm.[15]

    • Signals for the carbons of the octyl chains would appear in the aliphatic region (approximately 14-50 ppm).

  • Impurity Detection: The presence of additional signals, particularly in the downfield region, could indicate impurities with different carbon skeletons.

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Compare the obtained chemical shifts, multiplicities, and integrations with reference spectra or predicted values.

    • Carefully examine the baseline for small peaks that could represent impurities.

    • If available, use quantitative NMR (qNMR) with an internal standard for a more accurate purity assessment.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₁₇H₃₆N₂S), the expected monoisotopic mass is approximately 300.26 g/mol .[16][17] Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer can be used. LC-MS, which combines the separation power of HPLC with the detection specificity of MS, is particularly effective for identifying and quantifying impurities.[18]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups.

  • Expected Absorptions:

    • N-H stretching vibrations, typically appearing as a broad band in the range of 3200-3400 cm⁻¹.

    • C-H stretching vibrations of the alkyl chains, just below 3000 cm⁻¹.

    • The characteristic C=S stretching vibration, which can be found in the region of 1300-1400 cm⁻¹, although it can be coupled with other vibrations.

Melting Point Analysis

The melting point is a fundamental physical property that provides a quick indication of purity.[3] A pure crystalline solid will have a sharp and defined melting point. Impurities typically cause a depression and broadening of the melting range.

Conclusion: A Commitment to Quality

The reliability of research and the success of drug development programs are built upon a foundation of high-quality reagents.[1] For a compound like this compound, where its biological activity is of primary interest, assuming purity without verification is a significant risk. By implementing a robust analytical strategy encompassing chromatography and spectroscopy, researchers can ensure the identity and purity of their materials. This diligence not only validates the integrity of their own work but also contributes to the overall reproducibility and advancement of the scientific field.

References

  • Azeem Shakeel, Ataf Ali Altaf, Ashfaq Mahmood Qureshi, Amin Badshah. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. [Link]

  • The Indispensable Role of Thiourea in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). ResearchGate. [Link]

  • Post, A. (2024, January 19). The Impact of Impurities in Lab Chemicals. Post Apple Scientific. [Link]

  • Shakeel, A., Altaf, A. A., Qureshi, A. M., & Badshah, A. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). MDPI. [Link]

  • Chemical Purity and Its Impact on Manufacturing. (n.d.). Moravek, Inc. [Link]

  • THIOUREA 1. Exposure Data. (n.d.). IARC Publications. [Link]

  • Chemical Impurities: An Epistemological Riddle with Serious Side Effects. (2020). PMC. [Link]

  • Thiourea. (n.d.). SpectraBase. [Link]

  • Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. (n.d.). MDPI. [Link]

  • Disubstituted thiourea as a suitable sulfur source in the gram-scale synthesis of yellow- and red-emitting CdTeS/CdxZn1−xS core/shell quantum dots. (n.d.). NIH. [Link]

  • The assay method of thiourea dioxide in a kind of food additives. (n.d.).
  • Synthetic method of thiourea. (n.d.).
  • Determination of Thiourea in Noodle and Rice Flour by Liquid Chromatography-Mass Spectrometry. (n.d.). ResearchGate. [Link]

  • ¹H-NMR spectra of the thiourea derivatives. (n.d.). ResearchGate. [Link]

  • A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. (2021). PMC. [Link]

  • Synthesis and characterization of thiourea. (2019). ResearchGate. [Link]

  • Thiourea. (n.d.). PubChem. [Link]

  • Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Evaluating 1,3-Dioctyl-2-thiourea as a Corrosion Inhibitor for Carbon Steel

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers and scientists on the evaluation of 1,3-Dioctyl-2-thiourea as a corrosion inhibitor for carbon steel in acidic environments. While direct literature on the dioctyl derivative is nascent, this guide extrapolates from established principles and experimental data from analogous short-chain thioureas (e.g., diethyl and dibutyl derivatives) to propose a robust framework for its characterization.[1][2][3] The protocols herein detail gravimetric, electrochemical, and surface analysis techniques, explaining the causality behind experimental choices to ensure a self-validating and rigorous investigation.

Introduction: The Challenge of Carbon Steel Corrosion

Carbon steel is a cornerstone material in numerous industries, from energy pipelines to infrastructure, due to its mechanical properties and economic viability. However, its susceptibility to corrosion, particularly in acidic environments common in industrial cleaning, oil and gas production, and chemical processing, poses a significant challenge to its longevity and safety.[4] The use of organic corrosion inhibitors is one of the most practical and cost-effective methods to mitigate this degradation.[4]

Thiourea and its derivatives are a well-established class of corrosion inhibitors, primarily due to the presence of nitrogen and sulfur atoms. These heteroatoms act as active centers for adsorption onto the metal surface, forming a protective barrier against the corrosive medium.[1][5] The general inhibition mechanism involves the donation of lone pair electrons from S and N atoms to the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a coordinate bond (chemisorption).[1][4]

This guide focuses on This compound . The hypothesis is that the long, hydrophobic dioctyl chains will enhance the protective film's stability and surface coverage, while the thiourea headgroup provides strong chemisorption, leading to superior inhibition efficiency compared to its shorter-chain counterparts. These protocols are designed to rigorously test this hypothesis.

Proposed Mechanism of Inhibition

The corrosion inhibition by this compound is predicated on its ability to adsorb onto the carbon steel surface, thereby blocking the active sites for both anodic (iron dissolution) and cathodic (hydrogen evolution) reactions. The proposed mechanism involves a synergistic interplay of physisorption and chemisorption.

  • Initial Physisorption: In an acidic solution, the thiourea molecule can become protonated. This cationic form can be electrostatically attracted to the steel surface, which is negatively charged due to the adsorption of anions (e.g., Cl⁻) from the acid.

  • Chemisorption: The primary inhibitive action arises from the formation of coordinate bonds between the lone pair electrons of the sulfur and nitrogen atoms in the thiourea group and the vacant d-orbitals of the iron atoms on the steel surface.[1]

  • Protective Barrier Formation: The two long octyl (C₈H₁₇) chains are hydrophobic. Once the molecule is anchored via the thiourea headgroup, these chains orient themselves away from the metal surface, creating a dense, non-polar barrier. This barrier physically displaces water and corrosive ions from the surface, significantly hindering the corrosion process.

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Carbon Steel Surface cluster_film Protective Film Formation H+ H⁺ Ions Fe Fe (Iron Atoms) H+->Fe Cathodic Reaction (H₂ Evolution) Cl- Cl⁻ Ions Inhibitor This compound (Protonated) Inhibitor->Fe Adsorption Fe->Cl- Anodic Reaction (Fe Dissolution) AdsorbedInhibitor Adsorbed Inhibitor Film (Chemisorption via S, N) + Hydrophobic Octyl Chains AdsorbedInhibitor->H+ Blocks Attack AdsorbedInhibitor->Cl- Blocks Attack

Caption: Proposed inhibition mechanism of this compound.

Experimental Evaluation: Protocols & Workflows

A multi-faceted approach is essential for a comprehensive evaluation. This involves gravimetric analysis for overall corrosion rate, electrochemical techniques to probe the interfacial kinetics, and surface analysis to confirm film formation.

Materials & Preparation
  • Working Electrode: Carbon steel coupons (e.g., API 5L X52 or AISI 1018) with a known chemical composition. For electrochemical tests, embed the coupons in an insulating resin, leaving a defined surface area (e.g., 1 cm²) exposed.

  • Surface Preparation: Polish the carbon steel surface sequentially with different grades of silicon carbide (SiC) abrasive paper (e.g., 240, 400, 600, 800, 1200 grit). Degrease with acetone, rinse with distilled water, and dry immediately before each experiment. This ensures a reproducible surface state.

  • Corrosive Medium: 1 Molar (M) Hydrochloric Acid (HCl) solution is a standard aggressive medium for inhibitor testing. Prepare by diluting reagent-grade HCl with double-distilled water.

  • Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and then add aliquots to the corrosive medium to achieve the desired concentrations (e.g., 50, 100, 200, 500 ppm).

Protocol 1: Weight Loss (Gravimetric) Method

This fundamental method provides a direct measure of material loss over time.[6][7]

Principle: The difference in the weight of a carbon steel coupon before and after immersion in the corrosive solution allows for the calculation of the corrosion rate and the inhibitor's efficiency.

Procedure:

  • Prepare and weigh three carbon steel coupons to an accuracy of 0.1 mg (W₁).

  • Immerse each coupon completely in beakers containing the corrosive solution: one blank (1 M HCl) and several with different concentrations of this compound in 1 M HCl.

  • Maintain the beakers in a water bath at a constant temperature (e.g., 25 °C) for a fixed duration (e.g., 6 hours).

  • After the immersion period, remove the coupons, gently clean them with a soft brush, rinse with distilled water and acetone, dry, and re-weigh (W₂).

  • Calculate the Corrosion Rate (CR) and Inhibition Efficiency (%IE).

Data Analysis:

  • Weight Loss (ΔW): ΔW = W₁ - W₂ (mg)

  • Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × D)

    • Where: A = surface area (cm²), T = immersion time (hours), D = density of carbon steel (~7.85 g/cm³).

  • Inhibition Efficiency (%IE): %IE = [(CR₀ - CRᵢ) / CR₀] × 100

    • Where: CR₀ is the corrosion rate in the blank solution and CRᵢ is the corrosion rate in the presence of the inhibitor.

Protocol 2: Electrochemical Measurements

Electrochemical techniques provide rapid and detailed insights into the corrosion mechanism.[8][9] A standard three-electrode cell is used, containing the carbon steel working electrode (WE), a platinum counter electrode (CE), and a saturated calomel reference electrode (SCE).

A. Potentiodynamic Polarization (PDP)

Principle: The potential of the working electrode is scanned relative to the reference electrode, and the resulting current is measured. The resulting Tafel plot provides information on both anodic and cathodic reaction kinetics.[10][11][12]

Procedure:

  • Immerse the three-electrode setup in the test solution (blank or with inhibitor).

  • Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for about 30-60 minutes until a steady state is reached.

  • Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 mV/s).

  • Record the resulting current density.

Data Analysis:

  • Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (E_corr).

  • The intersection point gives the corrosion current density (i_corr) .

  • %IE = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100 , where i_corr₀ and i_corrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Observe the shift in E_corr . If the shift is >85 mV, the inhibitor is classified as anodic or cathodic; otherwise, it is a mixed-type inhibitor.[13]

B. Electrochemical Impedance Spectroscopy (EIS)

Principle: A small amplitude AC signal is applied to the electrode over a range of frequencies. The impedance response of the system provides information about the properties of the inhibitor film and the charge transfer process at the interface.[14][15] EIS is non-destructive and ideal for studying the evolution of the protective film over time.[8]

Procedure:

  • Set up the three-electrode cell and allow the OCP to stabilize as in the PDP protocol.

  • Apply a small sinusoidal AC voltage perturbation (e.g., 10 mV) around the OCP.

  • Scan a frequency range from high to low (e.g., 100 kHz to 0.01 Hz).

  • Plot the data as Nyquist and Bode plots.

Data Analysis:

  • The Nyquist plot typically shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct) . A larger diameter indicates better corrosion resistance.

  • Model the data using an equivalent electrical circuit (EEC). A common simple model is the Randles circuit.

  • %IE = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100 , where R_ctᵢ and R_ct₀ are the charge transfer resistances with and without the inhibitor.

  • The double-layer capacitance (C_dl) can also be determined. A decrease in C_dl upon inhibitor addition suggests the displacement of water molecules and adsorption of the organic inhibitor.

G cluster_prep Sample Preparation cluster_methods Experimental Methods cluster_analysis Data Acquisition & Analysis Prep Polish & Clean Carbon Steel Coupon WL Weight Loss: Immerse for 6h Prep->WL EC Electrochemical: Stabilize OCP (1h) Prep->EC SA Surface Analysis: Immerse & Dry Prep->SA W_Analysis Weigh & Calculate Corrosion Rate, %IE WL->W_Analysis PDP PDP Scan: Get i_corr, E_corr EC->PDP SEM SEM Imaging: Observe Morphology SA->SEM EIS EIS Scan: Get R_ct, C_dl PDP->EIS XPS XPS Spectra: Determine Elements SEM->XPS

Caption: Integrated workflow for evaluating corrosion inhibitor performance.

Protocol 3: Surface Analysis Techniques

These methods provide direct evidence of the inhibitor's adsorption and the formation of a protective film.[16][17]

A. Scanning Electron Microscopy (SEM)

Principle: A focused beam of electrons scans the surface to produce high-resolution images of the morphology.

Procedure:

  • Immerse prepared carbon steel coupons in the blank and inhibitor-containing solutions for a set period (e.g., 6 hours).

  • Gently rinse the coupons and dry them.

  • Mount the samples and acquire images at various magnifications.

  • Expected Result: The coupon from the blank solution will show a rough, pitted, and damaged surface, characteristic of acid corrosion. The coupon protected by this compound should display a significantly smoother and more intact surface, confirming the protective action.[2]

B. X-ray Photoelectron Spectroscopy (XPS)

Principle: The surface is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured to identify the elements present on the surface and their chemical states.[18][19]

Procedure:

  • Use the same samples prepared for SEM analysis.

  • Place the sample in the ultra-high vacuum chamber of the XPS instrument.

  • Acquire a survey scan to identify all elements present.

  • Perform high-resolution scans over the N 1s, S 2p, C 1s, and Fe 2p regions.

  • Expected Result: The XPS spectrum of the inhibited surface should show clear peaks for Nitrogen (N 1s) and Sulfur (S 2p), which would be absent on the polished and uninhibited corroded samples. This provides direct chemical evidence that the inhibitor molecule has adsorbed onto the surface.[19]

Data Presentation

Organizing quantitative data into tables is crucial for clear comparison and interpretation.

Table 1: Weight Loss Data and Inhibition Efficiency

Inhibitor Conc. (ppm) Weight Loss (mg) Corrosion Rate (mm/year) Inhibition Efficiency (%IE)
0 (Blank) Value Value -
50 Value Value Value
100 Value Value Value
200 Value Value Value

| 500 | Value | Value | Value |

Table 2: Potentiodynamic Polarization Parameters

Inhibitor Conc. (ppm) E_corr (mV vs SCE) i_corr (µA/cm²) Anodic Slope βa (mV/dec) Cathodic Slope βc (mV/dec) Inhibition Efficiency (%IE)
0 (Blank) Value Value Value Value -
50 Value Value Value Value Value
100 Value Value Value Value Value
200 Value Value Value Value Value

| 500 | Value | Value | Value | Value | Value |

Table 3: Electrochemical Impedance Spectroscopy Parameters

Inhibitor Conc. (ppm) R_ct (Ω·cm²) C_dl (µF/cm²) Inhibition Efficiency (%IE)
0 (Blank) Value Value -
50 Value Value Value
100 Value Value Value
200 Value Value Value

| 500 | Value | Value | Value |

Conclusion

This application note provides a systematic and robust framework for evaluating the efficacy of this compound as a corrosion inhibitor for carbon steel. By integrating weight loss, potentiodynamic polarization, electrochemical impedance spectroscopy, and surface analysis techniques, researchers can build a comprehensive understanding of its performance. Based on the established behavior of analogous thiourea derivatives, it is hypothesized that this compound will demonstrate high inhibition efficiency due to the strong anchoring of its polar headgroup and the formation of a dense hydrophobic barrier by its long alkyl chains. The successful execution of these protocols will validate this hypothesis and quantify its protective capabilities for industrial applications.

References

  • Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). CORROSION, 57(1), 9–18. Link

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Materials and Corrosion, 74(3), 441-452. Link

  • Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.). ResearchGate. Link

  • Electrochemical Impedance Spectroscopy: A Useful Tool for monitoring the Performance of Corrosion Inhibitors. (n.d.). ResearchGate. Link

  • Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (2009). ASTM International. Link

  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (2015). AIP Conference Proceedings. Link

  • Corrosion rate and Corrosion Efficiency -Weight Loss Method. (n.d.). ResearchGate. Link

  • Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. (1996). CORROSION, 52(6), 447–452. Link

  • Potentiodynamic Corrosion Testing. (n.d.). ResearchGate. Link

  • Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment. (n.d.). ResearchGate. Link

  • Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). Coatings & Polymeric Materials Program, North Dakota State University. Link

  • Corrosion inhibition efficiency obtained from weight loss method for... (n.d.). ResearchGate. Link

  • Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. (2018). Chemical Science Review and Letters. Link

  • Corrosion Inhibition Efficiency of Mild Steel in Hydrocloric Acid by Adding Theobroma Cacao Peel Extract. (2015). International Journal of Engineering and Technology. Link

  • Corrosion inhibition Efficiency values calculated from the weight loss measurements. (n.d.). ResearchGate. Link

  • Electrochemical Impedance Spectroscopy as a Tool for Studying Steel Corrosion Inhibition in Simulated Concrete Environments—Red Mud Used as Rebar Corrosion Inhibitor. (2001). ASTM Special Technical Publication. Link

  • Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. (1986). ASTM Special Technical Publication. Link

  • 1,3-Diethyl-2-Thiourea as a corrosion inhibitor for carbon steel SA 106 GR.B. (2025). Materials Letters: X. Link

  • AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. (2025). ACS Applied Nano Materials. Link

  • Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (2023). ASTM International. Link

  • Potentiodynamic polarization curves of corrosion inhibition of mild... (n.d.). ResearchGate. Link

  • Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review. (2020). Molecules. Link

  • Mechanism of Corrosion and Microbial Corrosion of 1,3-Dibutyl Thiourea Using the Quantum Chemical Calculations. (2022). Journal of Bio- and Tribo-Corrosion. Link

  • 1,3-Diethyl-2-Thiourea As A Corrosion Inhibitor For Carbon Steel SA 106 GR.B. (n.d.). Scribd. Link

  • This compound. (n.d.). CymitQuimica. Link

  • Mechanism of Corrosion and Microbial Corrosion of 1,3-Dibutyl Thiourea Using the Quantum Chemical Calculations. (2022). Semantic Scholar. Link

  • 1,3-Disubstituted Thioureas: Versatile Building Blocks for the Construction of Heterocycles. (2014). Arkivoc. Link

  • Synthesis of Thiourea Derivatives and Its Evaluation as Corrosion Inhibitor for Carbon Steel. (2021). Journal of the Mexican Chemical Society. Link

  • THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. (2021). Bulletin of the Chemical Society of Ethiopia. Link

  • This compound AldrichCPR. (n.d.). Sigma-Aldrich. Link

Sources

Application Notes and Protocols: Thiourea Derivatives in Heavy Metal Chelation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual Threat of Heavy Metals and the Thiourea Solution

Heavy metal contamination represents a significant and persistent threat to environmental integrity and human health.[1][2] Ions such as mercury (Hg²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and silver (Ag⁺) are notoriously toxic, accumulating in biological systems and leading to severe health issues, including neurological disorders and organ damage.[2][3] This has driven a critical need for robust methods for both the sensitive detection and the efficient removal of these contaminants. Thiourea and its derivatives have emerged as a highly versatile and effective class of compounds to meet this challenge. Possessing nucleophilic sulfur and nitrogen atoms, these molecules act as powerful ligands, forming stable complexes with a variety of heavy metal ions.[3][4] This inherent chelating ability is the foundation for their two primary applications: as highly selective chemosensors for rapid metal detection and as functional groups in advanced materials for environmental remediation.[3][5] This guide provides an in-depth exploration of these applications, detailing the underlying chemical principles and providing field-tested protocols for researchers, scientists, and drug development professionals.

Section 1: The Chemistry of Chelation

Mechanism of Action: The Role of Sulfur and Nitrogen Donor Atoms

The efficacy of thiourea derivatives in binding heavy metals is rooted in their unique electronic and structural features. The core thiourea moiety, (R₂N)₂C=S, contains both nitrogen and sulfur atoms which can act as electron-pair donors (Lewis bases) to coordinate with electron-accepting metal ions (Lewis acids).[2][3] The interaction is particularly strong with soft or borderline metal cations like Hg²⁺, Pb²⁺, and Cd²⁺, a preference explained by the Hard and Soft Acids and Bases (HSAB) principle, which states that soft acids prefer to bind to soft bases.[5] The sulfur atom of the thiocarbonyl group (C=S) is a soft base, making it the primary coordination site for these toxic heavy metals.[6]

Coordination Chemistry and Tautomerism

Thiourea derivatives can exist in both thione (C=S) and thiol (C-SH) tautomeric forms. Complexation is most favored with the thione form.[6] Depending on the structure of the derivative and the nature of the metal ion, coordination can occur in several ways:

  • Monodentate Coordination: The ligand binds to the metal center through only the sulfur atom. This is a common mode of interaction.[7]

  • Bidentate Chelation: The ligand binds through both a nitrogen and the sulfur atom, forming a stable ring structure known as a chelate. This bidentate binding is often responsible for the high selectivity and stability of the metal-ligand complex.[7][8][9]

This coordination event is the linchpin of all subsequent applications. It perturbs the electronic structure of the thiourea derivative, a change that can be harnessed to produce a measurable signal (for sensing) or to firmly anchor the metal ion to a solid support (for removal).

cluster_ligand Thiourea Derivative (Ligand) cluster_metal Heavy Metal Ion cluster_complex Stable Chelate Complex L R-NH-C(=S)-NH-R' S S (Soft Base) L->S Primary Site N N (Donor Atom) L->N Secondary Site Complex [M(Thiourea)]²⁺ Complex S->Complex Forms S-M Bond N->Complex Forms N-M Bond (Bidentate Chelation) M Hg²⁺, Pb²⁺, Cd²⁺ (Soft Acid) M->Complex Coordinates with caption Fig 1: General mechanism of heavy metal chelation by a thiourea derivative.

Caption: Fig 1: General mechanism of heavy metal chelation by a thiourea derivative.

Section 2: Synthesis of Thiourea Derivatives

General Principles and Common Starting Materials

The synthesis of N,N'-disubstituted thiourea derivatives is typically straightforward and high-yielding.[2] The most common method involves the reaction of an isothiocyanate with a primary or secondary amine.[2][10] The isothiocyanate provides the core C=S group, while the amine provides one of the N-substituents. By varying the R groups on both the isothiocyanate (R-N=C=S) and the amine (R'-NH₂), a vast library of derivatives with tailored properties (e.g., solubility, electronic character, additional binding sites) can be generated.

Protocol 2.1: General Synthesis of a N,N'-Disubstituted Thiourea Derivative

This protocol describes a general method for synthesizing a thiourea derivative, which can be adapted based on the specific reactivity and solubility of the chosen reagents.

Materials:

  • Amine of choice (e.g., anisidine, toluidine)

  • Isothiocyanate of choice (e.g., ethyl isothiocyanate, 1-naphthyl isothiocyanate)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation: While stirring, add the isothiocyanate (1.0 to 1.1 equivalents) to the amine solution. The addition can be done dropwise if the reaction is exothermic.

  • Reaction Conditions: Attach the reflux condenser and heat the reaction mixture to reflux.[2] The reaction time can vary from a few hours to 24 hours, depending on the reactivity of the starting materials.[10]

    • Causality: Refluxing provides the necessary activation energy to drive the nucleophilic attack of the amine's nitrogen onto the electrophilic carbon of the isothiocyanate, ensuring the reaction goes to completion. The choice of solvent is critical; it must dissolve both reactants and be inert under the reaction conditions.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, this is often the desired product. Collect the solid by vacuum filtration and wash with a small amount of cold solvent to remove impurities.[10]

    • If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the synthesized derivative using standard analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to observe the C=S and N-H stretches, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the proton and carbon framework, and Mass Spectrometry (MS) to determine the molecular weight.[2][10][11]

Section 3: Application in Heavy Metal Sensing

The formation of a complex between a thiourea derivative and a heavy metal ion can trigger a distinct change in the molecule's photophysical properties. This phenomenon is the basis for their use as colorimetric (visible color change) or fluorescent chemosensors.[3][12] The sensing mechanism often involves processes like Inter-molecular Charge Transfer (ICT) or Chelation-Enhanced Fluorescence (CHEF), where metal binding alters the electronic transitions within the molecule, leading to a "turn-on" or "turn-off" response.[13][14]

start_node Synthesize Thiourea Derivative (Protocol 2.1) Prepare Stock Solutions\n(Ligand & Metal Ions) Prepare Stock Solutions (Ligand & Metal Ions) start_node->Prepare Stock Solutions\n(Ligand & Metal Ions) process_node process_node data_node data_node decision_node decision_node end_node Validated Sensor Preliminary Screening\n('Naked-Eye' Test) Preliminary Screening ('Naked-Eye' Test) Prepare Stock Solutions\n(Ligand & Metal Ions)->Preliminary Screening\n('Naked-Eye' Test) Visible Change? Visible Change? Preliminary Screening\n('Naked-Eye' Test)->Visible Change? Perform UV-Vis / Fluorescence\nTitration Perform UV-Vis / Fluorescence Titration Visible Change?->Perform UV-Vis / Fluorescence\nTitration Yes Synthesize New Derivative Synthesize New Derivative Visible Change?->Synthesize New Derivative No Determine Stoichiometry\n(e.g., Job's Plot) Determine Stoichiometry (e.g., Job's Plot) Perform UV-Vis / Fluorescence\nTitration->Determine Stoichiometry\n(e.g., Job's Plot) Synthesize New Derivative->start_node Calculate Binding Constant (Kₐ) Calculate Binding Constant (Kₐ) Determine Stoichiometry\n(e.g., Job's Plot)->Calculate Binding Constant (Kₐ) Calculate Limit of\nDetection (LOD) Calculate Limit of Detection (LOD) Calculate Binding Constant (Kₐ)->Calculate Limit of\nDetection (LOD) Selectivity Study\n(Test against interfering ions) Selectivity Study (Test against interfering ions) Calculate Limit of\nDetection (LOD)->Selectivity Study\n(Test against interfering ions) Selective? Selective? Selectivity Study\n(Test against interfering ions)->Selective? Selective?->end_node Yes Selective?->Synthesize New Derivative No

Caption: Fig 2: Workflow for the development and validation of a thiourea-based sensor.

Protocol 3.1: Screening and Characterization of a Thiourea-Based Sensor

This protocol outlines the steps to evaluate a newly synthesized thiourea derivative as a chemosensor for a target heavy metal ion.

Materials:

  • Synthesized thiourea derivative (Ligand, L)

  • Salts of target heavy metal (e.g., HgCl₂, Pb(NO₃)₂) and potential interfering metals

  • Spectroscopic grade solvent (e.g., DMSO, Acetonitrile, H₂O)

  • UV-Vis Spectrophotometer and/or Fluorometer

  • Cuvettes (quartz for UV range)

  • Volumetric flasks and micropipettes

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the ligand and all metal salts at a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent system.[10]

    • Causality: A mixed solvent system like DMSO:H₂O is often used to ensure the solubility of the often-hydrophobic ligand while performing the analysis in a predominantly aqueous environment, which is relevant for environmental or biological samples.[11]

  • Preliminary 'Naked-Eye' Test: In separate vials, mix a solution of the ligand with each metal ion solution and observe for any immediate color changes. This provides a rapid qualitative assessment of binding.[2][10]

  • UV-Vis/Fluorescence Titration:

    • Place a fixed volume and concentration of the ligand solution in a cuvette.

    • Record its initial absorbance or fluorescence spectrum.

    • Incrementally add small aliquots of the target metal ion stock solution to the cuvette.

    • Record the spectrum after each addition, allowing the solution to equilibrate.

    • A systematic shift in the absorption maxima (e.g., blue or red shift) or a progressive increase (turn-on) or decrease (quenching) in fluorescence intensity indicates a binding event.[11][13]

  • Stoichiometry Determination (Job's Plot):

    • Prepare a series of solutions containing the ligand and metal ion where the total molar concentration is constant, but the mole fraction of each component varies from 0 to 1.

    • Measure the absorbance or fluorescence intensity for each solution at the wavelength of maximum change.

    • Plot the change in absorbance/fluorescence against the mole fraction of the ligand. The peak of the plot indicates the binding stoichiometry (e.g., a peak at 0.5 indicates a 1:1 complex).[10]

  • Limit of Detection (LOD) Calculation:

    • Record the fluorescence spectra of the ligand in the presence of increasing, very low concentrations of the target metal ion.

    • Plot the fluorescence intensity at the emission maximum against the metal ion concentration.

    • The LOD is typically calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement (ligand only) and k is the slope of the linear calibration curve at low concentrations.[11]

  • Selectivity Study:

    • Record the spectral response of the ligand upon addition of the target metal ion.

    • In separate experiments, record the response upon addition of a range of other potentially interfering metal ions at the same or higher concentration.

    • A sensor is considered selective if the response to the target ion is significantly greater than the response to any other ion tested.[11][13]

Table 1: Performance of Selected Thiourea-Based Heavy Metal Sensors

ChemosensorTarget Ion(s)Limit of Detection (LOD)Solvent SystemSensing MechanismReference
1-Phenyl-3-(pyridin-4-yl)thioureaHg²⁺0.134 µMDMSO:H₂O (10:90, v/v)Inter-molecular Charge Transfer (ICT)[11]
Thiourea functionalized CdSe/CdS Quantum DotsHg²⁺0.56 mg L⁻¹ (≈ 2.8 µM)AqueousFluorescence Quenching[1]
N-(2-aminophenyl)-N-(1-naphthalenyl)thioureaHg²⁺Not specifiedDMSOColorimetric & UV-Vis Shift[10]
Ethyl thiourea derivativesHg²⁺, Ag⁺Not specifiedDMSONaked-eye Color Change[2]

Section 4: Application in Heavy Metal Remediation

Beyond detection, thiourea derivatives are instrumental in the active removal of heavy metals from contaminated water. This is achieved by immobilizing the thiourea functional groups onto solid supports, creating highly effective adsorbents.[15] Materials like activated carbon, graphene oxide, or silica gel are functionalized with thiourea, leveraging their high surface area and the strong binding affinity of the thiourea moiety.[5][15][16]

cluster_studies Parameter Optimization start_node Select & Prepare Support Material (e.g., Activated Carbon) Functionalize Support\nwith Thiourea Moiety Functionalize Support with Thiourea Moiety start_node->Functionalize Support\nwith Thiourea Moiety process_node process_node data_node data_node decision_node decision_node end_node Optimized Adsorbent Characterize Material\n(FTIR, SEM, BET) Characterize Material (FTIR, SEM, BET) Functionalize Support\nwith Thiourea Moiety->Characterize Material\n(FTIR, SEM, BET) Prepare Contaminated\nWater Standard Prepare Contaminated Water Standard Characterize Material\n(FTIR, SEM, BET)->Prepare Contaminated\nWater Standard Batch Adsorption Study Batch Adsorption Study Prepare Contaminated\nWater Standard->Batch Adsorption Study Effect of pH Effect of pH Batch Adsorption Study->Effect of pH Effect of Contact Time\n(Kinetic Study) Effect of Contact Time (Kinetic Study) Effect of pH->Effect of Contact Time\n(Kinetic Study) Effect of Initial Conc.\n(Isotherm Study) Effect of Initial Conc. (Isotherm Study) Effect of Contact Time\n(Kinetic Study)->Effect of Initial Conc.\n(Isotherm Study) Determine Max Adsorption\nCapacity (qₘ) Determine Max Adsorption Capacity (qₘ) Effect of Initial Conc.\n(Isotherm Study)->Determine Max Adsorption\nCapacity (qₘ) Desorption & Reusability\nStudy Desorption & Reusability Study Determine Max Adsorption\nCapacity (qₘ)->Desorption & Reusability\nStudy Desorption & Reusability\nStudy->end_node

Caption: Fig 3: Workflow for preparing and evaluating a thiourea-functionalized adsorbent.

Protocol 4.1: Evaluation of a Thiourea-Functionalized Adsorbent

This protocol provides a framework for assessing the performance of a thiourea-based adsorbent for removing a target heavy metal from an aqueous solution.

Materials:

  • Thiourea-functionalized adsorbent material

  • Stock solution of the target heavy metal

  • pH meter and buffer solutions (e.g., HCl, NaOH)

  • Orbital shaker or magnetic stirrer

  • Centrifuge or filtration apparatus

  • Analytical instrument for measuring metal concentration (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma (ICP))

Procedure:

  • Batch Adsorption Setup: Prepare a series of flasks, each containing a fixed volume of the metal ion solution of a known initial concentration (C₀).

  • Effect of pH:

    • Adjust the pH of the solution in each flask to a different value (e.g., from 2 to 8).

    • Add a fixed mass of the adsorbent to each flask.

    • Agitate the flasks at a constant speed and temperature for a set time (e.g., 24 hours) to ensure equilibrium is reached.

    • Causality: The solution pH is critical as it affects both the surface charge of the adsorbent and the speciation of the metal ion in solution, thereby influencing the electrostatic and coordination interactions.

  • Kinetic Study (Effect of Contact Time):

    • Using the optimal pH found in the previous step, prepare a set of flasks.

    • Add the adsorbent and start agitation.

    • Withdraw aliquots at different time intervals (e.g., 5, 15, 30, 60, 120... minutes).

  • Isotherm Study (Effect of Initial Concentration):

    • Prepare a series of flasks with varying initial concentrations of the metal ion (C₀) at the optimal pH.

    • Add a fixed mass of adsorbent and agitate until equilibrium is reached (time determined from the kinetic study).

  • Sample Analysis:

    • For all experiments, separate the adsorbent from the solution by filtration or centrifugation.

    • Measure the final concentration (Cₑ) of the metal ion in the supernatant/filtrate using AAS or ICP.

  • Data Analysis:

    • Removal Efficiency (%): Calculate using the formula: (C₀ - Cₑ) / C₀ * 100.

    • Adsorption Capacity (qₑ, mg/g): Calculate using the formula: (C₀ - Cₑ) * V / m, where V is the volume of the solution (L) and m is the mass of the adsorbent (g).

    • Kinetics: Fit the time-dependent data to kinetic models (e.g., pseudo-first-order, pseudo-second-order) to understand the adsorption rate.[15]

    • Isotherms: Fit the equilibrium data to isotherm models (e.g., Langmuir, Freundlich) to determine the maximum adsorption capacity (qₘ) and understand the nature of the adsorption (monolayer vs. multilayer).[15]

Table 2: Adsorption Capacities of Various Thiourea-Based Adsorbents

Adsorbent MaterialTarget Ion(s)Optimal pHMaximum Adsorption Capacity (qₘ)Reference
Thiourea-modified Graphene Oxide (TU-GO)Pb²⁺, Cr(VI)~5-6Not specified, but outperformed GO[15]
Thiourea-modified Activated Carbon from Date SeedsPb²⁺6.0166.67 mg/g[16]
Thiourea-intercalated Magadiite (Mag/TMM)Pb²⁺5.033.44 mg/g[5]
Melamine Thiourea-modified Activated CarbonHg²⁺, Pb²⁺, Cd²⁺5.5292.6 mg/g (Hg²⁺)[17]

Conclusion and Future Outlook

Thiourea derivatives represent a cornerstone in the field of heavy metal chelation, offering a powerful and adaptable chemical scaffold for both sensing and remediation. Their straightforward synthesis, coupled with the strong and selective coordination properties of the thiourea moiety, allows for the rational design of systems tailored to specific environmental and biological challenges. The protocols and principles outlined in this guide provide a comprehensive framework for researchers to synthesize, characterize, and apply these remarkable compounds. Future research will likely focus on integrating these derivatives into more complex systems, such as biocompatible polymers for in-vivo chelation therapy, advanced electrochemical sensors for real-time monitoring, and highly recyclable adsorbent materials for sustainable environmental cleanup, further solidifying their role in safeguarding health and the environment.[12][18][19]

References

  • Thiourea functionalized CdSe/CdS quantum dots as a fluorescent sensor for mercury ion detection. (n.d.). Google AI Search.
  • Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions. (n.d.). Oriental Journal of Chemistry.
  • Thiourea Based Fluorescent Chemosensor for Selective Detection of Mercury Ions in Real Samples and Live Cells Imaging | Request PDF. (n.d.). ResearchGate.
  • Thiourea-Modified Graphene Oxide for Enhanced Heavy Metal Removal from Aqueous Solutions. (n.d.). Research Journal of Chemistry and Environment.
  • Thiourea Functionalised Receptor for Selective Detection of Mercury Ions and its Application in Serum Sample. (2024). PubMed.
  • Recent advances in colorimetric and fluorescent chemosensors based on thiourea derivatives for metallic cations: A review | Request PDF. (n.d.). ResearchGate.
  • Rahman, F., Bibi, M., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PMC.
  • Thiourea-Modified Porous Activated Carbon for Efficient Adsorption of Lead (II) From Water. (2024). PJLSS.
  • Ngah, F. A. A., Zakariah, E. I., et al. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences.
  • Synergy Effects in Heavy Metal Ion Chelation with Aryl- and Aroyl-Substituted Thiourea Derivatives. (2021). ACS Publications.
  • Hadnine, A., et al. (n.d.). Sustainable Biopolymer-Based Electrochemical Sensors for Trace Heavy Metal Determination in Water: A Comprehensive Review. MDPI.
  • Lead(II) removal from aqueous solutions by organic thiourea derivatives intercalated magadiite | Request PDF. (n.d.). ResearchGate.
  • Application Notes and Protocols for Heavy Metal Sensing with Thiourea-Based Chemosensors. (n.d.). Benchchem.
  • Triazine-Based Functionalized Activated Carbon Prepared from Water Hyacinth for the Removal of Hg2+, Pb2+, and Cd2+ Ions from Water. (2022). ACS Publications.
  • Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. (n.d.). MDPI.
  • Thiourea-Derived Chelating Ligands and Their Organometallic Compounds: Investigations into Their Anticancer Activity. (n.d.). PMC - NIH.
  • Al-Saidi, H. M., & Khan, S. (2024). Recent Advances in Thiourea Based Colorimetric and Fluorescent Chemosensors for Detection of Anions and Neutral Analytes: A Review. Critical Reviews in Analytical Chemistry, 54(1), 93-109.
  • Sears, M. E. (n.d.). Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review. PMC.
  • Thiourea-Derived Chelating Ligands and Their Organometallic Compounds: Investigations into Their Anticancer Activity. (2020). PubMed.

Sources

Application Notes and Protocols: 1,3-Dioctyl-2-thiourea in Quantum Dot Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Sulfur Precursors in High-Quality Quantum Dot Synthesis

Quantum dots (QDs), semiconductor nanocrystals with size-tunable optical and electronic properties, have emerged as powerful tools in a myriad of applications, from bio-imaging and diagnostics to optoelectronic devices.[1][2] The synthesis of high-quality, monodisperse QDs is paramount to their performance, and the choice of precursors plays a pivotal role in controlling nanocrystal nucleation and growth.[3][4] Among the various precursors, the sulfur source is a key determinant of the final QD characteristics, influencing factors such as size distribution, quantum yield, and stability.[5]

Traditionally, elemental sulfur or highly reactive sulfur sources have been employed. However, these can lead to rapid, uncontrolled reactions, resulting in polydisperse nanocrystals. In contrast, substituted thioureas, such as 1,3-Dioctyl-2-thiourea, have gained prominence as highly effective and controllable sulfur precursors.[6][7] Their tunable reactivity, which can be modulated by the alkyl substituents, allows for a more controlled release of sulfur, facilitating the separation of nucleation and growth phases—a cornerstone of producing monodisperse nanocrystals.[3][4]

This application note provides a comprehensive guide to the use of this compound in the synthesis of quantum dots. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and offer insights into optimizing reaction parameters for the synthesis of high-quality metal sulfide quantum dots.

The Advantage of this compound as a Sulfur Precursor

This compound offers several distinct advantages over other sulfur sources in quantum dot synthesis:

  • Controlled Reactivity: The long octyl chains on the thiourea molecule influence its decomposition kinetics.[3] This allows for a slower, more controlled release of sulfide ions upon heating, which is crucial for achieving a narrow size distribution of the resulting quantum dots.[3][4] The ability to tune the conversion reactivity of thiourea precursors by altering their substitution pattern provides a powerful handle to control the final nanocrystal size.[3]

  • Complex Formation: Disubstituted thioureas can form stable complexes with metal carboxylates, which then decompose at elevated temperatures to yield the corresponding metal sulfide.[6] This intermediate complex formation helps to homogenize the reaction mixture and ensures a more uniform nucleation event.

  • High Yield and Scalability: Syntheses employing substituted thioureas often result in nearly quantitative yields of high-quality nanocrystals.[6] The reliability and reproducibility of this method make it amenable to scaling up production from the laboratory to an industrial level.[6]

  • Versatility: this compound has been successfully used in the synthesis of a variety of metal sulfide quantum dots, including CdS and ternary alloys like CdTeS.[6][8]

Reaction Mechanism: A Stepwise Approach to Nanocrystal Formation

The synthesis of quantum dots using this compound typically follows a "hot-injection" or "heat-up" methodology.[9] The general mechanism can be understood through the LaMer model of nucleation and growth:

  • Precursor Activation and Monomer Formation: At elevated temperatures, the metal precursor (e.g., a metal carboxylate) and this compound are present in a high-boiling point solvent. The thiourea derivative forms a complex with the metal precursor.[6] As the temperature increases, the thiourea decomposes, releasing sulfide ions (S²⁻) which then react with the metal ions (M²⁺) to form monomer units (MS).

  • Nucleation Burst: Once the monomer concentration reaches a critical supersaturation level, a rapid burst of nucleation occurs, forming small, stable nanocrystal seeds.[4] The rapid injection of a precursor into a hot solvent is a common strategy to induce this sharp nucleation event.[9][10]

  • Growth Phase: Following nucleation, the monomer concentration drops below the critical level for new nuclei formation. The existing nuclei then continue to grow by consuming the remaining monomers in the solution. This diffusion-controlled growth phase, when well-separated from nucleation, leads to a "focusing" of the particle size distribution, resulting in monodisperse quantum dots.[9]

QD_Synthesis_Workflow cluster_precursors Precursor Preparation cluster_reaction Hot-Injection Synthesis cluster_post_synthesis Post-Synthesis Processing Metal_Precursor Metal Precursor (e.g., Cadmium Oleate) Heating Heat to Injection Temperature Metal_Precursor->Heating Thiourea This compound (Sulfur Precursor) Injection Rapid Injection of Thiourea Solution Thiourea->Injection Solvent High-Boiling Solvent (e.g., Octadecene) Solvent->Heating Heating->Injection Nucleation Nucleation Burst Injection->Nucleation Growth Nanocrystal Growth Nucleation->Growth Cooling Cool to Room Temperature Growth->Cooling Purification Purification (e.g., Precipitation & Centrifugation) Cooling->Purification Characterization Characterization (UV-Vis, PL, TEM) Purification->Characterization

Caption: A generalized workflow for the hot-injection synthesis of quantum dots using this compound.

Detailed Experimental Protocol: Synthesis of CdS Quantum Dots

This protocol outlines a typical hot-injection synthesis of Cadmium Sulfide (CdS) quantum dots using this compound as the sulfur precursor.

Materials:

  • Cadmium oxide (CdO)

  • Oleic acid (OA)

  • 1-Octadecene (ODE)

  • This compound

  • Trioctylphosphine (TOP) - optional, can be used as a coordinating solvent

  • Methanol

  • Toluene or Chloroform

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with temperature controller and thermocouple

  • Schlenk line for inert atmosphere (Argon or Nitrogen)

  • Condenser

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Centrifuge

  • UV-Vis spectrophotometer

  • Photoluminescence (PL) spectrophotometer

  • Transmission Electron Microscope (TEM)

Procedure:

Part 1: Preparation of Cadmium Precursor Solution

  • In a three-neck flask, combine CdO (e.g., 0.1 mmol), oleic acid (e.g., 0.5 mmol), and 1-octadecene (e.g., 10 mL).

  • Attach the flask to a Schlenk line and equip it with a condenser and a thermocouple.

  • Degas the mixture under vacuum at room temperature for 30 minutes, then switch to an inert atmosphere (Ar or N₂).

  • Heat the mixture to a high temperature (e.g., 250-300 °C) under vigorous stirring until the solution becomes clear and colorless, indicating the formation of cadmium oleate.

  • Cool the solution to the desired injection temperature (e.g., 200-240 °C). The choice of temperature is critical for controlling the size of the quantum dots.

Part 2: Preparation of Sulfur Precursor Solution

  • In a separate vial under an inert atmosphere, dissolve this compound (e.g., 0.1 mmol) in a small amount of 1-octadecene or trioctylphosphine (e.g., 1-2 mL). Gentle heating may be required to fully dissolve the thiourea.

Part 3: Hot-Injection and Growth

  • Once the cadmium precursor solution is stable at the injection temperature, rapidly inject the sulfur precursor solution into the hot reaction mixture using a syringe.

  • The solution should change color immediately, indicating the nucleation of CdS nanocrystals.

  • Allow the reaction to proceed at the injection temperature for a specific growth time (e.g., 1-15 minutes). The growth time is another critical parameter for tuning the final size of the quantum dots. Aliquots can be taken at different time points to monitor the growth via UV-Vis and PL spectroscopy.

Part 4: Quenching and Purification

  • After the desired growth time, rapidly cool the reaction mixture to room temperature by removing the heating mantle and, if necessary, using a water bath. This quenches the reaction and prevents further growth.

  • Add an excess of a non-solvent like methanol to the crude solution to precipitate the quantum dots.

  • Centrifuge the mixture to collect the precipitated quantum dots.

  • Discard the supernatant and redisperse the quantum dot pellet in a suitable solvent like toluene or chloroform.

  • Repeat the precipitation and redispersion steps 2-3 times to remove unreacted precursors and byproducts.

  • The purified quantum dots can then be stored as a solution for further characterization and application.

Quantitative Data Summary

The following table provides a starting point for optimizing the synthesis of CdS quantum dots using this compound. The exact parameters may need to be adjusted based on the desired quantum dot size and optical properties.

ParameterTypical RangeEffect on QD Size
Cd:S Molar Ratio 1:1 to 5:1Higher Cd excess can lead to smaller, more stable QDs.
Injection Temperature 200 - 280 °CHigher temperature generally leads to larger QDs.
Growth Time 1 - 20 minutesLonger growth time results in larger QDs.
Oleic Acid Concentration 2 - 10 equivalents to CdAffects precursor reactivity and QD stability.
This compound Conc. 0.01 - 0.1 MInfluences the rate of monomer supply.

Troubleshooting Common Issues

  • Polydisperse Quantum Dots: This can result from a slow injection of the sulfur precursor or poor temperature control during nucleation. Ensure a rapid and single injection and maintain a stable temperature.

  • Low Quantum Yield: Incomplete surface passivation is a common cause. Ensure an adequate amount of capping ligand (oleic acid) is present. A post-synthetic treatment with a wider bandgap semiconductor shell (e.g., ZnS) can significantly enhance the quantum yield.[1][11]

  • No Reaction or Slow Growth: The reaction temperature may be too low for the decomposition of the this compound. Gradually increase the injection temperature.

  • Precipitation During Reaction: This may indicate that the nanocrystals are not well-stabilized. The concentration of the capping ligand may need to be adjusted.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling volatile organic solvents and heating the reaction mixture.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Cadmium compounds are toxic and should be handled with care. Dispose of all cadmium-containing waste according to institutional guidelines.

  • Thiourea and its derivatives may be harmful. Consult the Safety Data Sheet (SDS) before use.[12]

Conclusion

This compound is a highly effective and versatile sulfur precursor for the synthesis of high-quality quantum dots. Its tunable reactivity allows for precise control over nanocrystal nucleation and growth, leading to monodisperse populations with excellent optical properties. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this compound in their quantum dot synthesis endeavors, paving the way for advancements in various scientific and technological fields.

References

  • Disubstituted thiourea as a suitable sulfur source in the gram-scale synthesis of yellow- and red-emitting CdTeS/CdxZn1−xS core/shell quantum dots. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A tunable library of substituted thiourea precursors to metal sulfide nanocrystals. (2015). ResearchGate. Retrieved from [Link]

  • One-Pot Noninjection Route to CdS Quantum Dots via Hydrothermal Synthesis. (2012). ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Preparation and Fluorescence Properties of Aqueous Soluble Thiourea Modified ZnSe:Cu Quantum Dots. (2021). Acta Physico-Chimica Sinica. Retrieved from [Link]

  • Synthesis and application of colloidal CdS quantum dots as interface modification material in perovskite solar cells. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The Five Methods for Synthesizing Colloidal Quantum Dots. (2024). AZoNano. Retrieved from [Link]

  • Hot-injection synthesis of highly luminescent and monodisperse CdS nanocrystals using thioacetamide and cadmium source with proper reactivity. (2014). ResearchGate. Retrieved from [Link]

  • Schematic of QD synthesis by hot-injection. (2020). ResearchGate. Retrieved from [Link]

  • Solvent-Free Synthesis of Quaternary Metal Sulfide Nanoparticles Derived from Thiourea. (2017). ACS Omega. Retrieved from [Link]

  • Synthesis of cadmium selenide quantum dots modified with thiourea type ligands as fluorescent probes for iodide ions. (2012). Journal of Materials Chemistry. Retrieved from [Link]

  • Disubstituted thiourea as a suitable sulfur source in the gram-scale synthesis of yellow- and red-emitting CdTeS/CdxZn1−xS core/shell quantum dots. (2022). RSC Publishing. Retrieved from [Link]

  • QD Nucleation and Growth - Beyond Classical Mechanisms. (2021). YouTube. Retrieved from [Link]

  • Thiourea and Quantum Dots. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of quantum dot–polymer composites. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Review: Three synthesis methods of CdX (X = Se, S or Te) quantum dots. (2015). ResearchGate. Retrieved from [Link]

  • Disubstituted thiourea as a suitable sulfur source in the gram scale synthesis of yellow- and red-emitting CdTeS/Cd x Zn 1-x S core/shell quantum dots. (2022). ResearchGate. Retrieved from [Link]

  • Phase-selective hydrothermal synthesis of Cu2ZnSnS4 nanocrystals: the effect of the sulphur precursor. (2014). CrystEngComm. Retrieved from [Link]

  • Synthesis of CdSe and CdSe/ZnS Quantum Dots with Tunable Crystal Structure and Photoluminescent Properties. (2022). MDPI. Retrieved from [Link]

  • Effect of a Sulfur Precursor on the Hydrothermal Synthesis of Cu2MnSnS4. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Colloidal Synthesis Path to 2D Crystalline Quantum Dot Superlattices. (2020). ResearchGate. Retrieved from [Link]

  • Disubstituted thiourea as a suitable sulfur source in the gram-scale synthesis of yellow- and red-emitting CdTeS/CdxZn1−xS core/shell quantum dots. (2022). Nanoscale Advances. Retrieved from [Link]

  • Synthesis of CdTe Quantum Dots Via the Molecular Precursor Method and Investigation of Their Optical Properties. (2025). ResearchGate. Retrieved from [Link]

  • Preparation of Quantum Dot/Drug Nanoparticle Formulations for Traceable Targeted Delivery and Therapy. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Quantum dots: synthesis, bioapplications, and toxicity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Direct Observation of Early-stage Quantum Dot Growth Mechanisms with High-temperature Ab Initio Molecular Dynamics. (2020). arXiv.org. Retrieved from [Link]

  • Review article on Quantum Dots: Synthesis, Properties and Application. (2018). ResearchGate. Retrieved from [Link]

  • Direct Optical Patterning of Quantum Dots: One Strategy, Different Chemical Processes. (2021). MDPI. Retrieved from [Link]

Sources

Application Notes & Protocols: 1,3-Dioctyl-2-thiourea as a Versatile N,S-Donor Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Unique Potential of 1,3-Dioctyl-2-thiourea (DOTU) in Modern Coordination Chemistry

Thiourea derivatives, characterized by the N-(C=S)-N functional group, represent a cornerstone class of ligands in coordination chemistry.[1][2] Their versatility stems from the presence of multiple donor sites (sulfur and nitrogen), allowing for a rich variety of coordination modes and the formation of stable complexes with a wide array of metal ions.[3][4] These complexes are not merely academic curiosities; they are at the forefront of applications ranging from catalysis and materials science to the development of novel therapeutic agents.[1][2][5]

Within this family, symmetrically N,N'-disubstituted thioureas are particularly significant. The introduction of alkyl or aryl groups allows for the fine-tuning of steric and electronic properties, directly influencing the solubility, stability, and reactivity of the resulting metal complexes. This guide focuses specifically on this compound (DOTU), a ligand distinguished by its long, lipophilic octyl chains. These chains impart high solubility in nonpolar organic solvents, a critical feature for applications in solvent extraction, corrosion inhibition in industrial oils, and potentially enhancing bioavailability in drug delivery systems.

This document serves as a comprehensive technical guide, providing not only step-by-step protocols for the synthesis and characterization of DOTU-metal complexes but also delving into the mechanistic reasoning behind the experimental choices. We will explore key applications, equipping researchers with the foundational knowledge to harness the unique properties of DOTU in their work.

Section 1: Core Principles: Physicochemical Properties and Coordination Modes of DOTU

Understanding the inherent properties of DOTU is fundamental to its application as a ligand. The two octyl chains flanking the thiourea core are the primary drivers of its distinct physical characteristics, while the N-C=S-N backbone governs its coordination behavior.

Table 1: Physicochemical Properties of this compound (DOTU)

PropertyValueSource
Molecular Formula C₁₇H₃₆N₂S[6]
Molecular Weight 300.55 g/mol [6]
Appearance White to off-white solid[7]
CAS Number 109-40-0[7]
Solubility High solubility in nonpolar organic solvents (e.g., chloroform, dichloromethane, toluene); low solubility in water.Inferred from structure
Key Functional Group Thiourea (-NH-C(=S)-NH-)
Coordination Versatility

Thiourea ligands like DOTU are structurally versatile, primarily due to the dual nature of the sulfur atom, which can act as a soft σ-donor, and the nitrogen atoms.[1] This allows for several coordination modes, which can be controlled by factors such as the choice of metal ion, the reaction pH, and the presence of other ancillary ligands.

  • Monodentate Coordination (Neutral): This is the most common mode, where DOTU coordinates to a metal center exclusively through its soft sulfur atom. This is typical in complexes with soft metal ions like Ag(I), Au(I), and Hg(II).[4] The N-H protons remain, and the ligand is neutral.

  • Bidentate Chelation (Anionic): In the presence of a base or with certain metal ions, one of the N-H protons can be abstracted. This results in an anionic ligand that can coordinate in a bidentate fashion through both the sulfur and one of the nitrogen atoms, forming a stable four-membered chelate ring.[8][9] This mode is often observed with transition metals like Pt(II), Pd(II), and Ni(II).

G cluster_0 Coordination Modes of DOTU cluster_1 Monodentate (Neutral) cluster_2 Bidentate (Anionic) M1 Metal Ion (M) Complex1 [M-S=C(NHR)₂] M1->Complex1 L1 S=C(NHR)₂ L1->Complex1 S-coordination M2 Metal Ion (M) Complex2 Chelate Ring M2->Complex2 L2 ⁻S-C(NHR)=NR L2->Complex2 S,N-coordination G start Start: Reagents dissolve_L Dissolve DOTU (2 mmol) in warm Ethanol (30 mL) start->dissolve_L dissolve_M Dissolve MCl₂ (1 mmol) in Ethanol (15 mL) start->dissolve_M react Combine Solutions: Add metal salt to ligand dropwise dissolve_L->react dissolve_M->react reflux Reflux for 3-4 hours (Observe for changes) react->reflux cool Cool to Room Temperature reflux->cool isolate Isolate Product cool->isolate wash_dry Wash with Diethyl Ether & Dry Under Vacuum isolate->wash_dry end_node Final Product: [M(DOTU)₂Cl₂] wash_dry->end_node

Caption: Workflow for the synthesis of a generic [M(DOTU)₂Cl₂] complex.

Section 3: Essential Characterization of Metal-DOTU Complexes

Confirming the successful coordination of DOTU to the metal center requires a combination of spectroscopic and analytical techniques. This multi-faceted approach provides a self-validating system for structural elucidation.

Protocol 3.1: Spectroscopic Confirmation of Coordination

A. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Acquire an FT-IR spectrum of the pure DOTU ligand and the synthesized metal complex.

  • Compare the spectra, focusing on the key vibrational bands.

    • Trustworthiness Note: The shifts observed in these specific bands upon complexation provide strong, direct evidence of the ligand's interaction with the metal ion.

Table 2: Expected FT-IR Spectral Shifts Upon DOTU Coordination

Vibrational ModeApprox. Wavenumber (cm⁻¹) in Free LigandExpected Change Upon S-CoordinationRationale
N-H Stretch 3200 - 3400Minimal shift or slight broadeningThe N-H bond is not directly involved in coordination.
C=N + N-H Bend 1500 - 1570Shift to higher frequency (wavenumber)Coordination through sulfur increases the double bond character of the C-N bonds. [4]
C=S Stretch 700 - 850Significant shift to lower frequency This is the hallmark of S-coordination. The M-S bond formation weakens the C=S double bond, lowering its vibrational energy. [10]
New M-S Band 400 - 500Appearance of a new, weak bandDirect evidence of the formation of the metal-sulfur bond. [11]

B. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Dissolve the pure DOTU ligand and the synthesized diamagnetic complex (e.g., Zn(II), Pd(II)) in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire and compare the ¹H NMR spectra.

  • Key Observation: The signal corresponding to the N-H protons will typically shift downfield (to a higher ppm value) upon coordination. [4][10]This deshielding effect is caused by the donation of electron density from the sulfur atom to the metal, which is transmitted through the ligand framework to the adjacent nitrogen atoms. The octyl chain protons should show minimal changes in their chemical shifts.

Section 4: Applications in Materials Science and Drug Development

The unique lipophilic nature of DOTU makes its metal complexes highly suitable for applications where interaction with non-aqueous phases or biological membranes is required.

Application Note 4.1: DOTU-Metal Complexes as Corrosion Inhibitors

Mechanism: Thiourea derivatives are effective corrosion inhibitors, particularly for steel in acidic or industrial environments. [12][13][14]The DOTU ligand adsorbs onto the metal surface through its sulfur atom, which has a high affinity for metal surfaces. The long octyl chains then form a dense, hydrophobic (water-repelling) layer that acts as a physical barrier, preventing corrosive agents from reaching the metal. [12][13]

G cluster_0 Corrosion Inhibition Mechanism Metal Metal Surface (e.g., Steel) DOTU DOTU Ligand R-NH-C(=S)-NH-R DOTU->Metal Adsorption via Sulfur Atom Layer Hydrophobic Barrier (Octyl Chains) Layer->DOTU Forms Corrosive Corrosive Agents (H₂O, H⁺, Cl⁻) Corrosive->Layer Blocked

Caption: Adsorption of DOTU on a metal surface to form a protective barrier.

Protocol 4.1.1: Preliminary Evaluation of Corrosion Inhibition (Weight Loss Method)

  • Coupon Preparation: Clean, degrease, and weigh pre-sized mild steel coupons accurately.

  • Inhibitor Solution: Prepare a corrosive medium (e.g., 1 M HCl or an industrial oil) with and without a specific concentration of the synthesized DOTU-metal complex (e.g., 100 ppm).

  • Immersion: Immerse the steel coupons in both the blank and the inhibitor-containing solutions for a set period (e.g., 24 hours) at a constant temperature.

  • Final Weighing: After immersion, carefully remove, clean, dry, and re-weigh the coupons.

  • Calculate Inhibition Efficiency (IE%):

    • IE% = [(W_blank - W_inhibitor) / W_blank] x 100

    • Where W_blank is the weight loss in the blank solution and W_inhibitor is the weight loss in the solution with the inhibitor. A high IE% indicates effective corrosion protection. [15][16]

Application Note 4.2: DOTU in Solvent Extraction of Metal Ions

Mechanism: The principle of solvent extraction relies on partitioning a species between two immiscible liquid phases (typically aqueous and organic). DOTU can be used as an extractant to selectively bind to a target metal ion in the aqueous phase, forming a neutral, lipophilic complex. This complex is highly soluble in the organic phase and is thus "extracted" from the water. The long octyl chains are critical for ensuring the high solubility of the complex in the organic phase. [17][18] Protocol 4.2.1: Extraction of Cu(II) from an Aqueous Solution

  • Phase Preparation:

    • Aqueous Phase: Prepare a 100 ppm solution of Cu(II) from CuSO₄·5H₂O in deionized water. Adjust the pH as required (e.g., pH 5-6).

    • Organic Phase: Prepare a 0.01 M solution of DOTU in an organic solvent like chloroform or toluene.

  • Extraction: In a separatory funnel, combine equal volumes (e.g., 25 mL) of the aqueous and organic phases.

  • Equilibration: Shake the funnel vigorously for 5-10 minutes to allow for complex formation and phase transfer. Allow the layers to separate completely.

  • Analysis:

    • Carefully separate the aqueous and organic layers.

    • Determine the concentration of Cu(II) remaining in the aqueous phase using a suitable analytical technique (e.g., Atomic Absorption Spectroscopy or UV-Vis Spectroscopy).

  • Calculate Extraction Efficiency (E%):

    • E% = [(C_initial - C_final) / C_initial] x 100

    • Where C_initial and C_final are the concentrations of Cu(II) in the aqueous phase before and after extraction, respectively.

Application Note 4.3: Potential of DOTU-Metal Complexes in Drug Development

Rationale: The coordination of biologically active ligands to metal ions can lead to synergistic effects, resulting in complexes with enhanced therapeutic properties compared to the free ligand. [8][19]Thiourea-metal complexes have demonstrated significant potential as anticancer, antibacterial, and antifungal agents. [5][20]The high lipophilicity of DOTU-based complexes may improve their ability to cross cellular membranes, potentially increasing their intracellular concentration and efficacy.

Protocol 4.3.1: High-Level Workflow for In Vitro Cytotoxicity Screening (MTT Assay)

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in an appropriate medium until a suitable confluency is reached.

  • Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the synthesized DOTU-metal complex in the cell culture medium. Treat the cells with these different concentrations for a specified time (e.g., 24 or 48 hours). Include untreated cells as a negative control.

  • MTT Addition: Add MTT reagent to each well. Live cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Plot cell viability (%) versus complex concentration to determine the IC₅₀ value (the concentration of the complex required to inhibit the growth of 50% of the cells). A lower IC₅₀ value indicates higher cytotoxic potency.

References

  • Vertex AI Search. (2019). Thiourea Derivatives as Steel Corrosion Inhibitors: Density Functional Theory and Experimental Studies.
  • OnePetro. (2019). Thiourea Derivatives as Steel Corrosion Inhibitors: Density Functional Theory and Experimental Studies.
  • Journal of Materials and Environmental Science.
  • Semantic Scholar.
  • ResearchGate. (2025). Thiourea derivatives as corrosion inhibitors for mild steel in formic acid.
  • Vertex AI Search. (2026). Exploring the Catalytic Capabilities of Thiourea in Industrial Processes.
  • PMC - NIH.
  • MDPI. Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies.
  • Vertex AI Search. (2025).
  • Eurasian Chemical Communications. (2023). Synthesis, spectral characterization and biological studies of copper(II) complexes bearing azomethine thiourea ligands.
  • PubMed. (2020).
  • MDPI.
  • Journal of Materials in Life Sciences. (2024).
  • ResearchGate. Thiourea-group 11 metal complexes I–III with good cytotoxic activity.
  • ResearchGate. (2025). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties.
  • PMC. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties.
  • Semantic Scholar. (2021). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II)
  • MDPI. Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II)
  • Sigma-Aldrich. This compound AldrichCPR.
  • SciSpace.
  • Vertex AI Search. (2025).
  • Semantic Scholar. (2015).
  • KSU BAP.
  • PubChemLite. This compound (C17H36N2S).
  • MDPI.
  • International Science Community Association. Synthesis and complexation of bis(thiourea) with Co(II) and Cu(II) ions.
  • PubMed. (2025).
  • Vertex AI Search. Selective solvent extraction of Cu(II) from aqueous solutions using an acyl-based thiourea.
  • ResearchGate. (2025). Selective solvent extraction of Cu(II) from aqueous solutions using an acyl-based thiourea: Extraction study and DFT analysis of reaction mechanism | Request PDF.
  • ResearchGate. (2024).
  • PubMed. (2024). 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells.
  • -ORCA - Cardiff University. An Exploration of the Synthesis, Coordination Chemistry and Properties of Novel Thiourea Ligands and their Complexes.

Sources

Application Notes and Protocols for the Formation of Metal Complexes with 1,3-Dioctyl-2-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 1,3-Dioctyl-2-thiourea as a Ligand

This compound belongs to a versatile class of organic compounds known as thioureas or thiocarbamides. These molecules are characterized by a central thiocarbonyl group flanked by two nitrogen atoms. The presence of both sulfur and nitrogen atoms with lone pairs of electrons makes thiourea and its derivatives, such as this compound, excellent ligands for a wide array of metal ions.[1] The long octyl chains in this compound impart significant lipophilicity to the molecule, influencing its solubility and the properties of its metal complexes.

The coordination chemistry of thiourea derivatives is rich and varied, with the ligand capable of binding to metal centers in several modes.[2] The most common mode of coordination is through the sulfur atom, which acts as a soft donor and readily forms stable bonds with soft and borderline metal ions.[2][3] However, depending on the reaction conditions and the nature of the metal ion, coordination can also occur through the nitrogen atoms, or in a bridging fashion, leading to the formation of polynuclear complexes.[2][4]

The resulting metal complexes of thiourea derivatives have garnered significant interest due to their diverse applications. They have shown promise as anticancer and antitumor agents, with some gold(I)-thiourea complexes exhibiting excellent toxicities against various tumor cell lines. Furthermore, these compounds are effective corrosion inhibitors for steels, particularly in acidic media, by adsorbing onto the metal surface and suppressing both anodic and cathodic reactions.[5][6][7][8] The unique properties of these complexes also make them valuable in catalysis, materials science for the synthesis of nanoparticles, and in the solvent extraction of metals.[9][10][11][12]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formation of metal complexes with this compound. The protocols detailed herein are designed to be self-validating, with explanations grounded in established scientific principles to ensure reproducibility and success in the laboratory.

I. Synthesis of this compound Ligand

A reliable synthesis of the this compound ligand is the foundational step for any subsequent metal complex formation. The following protocol is a robust method for its preparation.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from octylamine and carbon disulfide, a common and efficient method for preparing symmetrically disubstituted thioureas.[13]

Materials:

  • Octylamine

  • Carbon disulfide (CS₂)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium hydroxide (NaOH), dilute solution

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve octylamine (2 equivalents) in ethanol.

  • Addition of Carbon Disulfide: While stirring vigorously, slowly add carbon disulfide (1 equivalent) to the solution. An exothermic reaction may occur, so the addition should be controlled to maintain a gentle reflux.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing distilled water.

    • Acidify the aqueous layer with dilute HCl to neutralize any unreacted amine.

    • Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer sequentially with dilute HCl, dilute NaOH, and finally with distilled water until the aqueous layer is neutral.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield this compound as a solid.

Characterization Data for this compound:

Technique Expected Results
¹H NMR Signals corresponding to the N-H protons (broad singlet), and the various -CH₂- and -CH₃ groups of the octyl chains.[9]
¹³C NMR A characteristic signal for the C=S carbon atom typically appears in the range of 180-185 ppm.[9]
FT-IR Characteristic absorption bands for N-H stretching, C-H stretching of the alkyl chains, and the C=S stretching vibration.[14][15]

II. General Protocol for Metal Complex Formation

The following is a generalized protocol for the synthesis of metal complexes with this compound. This can be adapted for various metal salts.

Protocol 2: Synthesis of a Metal-(this compound) Complex

Materials:

  • This compound (ligand)

  • A suitable metal salt (e.g., CuCl₂, NiCl₂·6H₂O, PdCl₂, AuCl(SMe₂))

  • An appropriate solvent (e.g., ethanol, methanol, acetonitrile, or a mixture)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • Dissolution of Ligand: Dissolve a specific molar amount of this compound in the chosen solvent in a round-bottom flask with stirring.

  • Dissolution of Metal Salt: In a separate container, dissolve the metal salt in the same solvent. Gentle heating may be required to aid dissolution.

  • Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring. The molar ratio of ligand to metal can be varied (e.g., 1:1, 2:1, 4:1) to target different coordination geometries.

  • Reaction Conditions: The reaction can be carried out at room temperature or with heating under reflux, depending on the reactivity of the metal salt and the desired complex. The reaction time can range from a few hours to overnight.

  • Isolation of the Complex:

    • The metal complex may precipitate out of the solution upon formation or after cooling. If so, it can be collected by filtration.

    • If the complex is soluble, the solvent can be partially or completely removed under reduced pressure to induce crystallization or precipitation.

  • Purification: The isolated crude complex can be purified by washing with a solvent in which it is sparingly soluble to remove any unreacted starting materials, or by recrystallization from a suitable solvent system.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical and depends on the solubility of both the ligand and the metal salt. Alcohols like ethanol and methanol are often good choices.

  • Molar Ratio: The stoichiometry of the reactants is a key determinant of the final product. For example, a 1:2 metal-to-ligand ratio with a divalent metal ion might favor the formation of a tetrahedral or square planar [M(L)₂X₂] complex.

  • Temperature: While many complexation reactions occur at room temperature, heating can increase the reaction rate and help overcome any kinetic barriers.

III. Characterization of Metal Complexes

Thorough characterization is essential to confirm the formation of the desired metal complex and to elucidate its structure and properties.

Spectroscopic and Analytical Techniques
Technique Information Obtained and Expected Changes Upon Complexation
FT-IR Spectroscopy The C=S stretching vibration in the free ligand is expected to shift to a lower frequency upon coordination of the sulfur atom to the metal center, indicating a weakening of the C=S bond.[16] Changes in the N-H stretching region can also provide information about the coordination environment.[16][17]
NMR Spectroscopy (¹H and ¹³C) Coordination to a metal center will cause shifts in the NMR signals of the ligand. The ¹³C NMR signal of the C=S carbon will typically shift upon coordination.[3][17] The N-H proton signal in the ¹H NMR spectrum may also be affected.[3]
UV-Vis Spectroscopy The formation of a metal complex often results in the appearance of new absorption bands in the UV-Visible region, corresponding to d-d transitions (for transition metals) or charge-transfer bands.
Elemental Analysis (CHN) Provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which can be compared with the calculated values for the proposed formula to confirm its stoichiometry.[16]
X-ray Crystallography Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center.[3][4]
Thermal Analysis (TGA/DTA) Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) can be used to study the thermal stability of the complexes and their decomposition pathways.[16][18][19]

IV. Application Spotlight: Corrosion Inhibition

Thiourea derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[5][6] The long alkyl chains of this compound enhance its hydrophobicity and surface coverage, making it a potentially superior inhibitor.

Protocol 3: Evaluation of Corrosion Inhibition Efficiency

This protocol outlines a basic weight loss experiment to assess the corrosion inhibition performance of this compound and its metal complexes.

Materials:

  • Metal coupons (e.g., mild steel) of known surface area

  • Corrosive medium (e.g., 1 M HCl)

  • This compound (inhibitor)

  • Acetone

  • Distilled water

  • Analytical balance

  • Water bath or thermostat

Procedure:

  • Preparation of Metal Coupons:

    • Mechanically polish the metal coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

    • Weigh the cleaned coupons accurately.

  • Preparation of Test Solutions:

    • Prepare a blank solution of the corrosive medium (e.g., 1 M HCl).

    • Prepare solutions of the corrosive medium containing different concentrations of the inhibitor.

  • Immersion Test:

    • Immerse the pre-weighed coupons in the blank and inhibitor-containing solutions.

    • Maintain the solutions at a constant temperature for a specified period (e.g., 6 hours).

  • Final Weighing:

    • After the immersion period, remove the coupons, wash them with distilled water and a brush to remove corrosion products, dry, and re-weigh.

  • Calculation of Inhibition Efficiency (IE%):

    • Calculate the weight loss in the absence (W_blank) and presence (W_inh) of the inhibitor.

    • Calculate the corrosion rate (CR) and the inhibition efficiency using the following formulas:

      • CR = (Weight Loss) / (Surface Area × Time)

      • IE% = [(W_blank - W_inh) / W_blank] × 100

Logical Framework for Corrosion Inhibition:

The inhibitory action of thiourea derivatives is attributed to their adsorption on the metal surface, which blocks the active sites for corrosion.[6][7] The sulfur atom plays a crucial role in the adsorption process.

V. Visualizations

Diagram 1: Structure of this compound

Caption: Molecular structure of this compound.

Diagram 2: General Coordination of Thiourea to a Metal Ion

Caption: S-coordination of a thiourea derivative to a metal ion.

Diagram 3: Experimental Workflow for Metal Complex Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start Dissolve Ligand (this compound) react Mix and React (Stirring/Reflux) start->react metal Dissolve Metal Salt metal->react isolate Isolate Crude Complex (Filtration/Evaporation) react->isolate purify Purify Complex (Washing/Recrystallization) isolate->purify ftir FT-IR purify->ftir Analyze nmr NMR (¹H, ¹³C) purify->nmr Analyze uvvis UV-Vis purify->uvvis Analyze xrd X-ray Crystallography purify->xrd Analyze

Caption: Workflow for synthesis and characterization.

VI. References

  • Synthesis and characterization of new thiourea complexes. (2025). Vertex AI Search.

  • Synthesis, characterization, and antitumor properties of Au(i)–thiourea complexes. (n.d.). Metallomics (RSC Publishing).

  • Inhibition of Steel Corrosion by Thiourea Derivatives. (1993). CORROSION.

  • Corrosion inhibition of thiourea and thiadiazole derivatives : A Review. (n.d.). Journal of Materials and Environmental Science.

  • Thiourea Derivatives as Steel Corrosion Inhibitors: Density Functional Theory and Experimental Studies. (2019). NACE International.

  • Novel thiourea derivatives as corrosion inhibitors for mild steel: Experimental and computational investigations. (n.d.). Semantic Scholar.

  • Synthesis of new thiourea derivatives and metal complexes. (n.d.). KSU BAP.

  • Thiourea Derivatives as Steel Corrosion Inhibitors: Density Functional Theory and Experimental Studies. (2019). OnePetro.

  • Co(II), Ni(II), and Cu(II) metal complexes based on thiourea ligand: synthesis, characterization, thermal behaviors, anticancer, and antioxidant activities. (n.d.). Taylor & Francis Online.

  • Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. (n.d.). MDPI.

  • Disubstituted thiourea as a suitable sulfur source in the gram-scale synthesis of yellow- and red-emitting CdTeS/CdxZn1−xS core/shell quantum dots. (n.d.). NIH.

  • Synthesis and characterization of palladium(II) complexes of thioureas. X-ray structures of [Pd( N , N ′-dimethylthiourea)4]Cl2. (2025). ResearchGate.

  • Thermal decomposition of metal complexes with thioureas. (1976). Semantic Scholar.

  • Mechanism of thermal decomposition of thiourea derivatives. (2025). ResearchGate.

  • Polynuclear Cu(I) and Ag(I) Complexes of 1,3-Diisobutyl Thiourea, Synthesis, Crystal Structure and Antioxidant Potentials. (n.d.). MDPI.

  • Selective solvent extraction of Cu(II) from aqueous solutions using an acyl-based thiourea. (2024). Hydrometallurgy.

  • 1,3-Dibutyl-2-thiourea(109-46-6) 13C NMR spectrum. (n.d.). ChemicalBook.

  • Thermally evolved gases from thiourea complexes of CuCl in air. (2015). Semantic Scholar.

  • Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. (n.d.). MDPI.

  • This compound AldrichCPR. (n.d.). Sigma-Aldrich.

  • 1,3-di-o-Tolyl-2-thiourea. (n.d.). NIST WebBook.

  • A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. (n.d.). MDPI.

  • THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. (n.d.). Not available.

  • Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. (n.d.). PMC.

  • Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. (n.d.). PMC - NIH.

  • Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. (2025). Not available.

  • Synthesis, Spectroscopic Characterization, DFT Calculations, and Molecular Docking of Novel Thiourea Complexes and Their Cytotoxic and Antimicrobial Activities. (2025). ResearchGate.

  • Studies on the coordination chemistry of functionalised thiourea ligands. (n.d.). Not available.

  • Synthesis, Spectroscopic Characterization, DFT Calculations, and Molecular Docking of Novel Thiourea Complexes and Their Cytotoxic and Antimicrobial Activities. (2025). OUCI.

  • Scheme 2. Synthesis of thiourea complexes. (n.d.). ResearchGate.

  • An Exploration of the Synthesis, Coordination Chemistry and Properties of Novel Thiourea Ligands and their Complexes. (n.d.). ResearchGate.

  • Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. (2021). Semantic Scholar.

  • Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. (2025). Jetir.Org.

  • Thiourea. (n.d.). NIST WebBook.

  • Thiourea(62-56-6) IR Spectrum. (n.d.). ChemicalBook.

  • 1,3-Dibutyl-2-thiourea - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.

  • Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal.

  • How do you make thiourea dioxide?. (n.d.). Guidechem.

  • Synthesis of Thiourea Derivatives and Its Evaluation as Corrosion Inhibitor for Carbon Steel. (2025). Not available.

  • Thiourea stripping of rhodium from organic phases resulting from extraction with a mixture of dialkyl sulfide and alkylanilinium nitrate from acid nitrate-nitrite aqueous solutions of triaquatrinitrorhodium(III). (2025). ResearchGate.

  • A Two-Step Leaching Process Using Thiourea for the Recovery of Precious Metals from Waste Printed Circuit Boards. (n.d.). MDPI.

  • Application of Response Surface Methodology in Optimizing Thiourea Leaching for Metal Extraction from E-Waste. (2026). ResearchGate.

Sources

Application Notes & Protocols: 1,3-Dioctyl-2-thiourea in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of 1,3-Dioctyl-2-thiourea

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with scaffolds like thiazoles and pyrimidines appearing in countless pharmaceuticals and functional materials.[1] The synthesis of these rings often relies on versatile building blocks that can introduce key heteroatoms. Thiourea is a classic example, serving as a robust C-N-S synthon.

However, the parent thiourea molecule suffers from poor solubility in many common organic solvents, often necessitating harsh reaction conditions or less desirable solvent systems. This is where This compound emerges as a reagent of strategic importance. The two long C8 alkyl chains render the molecule highly lipophilic, significantly enhancing its solubility in a wide range of organic media. This improved solubility profile often translates to:

  • Milder Reaction Conditions: Enabling reactions to proceed at lower temperatures.

  • Homogeneous Reaction Mixtures: Improving reaction kinetics and reproducibility.

  • Simplified Purification: The non-polar nature of the final products can streamline chromatographic separation.

  • Broader Substrate Scope: Allowing for reactions with other lipophilic molecules that would be incompatible with aqueous or highly polar systems.

This guide provides detailed application notes and protocols for leveraging this compound in the synthesis of two medicinally-relevant heterocyclic families: 1,3-Thiazoles and Pyrimidines .

Application Note I: Synthesis of 2-Imino-1,3-dioctylthiazoles via Hantzsch Cyclization

Principle & Mechanism

The Hantzsch thiazole synthesis is a cornerstone reaction for constructing the thiazole ring.[2] The classical approach involves the condensation of a thioamide with an α-halocarbonyl compound.[2][3] When using a 1,3-disubstituted thiourea, this reaction yields 2-iminothiazole derivatives.

The mechanism proceeds through two key stages:

  • S-Alkylation: The sulfur atom of the thiourea, acting as a potent nucleophile, attacks the α-carbon of the halocarbonyl compound in an SN2 reaction, displacing the halide and forming an isothiouronium salt intermediate.[3]

  • Intramolecular Cyclization & Dehydration: The nitrogen atom of the intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate subsequently undergoes dehydration to form the stable, aromatic thiazole ring.[3]

Hantzsch_Mechanism

Experimental Protocol: Synthesis of 2-(Octylimino)-3-octyl-4-phenyl-2,3-dihydro-1,3-thiazole

This protocol details the reaction of this compound with 2-bromoacetophenone as a model α-haloketone.

Materials & Equipment:

  • This compound (MW: 300.55 g/mol )

  • 2-Bromoacetophenone (MW: 199.05 g/mol )

  • Absolute Ethanol (EtOH)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and magnetic stir bar

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (3.01 g, 10.0 mmol, 1.0 eq) in 40 mL of absolute ethanol. Add 2-bromoacetophenone (1.99 g, 10.0 mmol, 1.0 eq) to the solution at room temperature with magnetic stirring.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc eluent system.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (~20 mL) to neutralize the hydrobromic acid formed during the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 25 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane to 95:5 hexane:EtOAc) to yield the pure 2-(octylimino)-3-octyl-4-phenyl-2,3-dihydro-1,3-thiazole.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Data Presentation

Entryα-Halo KetoneTime (h)Yield (%)
12-Bromoacetophenone4~85-95%
22-Chloro-1-(4-chlorophenyl)ethanone5~80-90%
32-Bromo-1-(p-tolyl)ethanone4~88-96%

Note: Yields are estimates based on typical Hantzsch reactions and may vary.

Thiazole_Workflow

Application Note II: Synthesis of 1,3-Dioctyl-2-thioxo-tetrahydropyrimidines

Principle & Mechanism

Pyrimidines and their derivatives are of immense interest due to their presence in nucleic acids and a wide array of pharmaceuticals.[4][5] A common synthetic route involves the condensation of a thiourea with a 1,3-dielectrophile, such as a β-ketoester or an α,β-unsaturated ketone (chalcone).[5]

The reaction with an α,β-unsaturated ketone typically proceeds via a Michael addition followed by an intramolecular cyclization and subsequent tautomerization/oxidation steps.

  • Michael Addition: One of the nucleophilic nitrogen atoms of this compound attacks the β-carbon of the chalcone.

  • Cyclization: The second nitrogen atom then attacks the carbonyl carbon to form the six-membered ring.

  • Dehydration/Tautomerization: The resulting intermediate undergoes dehydration and tautomerization to yield the stable dihydropyrimidine or fully aromatic pyrimidine, depending on reaction conditions.

The use of this compound ensures that the resulting pyrimidine core is substituted at the N1 and N3 positions, which can be crucial for modulating the molecule's biological activity and physicochemical properties.

Experimental Protocol: Synthesis of 1,3-Dioctyl-4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione

This protocol is based on the reaction of this compound with chalcone (1,3-diphenylprop-2-en-1-one).

Materials & Equipment:

  • This compound (MW: 300.55 g/mol )

  • Chalcone (1,3-Diphenylprop-2-en-1-one) (MW: 208.26 g/mol )

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Glacial Acetic Acid

  • Standard equipment as listed in the previous protocol.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve chalcone (2.08 g, 10.0 mmol, 1.0 eq) and this compound (3.31 g, 11.0 mmol, 1.1 eq) in 50 mL of ethanol.

  • Base Addition: Add a solution of potassium hydroxide (0.62 g, 11.0 mmol, 1.1 eq) in 5 mL of ethanol to the stirring mixture.

  • Cyclocondensation: Heat the reaction mixture to reflux for 8-10 hours. The reaction mixture may become thick. Monitor the reaction by TLC (3:1 Hexane:EtOAc).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Neutralization & Precipitation: Acidify the mixture by slowly adding glacial acetic acid until the pH is ~6-7. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to afford the pure pyrimidine derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR (presence of C=S bond), and Mass Spectrometry.

Pyrimidine_Workflow

Safety and Handling

Potential Hazards:

  • Harmful if swallowed or in contact with skin. [6][7]

  • May cause an allergic skin reaction (skin sensitization). [6][7]

  • May cause damage to organs (specifically the thyroid) through prolonged or repeated exposure. [6][7]

  • Toxic to aquatic life with long-lasting effects. [6]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols. Do not breathe dust or vapors.[6]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]

  • Disposal: Dispose of contents and container to an approved industrial combustion plant or licensed waste disposal facility in accordance with local, state, and federal regulations.[6] Avoid release to the environment.[6]

References

  • Patel, B. K. (n.d.). 1,3-Disubstituted Thioureas: Versatile Building Blocks for the Construction of Heterocycles.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,3-dibutyl-2-thiourea.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 1,3-Diethyl-2-thiourea.
  • Al-Jaf, R. H., & Al-iraqi, M. A. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity.
  • Gevorgyan, A., et al. (n.d.). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. PMC - NIH.
  • Frontiers. (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions.
  • YouTube. (2019, January 19). synthesis of thiazoles.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: Thiourea.
  • Spectrum Chemical. (2022). SAFETY DATA SHEET: Thiourea.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • ResearchGate. (n.d.). Synthesis of 1,3‐thiazoles through base‐induced click reaction.
  • Der Pharma Chemica. (n.d.). Synthesis and biological activities of some new pyrimidine derivatives from chalcones.

Sources

Analytical methods for detecting 1,3-Dioctyl-2-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Quantification and Characterization of 1,3-Dioctyl-2-thiourea

Authored by a Senior Application Scientist

This document provides a detailed guide for the analytical detection, quantification, and structural characterization of this compound (DOTU). Designed for researchers, scientists, and professionals in drug development and material science, this guide moves beyond simple procedural lists to explain the rationale behind method selection and experimental design. We will explore robust analytical techniques, offering field-proven insights and self-validating protocols to ensure data integrity and reproducibility.

Introduction: The Analytical Imperative for this compound

This compound (DOTU) is a symmetrically substituted thiourea derivative. While the broader class of thioureas finds extensive use as vulcanization accelerators, corrosion inhibitors, and intermediates in the synthesis of pharmaceuticals and pesticides, the specific properties of DOTU are dictated by its long alkyl chains.[1][2][3] These C8 chains impart significant lipophilicity, making DOTU a candidate for applications within polymer and organic-based formulations where migration, residual levels, and degradation must be meticulously monitored.

Accurate and precise analytical methods are therefore paramount for quality control, stability testing, and toxicological assessment. This guide focuses on the most effective chromatographic and spectroscopic methods for this purpose.

Physicochemical Properties of this compound:

PropertyValueSource
CAS Number 34853-57-1[4][5]
Molecular Formula C₁₇H₃₆N₂S[5]
Molecular Weight 300.55 g/mol [5]
Structure See Figure 1
Predicted Solubility Insoluble in water; Soluble in organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane)Inferred from structure
Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.

Method Selection: A Logic-Driven Approach

The analytical strategy for DOTU is primarily dictated by its high molecular weight and non-polar nature. A decision-making framework for selecting the appropriate technique is presented below.

MethodSelection cluster_quant Quantification cluster_qual Identification start Analytical Goal for DOTU quant Routine QC & Assay start->quant trace Trace Analysis in Complex Matrix (e.g., biological, environmental) start->trace qual Structural Confirmation (Primary Standard) start->qual hplc HPLC-UV quant->hplc Robust, cost-effective, sufficient sensitivity for assay. lcms LC-MS/MS trace->lcms High sensitivity & selectivity needed to overcome matrix effects. nmr NMR Spectroscopy (¹H, ¹³C) qual->nmr Unambiguous structural elucidation. HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Standard (1000 µg/mL) cal Prepare Calibration Standards (1-100 µg/mL) stock->cal hplc_run Inject into HPLC-UV System cal->hplc_run sample_prep Weigh & Extract Sample (e.g., with DCM) filter Filter Extract (0.45 µm Syringe Filter) sample_prep->filter filter->hplc_run integrate Integrate Peak Area hplc_run->integrate curve Generate Calibration Curve (r² > 0.99) integrate->curve quantify Quantify DOTU in Sample integrate->quantify curve->quantify

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 1,3-Dioctyl-2-thiourea Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide by a Senior Application Scientist.

This technical support guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 1,3-dioctyl-2-thiourea. Our focus is on the prevalent and efficient method involving the reaction of n-octylamine with carbon disulfide. This document moves beyond simple instructions to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Part 1: The Core Reaction - Mechanism and Foundational Protocol

The synthesis of symmetrical N,N'-disubstituted thioureas, such as this compound, is most commonly achieved through the reaction of a primary amine with carbon disulfide (CS₂).[1][2] This method is valued for its atom economy and operational simplicity.

Reaction Mechanism

The reaction proceeds in two key steps:

  • Nucleophilic Attack: The primary amine (n-octylamine) acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. This forms a dithiocarbamate intermediate.

  • Condensation and Elimination: A second molecule of the amine reacts with the dithiocarbamate intermediate. This step leads to the formation of the C-N bond of the final thiourea product and the elimination of hydrogen sulfide (H₂S) gas. The elimination of H₂S is a critical driving force for the reaction's completion.

Below is a diagram illustrating the reaction pathway.

G cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Condensation & H₂S Elimination Amine1 Octyl-NH₂ Intermediate Octyl-NH₂⁺-C(=S)S⁻ (Dithiocarbamate Zwitterion) Amine1->Intermediate Nucleophilic Attack CS2 S=C=S CS2->Intermediate Intermediate2 [Intermediate Complex] Intermediate->Intermediate2 Amine2 Octyl-NH₂ Amine2->Intermediate2 Product Octyl-NH-C(=S)-NH-Octyl (this compound) H2S H₂S (gas) Intermediate2->Product Intermediate2->H2S Elimination G cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_workup Workup & Purification Start Low Yield Observed Reagent_Check Are reagents pure? (Octylamine, CS₂) Start->Reagent_Check Reagent_No Purify reagents. - Distill Octylamine - Use fresh CS₂ Reagent_Check->Reagent_No No Reagent_Yes Proceed to Stoichiometry Check Reagent_Check->Reagent_Yes Yes Stoichiometry_Check Is Amine:CS₂ ratio correct? (Should be ~2.2:1) Reagent_Yes->Stoichiometry_Check Temp_Check Was temperature controlled during CS₂ addition? Stoichiometry_Check->Temp_Check Yes Stoichiometry_No Adjust stoichiometry. Ensure slight excess of amine. Stoichiometry_Check->Stoichiometry_No No Mixing_Check Was stirring efficient? Temp_Check->Mixing_Check Yes Temp_No Maintain 0-10°C. Slow down addition rate. Temp_Check->Temp_No No Mixing_No Increase stir rate. Use appropriate stir bar. Mixing_Check->Mixing_No No Conditions_OK Proceed to Workup Check Mixing_Check->Conditions_OK Yes Workup_Check Was product lost during extraction or recrystallization? Conditions_OK->Workup_Check Workup_No Consider reaction time or solvent effects. Workup_Check->Workup_No No Workup_Yes Optimize purification. - Minimize solvent volume. - Ensure complete precipitation. Workup_Check->Workup_Yes Yes

Sources

Technical Support Center: 1,3-Dioctyl-2-thiourea Solubility for Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 1,3-Dioctyl-2-thiourea in their experimental workflows.

Core Concept: "Like Dissolves Like"

The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like."[1][2] This means that polar molecules tend to dissolve in polar solvents, while non-polar molecules dissolve in non-polar solvents.[2] this compound, with its two long octyl chains, is a predominantly non-polar molecule.[3][4] This inherent non-polar nature dictates its solubility characteristics, making it readily soluble in non-polar organic solvents and poorly soluble in polar solvents like water.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound is not dissolving in the chosen solvent. What are the initial troubleshooting steps?

When facing poor solubility, a systematic approach is recommended.[5]

  • Solvent Polarity Assessment: The first step is to ensure the polarity of your solvent matches that of this compound.[5] Given its non-polar nature, solvents like dichloromethane, chloroform, and toluene are excellent initial choices. If your reaction requires a polar solvent, you will likely need to employ more advanced techniques.

  • Temperature Increase: For most solid organic compounds, solubility increases with temperature.[6]

    • Protocol: Gradually heat the solvent while stirring to facilitate dissolution. Monitor the temperature closely to avoid any potential degradation of your starting materials.

  • Particle Size Reduction: Decreasing the particle size of a solid increases its surface area, which can enhance the rate of dissolution.[5] This can be achieved through mechanical grinding.[5]

Initial Troubleshooting Workflow

Caption: A stepwise approach to initial solubility troubleshooting.

Q2: My reaction requires a polar aprotic solvent, leading to poor solubility of this compound. How can I address this?

This is a common challenge in organic synthesis. The most effective strategy in this scenario is the use of a co-solvent. A co-solvent is a water-miscible organic solvent added to the primary solvent to increase the solubility of a poorly soluble compound.[5][7][8] Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for non-polar solutes.[5]

Recommended Co-solvents:

  • Toluene or Dichloromethane (DCM): For increasing the solubility of non-polar compounds in a more polar medium.

Experimental Protocol: Using a Co-Solvent

  • Initial Dissolution: Attempt to dissolve the this compound in a minimal amount of a suitable non-polar co-solvent (e.g., toluene).

  • Gradual Addition: Slowly add the co-solvent mixture to the primary polar aprotic solvent containing your other reagents, with vigorous stirring.[5]

  • Monitoring: Observe the mixture for any signs of precipitation.[5] You may need to adjust the ratio of the primary solvent to the co-solvent to achieve a homogeneous solution.[5]

Co-Solvent System Logic

G cluster_0 Primary Reaction Vessel cluster_1 Separate Vessel A Polar Aprotic Solvent + Other Reagents D Homogeneous Solution A->D B This compound C Minimal Non-Polar Co-solvent B->C Dissolve in C->A Slowly add to

Caption: Visual representation of the co-solvent methodology.

Q3: Are there alternative methods to enhance solubility without a significant change in the solvent system?

Yes, several other techniques can be employed, particularly when altering the solvent composition is not desirable.

  • Sonication: The use of high-frequency sound waves can accelerate dissolution by breaking down intermolecular interactions.[5]

    • Protocol: Place the reaction vessel in an ultrasonic bath and sonicate until the solid is fully dissolved or no further dissolution is observed.[5]

  • Phase-Transfer Catalysis (PTC): This method is particularly useful for reactions in heterogeneous systems, such as an organic and an aqueous phase.[5] A PTC facilitates the migration of a reactant from one phase to another where the reaction occurs.[5] This is less common for single-phase organic reactions but can be a powerful tool in specific contexts.

  • Mechanochemistry: In recent years, synthetic techniques using ball milling have been employed for solvent-free reactions in the solid phase.[9] This approach can overcome long-standing solubility issues in organic synthesis.[9]

Table 1: Summary of Solubility Enhancement Techniques

TechniquePrincipleBest ForConsiderations
Solvent Screening "Like dissolves like"Initial experimental setupEnsure solvent is compatible with all reagents.[5]
Heating Increased kinetic energy overcomes lattice energyMost solid solutesMonitor for thermal degradation of reactants.
Co-solvency Modifies the overall polarity of the solvent systemReactions requiring a specific polarity not ideal for all reagentsCan alter reaction kinetics.[5][7]
Sonication High-frequency sound waves break intermolecular forcesKinetically slow dissolutionsCan generate localized heat.[5]
Phase-Transfer Catalysis Facilitates reactant transfer between immiscible phasesHeterogeneous reaction systemsCatalyst may need to be removed during workup.[5]
Mechanochemistry Mechanical force induces reaction in the solid stateInsoluble starting materialsRequires specialized equipment (ball mill).[9]

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Quora. (2021). How will you increase the solubility of organic compounds in water?. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • YouTube. (2025). What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Retrieved from [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds. Retrieved from [Link]

  • PubChem. (n.d.). CID 157579219 | C10H24N4S2. Retrieved from [Link]

  • ResearchGate. (n.d.). Tackling solubility issues in organic synthesis: conventional solution.... Retrieved from [Link]

  • ScienceDaily. (2021). Toward overcoming solubility issues in organic chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C17H36N2S). Retrieved from [Link]

Sources

Technical Support Center: Preventing Degradation of Thiourea Compounds in Solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives are invaluable scaffolds in medicinal chemistry and organic synthesis.[1] However, their susceptibility to degradation in solution can lead to significant challenges in experimental reproducibility, loss of compound activity, and formation of unwanted byproducts. This guide provides a comprehensive, question-and-answer-based resource to help you troubleshoot and prevent these issues, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)
Q1: My thiourea solution has turned yellow. What's causing this and how can I stop it?

A1: A yellow discoloration is a common visual indicator of thiourea degradation, specifically oxidation.[2] The primary culprit is the oxidation of the thiourea moiety to formamidine disulfide, which can be further oxidized to products like elemental sulfur or sulfate ions.[3] This process is accelerated by exposure to oxygen, light, and certain metal ions.[2]

Causality: The sulfur atom in thiourea is readily oxidized, leading to the formation of a disulfide bond. This newly formed compound and subsequent degradation products can absorb light in the visible spectrum, causing the yellow appearance.

Prevention Strategies:

  • Inert Atmosphere: To minimize exposure to oxygen, prepare and store your thiourea solutions under an inert atmosphere, such as nitrogen or argon.[4]

  • Antioxidants: The addition of antioxidants can inhibit oxidative degradation.[2][5] For some applications, stabilizers like sodium sulfite or sodium silicate have proven effective.[6][7][8][9]

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[2][5]

  • Temperature Control: Store stock solutions at low temperatures (2-8 °C or -20 °C) to slow down degradation rates.[5]

Q2: I'm seeing a decrease in the bioactivity of my thiourea-based drug candidate. Could this be a stability issue?

A2: Yes, a loss of potency is a strong indicator of compound degradation. The degradation of your thiourea compound reduces its effective concentration, leading to diminished biological effects.[10] Furthermore, the degradation byproducts may possess different, or even confounding, biological activities.[10]

Troubleshooting Steps:

  • Confirm Degradation: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to analyze your stock and working solutions for the presence of degradation products.[2][11][12]

  • Prepare Fresh Solutions: It is best practice to prepare fresh solutions immediately before each experiment to ensure consistent compound concentration and purity.[2]

  • Solvent Selection: While Dimethyl Sulfoxide (DMSO) is a common solvent for thiourea derivatives in biological assays, its quality and water content can impact stability.[10] Always use high-purity, anhydrous DMSO.

Q3: How does the pH of my solution affect the stability of my thiourea compound?

A3: The pH of your solution is a critical factor influencing the stability of thiourea compounds. They are generally most stable in a neutral to slightly acidic pH range (approximately pH 1.5 to 8).[13] Both strongly acidic and alkaline conditions can accelerate degradation through hydrolysis.[2][4]

Mechanism:

  • Alkaline Conditions: In basic solutions, thiourea can be deprotonated, making it more susceptible to oxidation. Hydroxide ions can also directly attack the thiocarbonyl group, leading to hydrolysis.[14][15][16]

  • Acidic Conditions: In strongly acidic solutions, thiourea can also undergo hydrolysis to produce ammonia and carbon dioxide.[17]

Recommendation: Whenever possible, maintain the pH of your solutions within the stable range. If your experimental protocol requires a pH outside of this range, it is crucial to use freshly prepared solutions and consider the inclusion of appropriate stabilizers.[5]

Troubleshooting Guides
Guide 1: Identifying Unknown Peaks in HPLC Analysis

Scenario: Your HPLC analysis of a thiourea compound reveals unexpected peaks that were not present in the initial analysis of the solid material.

Potential Cause: These additional peaks are likely degradation products. Common degradation pathways include oxidation to the corresponding urea derivative or disulfide, and hydrolysis.[5]

Step-by-Step Troubleshooting Protocol:

  • Forced Degradation Study: To identify potential degradation products, intentionally "stress" a sample of your compound under various conditions:

    • Oxidative Stress: Expose a solution to air and light, or add a mild oxidizing agent like hydrogen peroxide.[18]

    • pH Stress: Adjust the pH of separate aliquots to acidic (e.g., pH 2) and basic (e.g., pH 10) conditions.[4]

    • Thermal Stress: Heat a solution to an elevated temperature (e.g., 50-70°C).

  • HPLC-MS Analysis: Analyze the stressed samples using HPLC coupled with mass spectrometry (HPLC-MS) to determine the mass of the degradation products. This information is invaluable for elucidating the degradation pathways.

  • Optimize Storage and Handling: Based on the identified degradation products, implement the appropriate preventative measures as detailed in the FAQs.

Experimental Workflow for Forced Degradation Study

Caption: A systematic approach to identifying degradation products.

Guide 2: Addressing Inconsistent Results in Biological Assays

Scenario: You are observing significant variability in your biological assay results from one experiment to the next when using a thiourea-containing compound.

Potential Cause: This inconsistency is often due to the degradation of the compound within the assay medium over the course of the experiment.[10] Factors such as incubation time, temperature, and the composition of the cell culture medium can all contribute to instability.

Systematic Investigation Protocol:

  • Assess Stability in Assay Medium: Incubate your thiourea compound in the complete cell culture medium (without cells) under your standard assay conditions (e.g., 37°C, 5% CO2) for the full duration of your experiment. Collect aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours) and quantify the concentration of the parent compound by HPLC.

  • Data Analysis: Plot the percentage of the remaining parent compound against time to visualize its stability profile in your specific assay environment.

Illustrative Data Table:

Incubation Time (hours)Parent Compound Remaining (%)
0100
292
678
1261
2435

Corrective Actions:

  • Reduce Incubation Time: If significant degradation is observed, consider modifying your experimental design to incorporate shorter incubation periods.

  • Re-dosing: For longer experiments, a re-dosing strategy where the compound is added at multiple intervals may help maintain a more consistent effective concentration.

  • Media Component Check: Be mindful that certain components in your cell culture media, such as metal ions, could potentially catalyze the degradation of your thiourea compound.

Logical Flow of Instability Leading to Inconsistent Data

G cluster_1 Root Causes and Effects Instability Thiourea Compound Degradation Concentration Variable Effective Concentration Instability->Concentration Byproducts Formation of Active/ Toxic Byproducts Instability->Byproducts Results Inconsistent Biological Results Concentration->Results Byproducts->Results

Caption: How compound instability can lead to unreliable experimental outcomes.

References
  • SciSpace. Effect of Stabilizer on Gold Leaching with Thiourea in Alkaline Solutions. [Link]

  • MDPI. Effect of Stabilizer on Gold Leaching with Thiourea in Alkaline Solutions. [Link]

  • Semantic Scholar. Effect of Stabilizer on Gold Leaching with Thiourea in Alkaline Solutions. [Link]

  • ResearchGate. Preparation of thiourea derivative incorporated Ag3PO4 core shell for enhancement of photocatalytic degradation performance of organic dye under visible radiation light. [Link]

  • ResearchGate. Effect of Stabilizer on Gold Leaching with Thiourea in Alkaline Solutions. [Link]

  • SciSpace. Sulfur dioxide as a thiourea stabilizer in the Carbon-in-Leach (CIL) process using a hydrodynamic cavitation-reactor for gold recovery from dump tailings (2023). [Link]

  • Wikipedia. Thiourea. [Link]

  • OSHA. Thiourea Method number: PV2059. [Link]

  • ResearchGate. (PDF) Oxidation of Thiourea and Substituted Thioureas. [Link]

  • National Center for Biotechnology Information. Thiourea. [Link]

  • National Center for Biotechnology Information. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. [Link]

  • PubMed. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. [Link]

  • ResearchGate. (PDF) Thiourea Degradation in Aqueous Solutions via Ozonation. [Link]

  • ResearchGate. Simple Thiourea Hydrolysis or Intermediate Complex Mechanism? Taking up the Formation of Metal Sulfides from Metal–Thiourea Alkaline Solutions. [Link]

  • PubMed Central. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. [Link]

  • Reddit. Thiourea hydrolysis mechanism? : r/chemhelp. [Link]

  • 911Metallurgist. Thiourea. [Link]

  • Revista mexicana de ingeniería química. Thiourea determination for the precious metals leaching process by iodate titration. [Link]

  • ResearchGate. (PDF) Ferrate(VI) Oxidation of Thiourea. [Link]

  • Environment Protection Engineering. REACTION KINETICS AND THIOUREA REMOVAL BY OZONE OXIDATION. [Link]

  • ResearchGate. 82 questions with answers in THIOUREA | Science topic. [Link]

  • PubMed. Spectrophotometric Methods for the Determination of Sulphathiourea. [Link]

  • Sciencemadness Discussion Board. Thiourea oxidation at low pH. [Link]

  • Royal Society of Chemistry. Urea/thiourea-based chromofluorogenic chemosensors for metal ions and anions. [Link]

  • MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

  • LabMe. How Medications Can Affect Laboratory Test Results. [Link]

  • PubMed. Thiourea and Guanidine Compounds and Their Iridium Complexes in Drug-Resistant Cancer Cell Lines: Structure-Activity Relationships and Direct Luminescent Imaging. [Link]

Sources

Technical Support Center: Optimization and Troubleshooting for Thiourea-Based Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for thiourea-based organocatalysis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the power of hydrogen-bond-donating catalysts in their synthetic endeavors. Thiourea catalysts offer a robust, metal-free alternative for a vast array of asymmetric transformations, operating under mild conditions with high functional group tolerance.[1][2] Their efficacy stems from their ability to activate electrophiles through a dual hydrogen-bonding motif, mimicking aspects of enzyme catalysis.[3][4]

This document moves beyond simple protocols to provide in-depth, field-proven insights into optimizing your reactions and troubleshooting the specific challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Concepts & Initial Setup

Question 1: How do I select the appropriate thiourea catalyst for my reaction?

Answer: Catalyst selection is paramount and depends on the specific transformation. The catalyst's structure dictates the steric and electronic environment of the transition state, directly influencing reactivity and stereoselectivity.

Causality & Rationale: Thiourea catalysts operate by forming hydrogen bonds with an electrophilic substrate (e.g., a carbonyl, imine, or nitro group), increasing its electrophilicity.[3] Bifunctional catalysts, which contain both a thiourea moiety (Lewis acid) and a basic group like a tertiary amine (Brønsted/Lewis base), are particularly effective.[5] The thiourea part activates the electrophile, while the basic site activates the nucleophile, leading to a highly organized, rate-accelerating transition state.[6][7]

Key Considerations for Selection:

  • Acidity of the N-H Protons: Electron-withdrawing groups (e.g., -CF₃) on the aryl rings of the thiourea increase the acidity of the N-H protons, enhancing their hydrogen-bonding capability and often leading to higher reactivity.[8] The Schreiner thiourea, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, is a classic example of a highly active, acidic catalyst.[1]

  • Bifunctionality: For reactions involving a pro-nucleophile (like a malonate or ketone), a bifunctional catalyst (e.g., Takemoto or Jacobsen-type catalysts) is often essential.[9][10] The amine moiety is crucial for deprotonating the nucleophile.

  • Steric Hindrance: The steric bulk on the catalyst's chiral backbone creates the specific three-dimensional pocket that controls the facial selectivity of the reaction. Fine-tuning the steric environment can be critical for achieving high enantioselectivity.

Workflow for Catalyst Selection:

cluster_0 Catalyst Selection Workflow Start Define Reaction Type (e.g., Michael, Aldol) Literature Consult Literature for Similar Transformations Start->Literature Decision1 Does the reaction require nucleophile activation? SelectMono Select Monofunctional Catalyst (e.g., Schreiner's) Decision1->SelectMono No SelectBi Select Bifunctional Catalyst (e.g., Takemoto's) Decision1->SelectBi Yes Screen Screen a Small Library of Catalysts SelectMono->Screen SelectBi->Screen Literature->Decision1 Optimize Proceed to Optimization Screen->Optimize cluster_1 Troubleshooting Low Conversion Start Low / No Conversion Observed CheckPurity 1. Verify Reagent & Solvent Purity (Anhydrous conditions? Substrate pure?) Start->CheckPurity CheckCatalyst 2. Assess Catalyst Activity - Is it the right catalyst? - Is it degraded? CheckPurity->CheckCatalyst Purity OK CheckConditions 3. Re-evaluate Reaction Conditions - Temperature too low? - Concentration too dilute? CheckCatalyst->CheckConditions Catalyst OK IncreaseLoading 4. Increase Catalyst Loading (e.g., from 1 mol% to 5-10 mol%) CheckConditions->IncreaseLoading Conditions Seem OK IncreaseTemp 5. Increase Temperature (Monitor enantioselectivity) IncreaseLoading->IncreaseTemp Still Low Conv. SolventScreen 6. Screen Different Solvents (Check for H-bond interference) IncreaseTemp->SolventScreen Still Low Conv. End Problem Solved / Re-evaluate Approach SolventScreen->End

Caption: A step-by-step decision tree for diagnosing low reaction conversion.

Detailed Troubleshooting Steps:

  • Verify Reagent and Solvent Purity:

    • Causality: Thiourea catalysts, especially bifunctional ones, are sensitive to acidic or basic impurities that can neutralize the active sites. Water can also interfere with hydrogen bonding. [11] * Action: Ensure substrates are pure. Use freshly distilled, anhydrous solvents. If your amine is a salt, ensure it has been properly neutralized and isolated.

  • Assess Catalyst Activity:

    • Causality: The catalyst itself may be inappropriate for the substrate or may have degraded. While generally bench-stable, prolonged exposure to harsh conditions can be detrimental. [1] * Action: Run a control reaction with a known, reliable substrate-catalyst pair to confirm the catalyst batch is active. For weakly activating substrates, you may need a more acidic catalyst (more electron-withdrawing groups). [8]

  • Optimize Reaction Conditions:

    • Temperature: Many asymmetric reactions are run at low temperatures to enhance selectivity. However, if the activation barrier is too high, the reaction will stall. [12] * Action: Monitor the reaction by TLC/LCMS. If no progress is observed, incrementally increase the temperature (e.g., from -20°C to 0°C, then to room temperature). Be aware this may decrease enantioselectivity. [13] * Concentration: The catalytic cycle often depends on the association of multiple components. Very dilute conditions can disfavor the formation of the catalyst-substrate complex.

      • Action: If the reaction is sluggish, try increasing the concentration (e.g., from 0.1 M to 0.5 M). [8]

  • Increase Catalyst Loading:

    • Causality: While low catalyst loading is desirable, some transformations are inherently slow and require a higher concentration of the active catalytic species to proceed at a reasonable rate. [14] * Action: Increase the catalyst loading from a low value (e.g., 1-2 mol%) to a higher one (e.g., 5-10 mol%). If this improves the rate, it suggests the issue is kinetic. [12]

Question 3: My reaction works, but the enantioselectivity (ee) or diastereoselectivity (dr) is poor. How can I improve it?

Answer: Poor stereoselectivity indicates that the energy difference between the transition states leading to the major and minor stereoisomers is small. Optimization is focused on increasing this energy gap by modifying the reaction environment.

Key Factors Influencing Stereoselectivity:

ParameterRationale & CausalityRecommended Action
Temperature Lower temperatures decrease the available thermal energy, making it harder for the reaction to overcome the higher-energy transition state that leads to the undesired stereoisomer. This amplifies the energetic preference for the desired pathway. [12][15]Systematically decrease the reaction temperature (e.g., from RT to 0°C, -20°C, or lower). Monitor conversion, as it will likely decrease.
Solvent The solvent profoundly impacts the stability of the transition state. Protic or strongly coordinating solvents (e.g., MeOH, DMSO) can form hydrogen bonds with the catalyst or substrate, disrupting the highly organized, chiral transition state assembly. [16][17]Screen a range of non-polar, non-coordinating solvents. Toluene, dichloromethane (DCM), and methyl tert-butyl ether (MTBE) are common starting points. Solvent-free conditions can sometimes offer the highest enantioselectivity. [17]
Catalyst Structure The chiral scaffold of the catalyst is the primary determinant of stereoselectivity. Minor structural changes can have a major impact on the fit of the substrate in the catalytic pocket. Screen a panel of catalysts with different chiral backbones (e.g., based on different amino acids or diamines) or varying steric bulk near the active site.
Substrate Structure Bulky protecting groups or substituents on the substrate can enhance steric interactions within the chiral pocket of the catalyst, leading to better stereochemical discrimination. If possible, consider using substrates with bulkier protecting groups (e.g., TBS instead of TMS) to amplify steric clash in the undesired transition state.

Data Example: Effect of Solvent and Temperature on Enantioselectivity (Data is representative for a typical thiourea-catalyzed Michael addition) [12]

Entry Solvent Temperature (°C) Yield (%) ee (%)
1 Acetonitrile 25 85 78
2 THF 25 90 85
3 CH₂Cl₂ 25 93 92
4 Toluene 25 95 97
5 Toluene 0 91 >99

| 6 | Toluene | -20 | 85 | >99 |

This table clearly illustrates that non-polar solvents and lower temperatures are highly beneficial for achieving excellent enantioselectivity. [12]

Section 3: Post-Reaction Workup & Catalyst Removal

Question 4: How can I effectively remove the thiourea catalyst from my reaction mixture during purification?

Answer: Thiourea catalysts are typically non-volatile, polar, and sometimes have basic amine functionalities, which dictates the purification strategy.

Causality & Rationale: The acidic N-H protons and, if present, the basic amine group on the catalyst allow for straightforward removal via acid-base extraction or silica gel chromatography.

Recommended Purification Protocols:

  • Acid-Base Extraction (for bifunctional catalysts):

    • Protocol:

      • After the reaction is complete, concentrate the mixture.

      • Re-dissolve the residue in a water-immiscible organic solvent (e.g., Ethyl Acetate, DCM).

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or saturated NH₄Cl). The basic amine on the catalyst will be protonated, partitioning the catalyst into the aqueous layer.

      • Separate the layers. The organic layer now contains your product, free of the catalyst.

      • Proceed with standard workup (wash with brine, dry over Na₂SO₄, concentrate).

    • Self-Validation: Check a TLC of the organic layer before and after washing to confirm the removal of the polar catalyst spot.

  • Silica Gel Chromatography:

    • Protocol: This is the most general method. Thiourea catalysts are often highly polar and will have strong retention on a silica gel column.

    • Solvent System: A non-polar/polar solvent system (e.g., Hexanes/Ethyl Acetate) will typically allow the desired product to elute while the catalyst remains strongly adsorbed to the baseline or elutes much later.

    • Tip: If your product is very non-polar, you can perform a "plug filtration" where you pass the crude mixture through a short pad of silica gel, eluting with a non-polar solvent to quickly remove the catalyst.

  • Recrystallization:

    • If your product is a crystalline solid, recrystallization can be an excellent method for removing residual catalyst, which will likely remain in the mother liquor. [18][19]

Section 4: Advanced Topics

Question 5: I suspect my catalyst is deactivating over the course of the reaction. What are the signs and potential causes?

Answer: Catalyst deactivation is indicated by a reaction that starts well but stalls before reaching completion. This is distinct from a reaction that never starts (Question 2), suggesting the catalyst is initially active but loses its efficacy over time.

Causality & Rationale: Deactivation in organocatalysis is often a chemical process where the catalyst is irreversibly altered. [20] Potential Mechanisms of Deactivation:

  • Product Inhibition: While less common for thioureas due to weak binding, it's possible the product binds more strongly to the catalyst than the starting material, preventing turnover. [1] * Diagnosis: This is difficult to prove without kinetic studies. One sign can be that the reaction rate slows disproportionately as product concentration increases.

  • Irreversible Reaction with Substrates/Impurities:

    • Highly electrophilic impurities (e.g., acyl chlorides) could potentially acylate the amine moiety of a bifunctional catalyst.

    • Strongly basic or acidic conditions can lead to catalyst degradation. Thioureas can hydrolyze under harsh conditions and heat. [11] * The catalyst may react with byproducts formed during the reaction.

  • Thermal Decomposition: Although many thioureas are stable at room temperature, elevated temperatures for prolonged periods can lead to decomposition. [21][22]The thermal decomposition of thiourea itself begins around 187°C, but substituted derivatives may have different stability profiles. [22] Troubleshooting & Mitigation:

  • Ensure High Purity: The best defense is to use highly pure, chromatography-grade solvents and meticulously purified starting materials to eliminate reactive impurities.

  • Control Temperature: Avoid unnecessarily high temperatures. If heating is required, determine the minimum temperature necessary to achieve a reasonable rate.

  • Add Catalyst in Portions: If you suspect deactivation over a long reaction time, adding the catalyst in two or three portions throughout the reaction can help maintain a sufficient concentration of the active species.

  • Use an Inert Atmosphere: While most thiourea reactions are air-stable, running sensitive reactions under an inert atmosphere (N₂ or Ar) can prevent potential oxidative side reactions that might consume the catalyst.

References

  • Wikipedia. (n.d.). Thiourea organocatalysis. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs). RSC Publishing. Retrieved from [Link]

  • Pratt, R. C., et al. (2006). Exploration, Optimization, and Application of Supramolecular Thiourea−Amine Catalysts for the Synthesis of Lactide (Co)polymers. Macromolecules, 39(23), 7863–7871. ACS Publications. Retrieved from [Link]

  • International Journal of Minerals, Metallurgy, and Materials. (2021). Effect of reaction temperature on the decomposition efficiency of thiourea. 28(6), 956-964. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2025). Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. RSC Publishing. DOI:10.1039/D5OB00800J. Retrieved from [Link]

  • Molecules. (2020). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. 25(21), 5248. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Popular thiourea-based organocatalysts [Scientific Diagram]. Retrieved from [Link]

  • ResearchGate. (n.d.). Examination of Solvent Effects with Bifunctional Thiourea Catalyst a. Retrieved from [Link]

  • ACS Omega. (2024). Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation. Retrieved from [Link]

  • The Journal of Physical Chemistry B. (2009). Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. 113(1), 169-175. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. Retrieved from [Link]

  • PubMed Central. (2025). Light on Catalytic Reaction Mechanisms: Uncovering the Conformation of Thiourea-Based Organocatalysts and Their Interaction with Nitroolefins Using Mid-infrared Spectroscopy. Retrieved from [Link]

  • UiTM Institutional Repository. (n.d.). Temperature effect on the photocatalyst & photoelectrochemical on synthesized g-C3N4 using urea & thiourea as precursor. Retrieved from [Link]

  • ResearchGate. (n.d.). Higher enantioselectivities in thiourea-catalyzed Michael additions under solvent-free conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of thiourea glycoporphyrin 7. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify my bis thiourea compound?. Retrieved from [Link]

  • Google Patents. (n.d.). CN110724078B - Method for purifying thiourea.
  • PubMed Central. (n.d.). Macrocyclic Bis-Thioureas Catalyze Stereospecific Glycosylation Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of catalyst loading, reaction temperature, and concentration a. Retrieved from [Link]

  • Organic Letters. (2022). Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrate scope of the thiourea Cat 2 catalysed reduction [Scientific Diagram]. Retrieved from [Link]

  • DORAS | DCU Research Repository. (n.d.). Synthesis of Thiourea and Urea Organocatalysts by Opioids. Retrieved from [Link]

  • ResearchGate. (2025). Exploration, Optimization, and Application of Supramolecular Thiourea−Amine Catalysts for the Synthesis of Lactide (Co)polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrate scope with respect to thiolsa–d. aThe reaction was carried.... Retrieved from [Link]

  • Chemical Engineering Education. (n.d.). TEMPERATURE EFFECTS IN HETEROGENEOUS CATALYSIS. Retrieved from [Link]

  • NIH. (2018). An ultra-low thiourea catalyzed strain-release glycosylation and a multicatalytic diversification strategy. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 10.3: Thiourea Based Catalysis. Retrieved from [Link]

  • Books. (2015). Chapter 19: Ureas and Thioureas as Asymmetric Organocatalysts. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026). Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. Retrieved from [Link]

  • Universal Thiourea. (2026). Exploring the Catalytic Capabilities of Thiourea in Industrial Processes. Retrieved from [Link]

  • PubMed. (n.d.). Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions. Retrieved from [Link]

  • Slideshare. (n.d.). ASYMMETRIC ORGANOCATALYSIS. Retrieved from [Link]

  • NIH. (n.d.). Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. Retrieved from [Link]

  • Saint Mary's University. (n.d.). Ionic Core Dependence of Ionophilic Thiourea Organocatalysis in Ionic Liquids. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst Deactivation and Regeneration. Retrieved from [Link]

Sources

Technical Support Center: 1,3-Dioctyl-2-thiourea (DOTU) Regeneration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regeneration and reuse of 1,3-Dioctyl-2-thiourea (DOTU) in metal extraction applications. This guide is designed for researchers, scientists, and professionals in hydrometallurgy and drug development who utilize DOTU as a metal extractant. Here, you will find answers to frequently asked questions and detailed troubleshooting protocols to address challenges encountered during the regeneration process.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DOTU) and how does it extract metals?

This compound is an organosulfur compound featuring a thiourea core ((NH₂)₂CS) with two octyl chains attached to the nitrogen atoms.[1][2] These long alkyl chains render the molecule hydrophobic, making it highly soluble in organic solvents and suitable for liquid-liquid extraction processes.

The extraction mechanism relies on the ability of the sulfur atom in the thiourea group to act as a soft Lewis base, forming stable coordination complexes with soft Lewis acids, which include many precious and heavy metals like gold (Au), silver (Ag), palladium (Pd), and platinum (Pt).[3][4][5] In an acidic environment, DOTU can complex with a target metal ion in an aqueous phase, pulling it into the organic phase.[6][7] For gold, this typically involves the formation of a cationic complex.[8]

Q2: Why is the regeneration of DOTU after metal extraction important?

Regenerating the DOTU extractant is crucial for both economic and environmental reasons:

  • Economic Viability: Thiourea-based extractants, especially custom-synthesized derivatives like DOTU, can be costly.[9][10] Reusing the extractant over multiple cycles significantly reduces the overall process cost, making it more feasible for industrial or large-scale laboratory applications.

  • Process Sustainability: A closed-loop system where the extractant is recycled minimizes chemical waste.[11] This reduces the environmental footprint of the extraction process and aligns with green chemistry principles.

  • Process Efficiency: An effective regeneration step ensures that the recovered metal is in a concentrated form, simplifying subsequent recovery steps like electrowinning or precipitation. The regenerated organic phase can be immediately reused in the extraction circuit.

Q3: What are the fundamental principles for regenerating (stripping) metal-loaded DOTU?

Regeneration, known as "stripping" in solvent extraction, involves breaking the metal-DOTU complex in the loaded organic phase to transfer the metal ion back into a new aqueous phase. This process frees the DOTU molecule in the organic phase for reuse. The primary principle is to shift the chemical equilibrium of the complexation reaction. This is typically achieved by:

  • Acidic Stripping: The stability of many metal-thiourea complexes is pH-dependent.[6] By contacting the loaded organic phase with a highly acidic aqueous solution (e.g., concentrated HCl or H₂SO₄), the DOTU can be protonated. This disrupts the sulfur-metal bond, causing the metal to be released into the acidic aqueous phase.[12][13]

  • Reductive Stripping: This method involves reducing the extracted metal ion to its elemental state (zero valence). For example, a gold (I) complex can be reduced to solid gold (Au⁰). This breaks the complex and the elemental metal precipitates, leaving the DOTU in the organic phase.

  • Displacement Stripping: A chemical agent that forms an even more stable complex with the metal than DOTU is introduced in the aqueous phase. This "pulls" the metal out of the organic phase. Alternatively, an agent can be used to precipitate the metal directly from the organic phase.

The choice of method depends on the specific metal being extracted, the stability of its DOTU complex, and the desired form of the recovered metal.

Troubleshooting Guides & Protocols

This section provides detailed protocols for common regeneration procedures and solutions to potential issues.

Protocol 1: Acidic Stripping of a Metal-DOTU Complex

This protocol is a general procedure for stripping a metal from a loaded DOTU-organic phase using a strong acid solution. It is particularly effective for metals whose complex stability is sensitive to low pH.

Causality: A high concentration of protons (H⁺) in the aqueous phase shifts the equilibrium away from the metal-DOTU complex. The thiourea group becomes protonated, weakening its ability to coordinate with the metal ion and facilitating the transfer of the metal ion into the new aqueous stripping solution.[13]

Experimental Workflow: Acidic Stripping Cycle

G cluster_extraction 1. Extraction Stage cluster_stripping 2. Stripping Stage Aqueous_Feed Aqueous Feed (Metal Ions) Extractor Mixer-Settler (Extraction) Aqueous_Feed->Extractor Regen_Organic Regenerated Organic (Free DOTU) Regen_Organic->Extractor Regen_Organic->Extractor Recycle Loaded_Organic Loaded Organic (Metal-DOTU Complex) Extractor->Loaded_Organic Organic Phase Barren_Aqueous Barren Aqueous (Raffinate) Extractor->Barren_Aqueous Aqueous Phase Strip_Solution Aqueous Strip Solution (e.g., 2M HCl) Stripper Mixer-Settler (Stripping) Strip_Solution->Stripper Stripper->Regen_Organic Organic Phase Metal_Product Metal Product Solution (Concentrated Metal Ions) Stripper->Metal_Product Aqueous Phase Loaded_Organic->Stripper

Caption: Workflow for DOTU extraction and regeneration.

Step-by-Step Methodology:
  • Preparation of Stripping Solution:

    • Prepare a high-concentration acid solution. For example, a 2 M to 6 M solution of hydrochloric acid (HCl) or a 2 M solution of sulfuric acid (H₂SO₄).[13]

    • Safety Note: Always add acid to water slowly under constant stirring in a fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Liquid-Liquid Contact:

    • Transfer the metal-loaded organic phase (DOTU dissolved in a suitable solvent like kerosene or toluene) and the aqueous stripping solution to a separatory funnel or a jacketed reactor.

    • A typical starting phase ratio is 1:1 (Organic:Aqueous, O:A). This ratio can be optimized to achieve higher metal concentration in the final product solution.

    • Agitate the mixture vigorously for a predetermined time (e.g., 5-30 minutes) to ensure maximum interfacial area and efficient mass transfer.

  • Phase Separation:

    • Stop the agitation and allow the two phases to separate completely. The organic phase (containing the now-regenerated DOTU) and the aqueous phase (containing the stripped metal ions) should form distinct layers.

    • Carefully drain the lower (typically aqueous) phase into a collection vessel. This is your concentrated metal product solution.

  • Washing the Regenerated Organic Phase (Optional but Recommended):

    • To remove any entrained acidic solution, wash the regenerated organic phase with deionized water or a mild alkaline solution (e.g., 0.1 M NaOH) followed by another water wash. This prevents acid carryover into the next extraction cycle.

    • Perform this wash using the same liquid-liquid contact method described in steps 2 and 3.

  • Analysis and Reuse:

    • Analyze both the metal product solution and the barren organic phase using appropriate techniques (e.g., ICP-OES, AAS) to determine the stripping efficiency.

    • The regenerated organic phase is now ready to be recycled back to the extraction stage.

Data Presentation: Typical Acidic Stripping Parameters
ParameterTypical RangeRationale / Comment
Stripping Agent 2-6 M HCl, 1-2 M H₂SO₄High acid concentration is needed to effectively break the metal-DOTU complex.[13]
Temperature Ambient (20-25 °C)Higher temperatures may increase kinetics but can also promote DOTU degradation.[10]
Phase Ratio (O:A) 1:1 to 5:1A higher ratio concentrates the metal in the aqueous phase but may require multiple stages.
Contact Time 5-30 minutesMust be sufficient to reach equilibrium; determined experimentally.
Expected Efficiency >90%Highly dependent on the specific metal and optimized conditions.
Troubleshooting Common Issues
IssuePossible Cause(s)Recommended Solution(s)
Incomplete Stripping (<90%) 1. Insufficient acid concentration. 2. Inadequate contact time or agitation. 3. Highly stable metal-DOTU complex.1. Increase the molarity of the stripping acid. 2. Increase agitation speed and/or contact time. 3. Consider a multi-stage counter-current stripping process.
Extractant Degradation 1. Presence of strong oxidizing agents. 2. Excessively high temperature or acid concentration.1. Ensure no strong oxidants (like H₂O₂) are carried over from the leaching stage. Thiourea is susceptible to oxidation.[8] 2. Operate at ambient temperature and use the minimum acid concentration required for efficient stripping.
Third Phase/Emulsion Formation 1. High metal loading in the organic phase. 2. Incompatible solvent/modifier. 3. Presence of fine solids from the feed solution.1. Lower the metal loading by adjusting the extraction phase ratio. 2. Add a phase modifier (e.g., a long-chain alcohol like isodecanol) to the organic phase.[14] 3. Ensure proper filtration of the aqueous feed before extraction.
Loss of DOTU to Aqueous Phase 1. Protonation and increased aqueous solubility. 2. Chemical degradation of the DOTU molecule.1. Minimize acid carryover by washing the regenerated organic phase. 2. Analyze the stripping solution for sulfur-containing degradation products. Avoid harsh conditions.
References
  • Recovery of Gold from Pregnant Thiourea Leaching Solution by Synergistic Extraction. IOP Conference Series: Materials Science and Engineering.
  • Thiourea Gold Extraction Process: Principles, Operations, and Considerations. Xinhai Mining.
  • Thiourea Gold Leaching. 911Metallurgist.
  • Optimization of Gold Dissolution Parameters in Acidified Thiourea Leaching Solution with Hydrogen Peroxide as an Oxidant . MDPI. Available at: [Link]

  • Thiourea Leaching: An Update on a Sustainable Approach for Gold Recovery from E-waste. Journal of Sustainable Metallurgy.
  • A REVIEW OF GOLD LEACHING IN ACID THIOUREA SOLUTIONS . Taylor & Francis Online. Available at: [Link]

  • Gold Recovery from its Flotation Concentrate using Acidic Thiourea Leaching and Organosilicon Polymer . ResearchGate. Available at: [Link]

  • Effect of thiourea concentration on stripping of Pd(II) . ResearchGate. Available at: [Link]

  • Solvent extraction of precious metals with hydroxyquinoline and stripping with acidified thiourea. Google Patents.
  • Analysis and Prediction of the Thiourea Gold Leaching Process Using Grey Relational Analysis and Artificial Neural Networks . MDPI. Available at: [Link]

  • Metal complexes of thiourea and derivatives thereof as metal-delivering anticancer and anti-inflammatory agents. Google Patents.
  • Directing Cation Coordination and Phase in Nickel Sulfide Nanocrystals through the Addition of Phosphines . ACS Publications. Available at: [Link]

  • Stripping % of Au(III) with aqueous mixtures of (a) thiourea and (b) hydrazine... . ResearchGate. Available at: [Link]

  • Sustainable Cyanide-Free Gold Leaching Technologies for Modern Mining . Discovery Alert. Available at: [Link]

  • Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties . PMC. Available at: [Link]

  • Effect of Stabilizer on Gold Leaching with Thiourea in Alkaline Solutions . MDPI. Available at: [Link]

  • Process for stripping metals from organic complexes . European Patent Office. Available at: [Link]

  • Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities . MDPI. Available at: [Link]

  • This compound (C17H36N2S) . PubChemLite. Available at: [Link]

  • The Role of Thiourea in Precious Metal Extraction and Refining . Ningbo Inno Pharmchem. Available at: [Link]

  • Stripping percentages of Cu(II) and Ag(I) at various thiourea concentrations . ResearchGate. Available at: [Link]

  • A Two-Step Leaching Process Using Thiourea for the Recovery of Precious Metals from Waste Printed Circuit Boards . MDPI. Available at: [Link]

  • Thiourea stripping of rhodium from organic phases... . ResearchGate. Available at: [Link]

  • Integrated process for precious metal extraction and recovery based on electro-oxidized thiourea . ResearchGate. Available at: [Link]

  • Thiourea . Alzchem Group. Available at: [Link]

  • Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation . Semantic Scholar. Available at: [Link]

  • Thiourea – Knowledge and References . Taylor & Francis. Available at: [Link]

  • New Aspects in Thiourea Leaching of Precious Metals . ResearchGate. Available at: [Link]

  • [EXAFS study on the stripping mechanism in N263/alkaline cyanide gold solution/sulfuric thiourea system] . PubMed. Available at: [Link]

Sources

Technical Support Center: Stabilizing Metal-Thiourea Complexes for Accurate Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stabilization and characterization of metal-thiourea complexes. This guide is designed for researchers, chemists, and drug development professionals who work with these versatile yet often delicate coordination compounds. Thiourea and its derivatives are remarkable ligands, capable of coordinating with a vast array of metal ions through sulfur and/or nitrogen atoms, leading to complexes with significant biological and catalytic activities.[1][2] However, their susceptibility to decomposition presents a common challenge in synthesis, isolation, and analysis.

This resource provides field-proven insights through troubleshooting guides and FAQs to address specific issues encountered during experimentation. Our goal is to explain the causality behind experimental choices, empowering you to develop robust, self-validating protocols for reliable and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of metal-thiourea complexes.

Q1: Why is my metal-thiourea complex decomposing during synthesis or workup?

Decomposition is the most prevalent issue and typically stems from one of three factors: pH instability, oxidation, or thermal stress. Thiourea itself can undergo thermal decomposition, releasing products like ammonia and hydrogen sulfide, which can react further with the metal center.[3] In solution, especially under non-optimal pH or in the presence of oxidizing agents, the thiourea ligand can be oxidized to formamidine disulfide, which alters the coordination sphere and can lead to the precipitation of metal sulfides.[4] Many complexes are also sensitive to hydrolysis, particularly if water is present in the solvent.[5]

Q2: What is the optimal pH range for working with these complexes?

The optimal pH is highly dependent on the specific metal ion and the desired coordination mode, but a generally safe and effective range for many transition metal complexes is acidic, typically pH 1-4 .[6][7]

  • Acidic Conditions (pH < 4): In this range, thiourea is more stable against degradation.[6] It helps prevent the precipitation of metal hydroxides and favors the formation of stable cationic complexes, such as [Au(CS(NH₂)₂)₂]⁺.[4][7]

  • Neutral to Alkaline Conditions (pH > 5): This regime is often problematic. The gold-thiourea complex, for example, undergoes irreversible decomposition at pH > 5.[7] In alkaline solutions, thiourea degradation accelerates, often requiring the use of stabilizers like sodium sulfite or sodium silicate to prevent rapid decomposition.[6][8]

Q3: How does the choice of solvent affect the stability and solubility of my complex?

Solvent choice is critical and influences not just solubility but also complex stability and even coordination geometry.[9][10]

  • Solubility: As polar molecules, thiourea and its derivatives are generally more soluble in polar solvents like methanol, ethanol, and DMSO.[11] Nonpolar solvents like hexane or diethyl ether are often used as anti-solvents for precipitation.

  • Stability: Protic solvents can engage in hydrogen bonding with the N-H groups of thiourea, which can influence ligand conformation and reactivity.[9][12] Some solvents can also coordinate directly with the metal center, leading to the formation of mixed-ligand or solvated complexes, which may be more or less stable than the desired product. Always use dry, deoxygenated solvents to minimize hydrolysis and oxidation.

Q4: My NMR/FT-IR/UV-Vis spectrum is inconsistent or shows signs of degradation. What could be the cause?

Inconsistent spectroscopic data often points to instability of the sample in the analytical solvent or decomposition during sample preparation.

  • NMR: In ¹H or ¹³C NMR, the appearance of broad peaks or multiple sets of signals for the thiourea ligand can indicate dynamic exchange processes or the presence of multiple species in equilibrium.[10][13] A downfield shift in the ¹³C NMR signal for the C=S carbon upon coordination is expected, indicating coordination through the sulfur atom.[14]

  • FT-IR: A shift in the C=S stretching frequency upon complexation is a key diagnostic tool. This peak typically appears around 730 cm⁻¹ in free thiourea and shifts upon coordination. Changes in the N-H stretching region can also indicate coordination or hydrogen bonding.[15] The appearance of unexpected peaks could signal ligand decomposition.

  • General Tip: Analyze samples as quickly as possible after preparation. If instability is suspected, acquire spectra at low temperatures to slow down decomposition or exchange processes.

Q5: I'm having trouble growing single crystals for X-ray diffraction. Any tips?

Crystallography of metal-thiourea complexes can be challenging due to their tendency to decompose or form poorly ordered solids.

  • Control Nucleation: Slow evaporation is a common method, but if it yields only powder, try vapor diffusion (e.g., diffusing an anti-solvent like diethyl ether into a methanol or acetone solution of the complex) or liquid-liquid diffusion.

  • Solvent System: Screen a wide range of solvents and solvent mixtures. The presence of coordinating anions (like chloride or bromide) versus non-coordinating ones (like perchlorate or triflate) can dramatically affect crystal packing and quality.[16][17]

  • Purity is Paramount: Ensure the complex is highly pure before setting up crystallizations. Even minor impurities can inhibit crystal growth.

Section 2: Troubleshooting Guides

This section provides a structured approach to solving specific experimental problems.

Problem 1: Spontaneous Precipitation or Solution Discoloration
  • Symptom: During synthesis or upon standing, a solution of the complex turns dark (brown/black), or an unexpected, often amorphous, precipitate crashes out.

  • Causality: This is a classic sign of severe decomposition. The dark color is typically due to the formation of finely divided metal sulfides (e.g., CuS, Ag₂S, PdS), resulting from the breakdown of the thiourea ligand and release of sulfide ions.

  • Troubleshooting Workflow:

Caption: Troubleshooting decomposition of metal-thiourea complexes.

Problem 2: Inconsistent Analytical Data
  • Symptom: Elemental analysis results are off by several percentage points. NMR spectra show broad or multiple peaks that change over time. FT-IR or UV-Vis spectra are not reproducible.

  • Causality: This indicates that the isolated solid is not a single, stable species. It could be a mixture of complexes with different ligand-to-metal ratios, contain trapped solvent molecules, or be actively decomposing during sample preparation and analysis.

  • Solutions & Best Practices:

    • Elemental Analysis: Before analysis, dry the sample thoroughly under high vacuum to remove residual solvent, which can significantly alter C, H, and N percentages. Be aware that some complexes form stable solvates.[17] If results are still inconsistent, it may indicate a mixture of products.

    • NMR Spectroscopy: Prepare the sample in a deuterated solvent immediately before analysis and, if possible, run the experiment at a low temperature (e.g., -40 °C) to "freeze out" dynamic equilibria and slow decomposition.[13]

    • Control Sample Environment: For all analyses, use fresh, high-purity solvents. If the complex is known to be pH-sensitive, consider preparing analytical solutions in buffered or acidified solvents to maintain stability.[6]

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for synthesis and analysis. Always perform a risk assessment before starting any new procedure.

Protocol 1: General Synthesis of a Metal(II)-Thiourea Complex

This protocol describes the synthesis of a generic [ML₄]Cl₂ type complex under conditions designed to maximize stability.

  • Reagent Preparation:

    • Dissolve the metal salt (e.g., NiCl₂·6H₂O, 1 mmol) in 15 mL of degassed ethanol.

    • In a separate flask, dissolve the thiourea ligand (4.2 mmol, a slight excess) in 25 mL of degassed ethanol.

  • Inert Atmosphere Setup:

    • Place the flask containing the metal salt solution under a gentle stream of nitrogen or argon.

  • Reaction:

    • Using a cannula or dropping funnel, add the thiourea solution dropwise to the stirring metal salt solution at room temperature over 20 minutes.

    • A precipitate should form upon addition.

    • Continue stirring the reaction mixture under an inert atmosphere for 2 hours at room temperature.

  • Isolation:

    • Isolate the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid sequentially with small portions of cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove unreacted starting materials and facilitate drying.

  • Drying:

    • Dry the isolated complex under high vacuum for at least 4 hours to remove all traces of solvent. Store the final product in a desiccator under an inert atmosphere.

Protocol 2: pH-Controlled Sample Preparation for UV-Vis Spectroscopy

This protocol ensures that spectra are measured under stable conditions.

  • Stock Solution Preparation:

    • Prepare a 0.1 M sulfuric acid solution in deionized water to serve as the solvent blank and diluent. This will maintain a stable pH of approximately 1.

  • Sample Preparation:

    • Accurately weigh a small amount of the metal-thiourea complex and dissolve it in the 0.1 M H₂SO₄ solution to create a concentrated stock solution (e.g., 1 mM).

  • Measurement:

    • Dilute the stock solution with the 0.1 M H₂SO₄ to the desired concentration for analysis.

    • Use the 0.1 M H₂SO₄ solution as the reference blank in the spectrophotometer.

    • Acquire the spectrum immediately after preparation. To check for stability, re-acquire the spectrum after 15 and 30 minutes to see if any changes occur.

Section 4: Data Summaries & Visual Guides
Table 1: Influence of Environment on Complex Stability
ParameterConditionEffect on StabilityRationale & Citation
pH Acidic (1-4)High Stability Suppresses metal hydroxide formation and ligand degradation. Favors stable cationic complexes.[6][7]
Alkaline (>7)Low Stability Promotes rapid decomposition of thiourea and formation of metal sulfides. Requires stabilizers.[6][8]
Atmosphere Inert (N₂ or Ar)High Stability Prevents oxidation of the metal center or the thiourea ligand to formamidine disulfide.[4]
Aerobic (Air)Low Stability Oxygen can act as an oxidant, accelerating decomposition pathways, especially in alkaline media.
Temperature Low (< 25°C)High Stability Minimizes thermal decomposition pathways of the ligand and the complex.[18][19]
High (> 50°C)Low Stability Provides activation energy for decomposition reactions, leading to release of H₂S, NH₃, etc.[3]
General Workflow for Synthesis and Characterization

Caption: A typical workflow for metal-thiourea complex synthesis.

Section 5: References
  • Vertex AI Search. (2025). Synthesis and characterization of new thiourea complexes.

  • Material Science Research India. (n.d.). Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea.

  • Tariq, M., et al. (2021). Medicinal Importance, Coordination Chemistry with Selected Metals (Cu, Ag, Au) and Chemosensing of Thiourea Derivatives. A Review. Critical Reviews in Analytical Chemistry, 51(8), 812-834.

  • PubMed. (2020). Medicinal Importance, Coordination Chemistry with Selected Metals (Cu, Ag, Au) and Chemosensing of Thiourea Derivatives. A Review.

  • R Discovery. (n.d.). A review of the synthesis and coordination of some lesser studied thiourea ligands bearing electronegative sulfonyl, phosphoryl and cyano substituents towards platinum group and related metal centers.

  • Semantic Scholar. (2006). Synthesis, characterization and antimicrobial activities of transition metal complexes of N,N -dialkyl- N′ -(2-chlorobenzoyl)thiourea derivatives.

  • Taylor & Francis Online. (2024). A review of the synthesis and coordination of some lesser studied thiourea ligands bearing electronegative sulfonyl, phosphoryl and cyano substituents towards platinum group and related metal centers.

  • Cardiff University ORCA. (n.d.). An Exploration of the Synthesis, Coordination Chemistry and Properties of Novel Thiourea Ligands and their Complexes.

  • ResearchGate. (n.d.). Mechanism of thermal decomposition of thiourea derivatives.

  • ResearchGate. (n.d.). Examination of Solvent Effects with Bifunctional Thiourea Catalyst.

  • KSU BAP. (n.d.). Synthesis of new thiourea derivatives and metal complexes.

  • MDPI. (n.d.). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies.

  • MDPI. (n.d.). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties.

  • BenchChem. (2025). Technical Support Center: Optimizing pH for Heavy Metal Extraction with Thiourea.

  • Semantic Scholar. (1976). Thermal decomposition of metal complexes with thioureas.

  • BenchChem. (2025). Solubility and stability of thiourea compounds in organic solvents.

  • ResearchGate. (n.d.). Theoretical study on the thermal decomposition of thiourea.

  • RSC Publishing. (n.d.). Reactive oxygen species in aerobic decomposition of thiourea dioxides.

  • PMC - NIH. (n.d.). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties.

  • Wikipedia. (n.d.). Urea.

  • ResearchGate. (n.d.). Comparative Study of Thiourea Metal Complexes Crystals.

  • Revista Mexicana de Ingeniería Química. (n.d.). Thiourea determination for the precious metals leaching process by iodate titration.

  • ACS Publications. (n.d.). Thiourea as a Stabilizer of Reduced Forms of Technetium Tc(III) and Tc(IV): Experimental and Theoretical Studies of Complexes.

  • AIP Publishing. (2011). Investigations on Metal Complexes of Thiourea for Frequency Conversion and Low Power Optical Limiting Applications.

  • ResearchGate. (n.d.). The change of pH with time after adding thiourea to the solutions....

  • International Science Community Association. (n.d.). Synthesis and complexation of bis(thiourea) with Co(II) and Cu(II) ions.

  • PubMed. (2000). X-ray diffraction study of copper(I) thiourea complexes formed in sulfate-containing acid solutions.

  • MDPI. (2023). Effect of Thiourea on Lead Release from Lead-Bearing Jarosite under Freeze–Thaw Cycling.

  • PubMed. (n.d.). [Effects of thiourea on pH and availability of metal ions in acid red soil].

  • ResearchGate. (n.d.). Effects of thiourea on pH and availability of metal ions in acid red soil.

  • Canadian Science Publishing. (n.d.). The Structure and Stability of Ni(II) Complexes of Thiourea and Related Ligands.

  • ResearchGate. (n.d.). Scheme 2. Synthesis of thiourea complexes.

  • INIS-IAEA. (n.d.). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K.

  • BenchChem. (2025). Unveiling the Metal Scaffolding Capabilities of Thiourea Derivatives: A Comparative Analysis.

  • PMC - NIH. (n.d.). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities.

  • MDPI. (2022). Effect of Stabilizer on Gold Leaching with Thiourea in Alkaline Solutions.

  • ResearchGate. (n.d.). (PDF) Synthesis and characterization of palladium(II) complexes of thioureas. X-ray structures of [Pd( N , N ′-dimethylthiourea)4]Cl2.

  • ResearchGate. (n.d.). Solubility of thiourea at different temperatures and pH values.

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Palladium Recovery: 1,3-Dioctyl-2-thiourea vs. Commercial Extractants

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Palladium Recovery and the Role of Solvent Extraction

Palladium, a cornerstone of modern catalysis and a critical component in the synthesis of active pharmaceutical ingredients (APIs), is a precious metal with ever-increasing demand. Its efficient recovery from spent catalysts, reaction residues, and waste streams is not only an economic necessity but also an environmental imperative. Solvent extraction, a hydrometallurgical technique, stands out as a highly selective and efficient method for the recovery and purification of palladium from complex matrices.

This guide provides an in-depth technical comparison of 1,3-dioctyl-2-thiourea, a representative of the N,N'-dialkylthiourea class of extractants, against established commercial alternatives: LIX® 84-I, Cyanex® 471X, and tri-n-butyl phosphate (TBP). Our objective is to equip researchers and drug development professionals with the critical data and mechanistic understanding necessary to select the most appropriate extractant for their specific palladium recovery needs.

The Extractants: A Head-to-Head Comparison

The selection of an optimal extractant is a multi-faceted decision, balancing extraction efficiency, selectivity, stripping performance, and operational cost. Below, we delve into a comparative analysis of our selected extractants.

This compound: A Promising Challenger

N,N'-dialkylthioureas, such as this compound, are sulfur-containing ligands that exhibit a strong affinity for soft Lewis acids like palladium(II). The two long alkyl chains confer significant solubility in organic solvents, a crucial prerequisite for a successful liquid-liquid extraction agent. While specific quantitative data for this compound is not abundant in publicly available literature, studies on analogous long-chain N,N'-dialkylthioureas, such as nonylthiourea, provide valuable insights into its expected performance. These compounds are known for their high selectivity for palladium over other platinum group metals (PGMs) and base metals.

The extraction mechanism involves the formation of a stable, neutral complex with the palladium ion, typically from a hydrochloric acid medium. The sulfur atom of the thiourea group acts as a soft donor, coordinating strongly with the soft Pd(II) center.

LIX® 84-I: The Established Oxime

LIX® 84-I, a β-hydroxyoxime (2-hydroxy-5-nonylacetophenone oxime), is a well-established commercial extractant, primarily for copper, but also effective for palladium recovery. It operates via a cation exchange mechanism, where the hydroxyl proton is exchanged for a metal ion to form a chelate. LIX® 84-I demonstrates good selectivity for palladium, particularly in low-acidity chloride media.

Cyanex® 471X: The Selective Phosphine Sulfide

Cyanex® 471X, with its active component triisobutylphosphine sulfide, is a neutral extractant renowned for its high selectivity for palladium(II) over platinum(IV), a common challenge in PGM refining.[1] The extraction proceeds through a solvation mechanism, where the sulfur atom of the phosphine sulfide coordinates with the palladium ion. Its kinetic properties can be exploited to achieve separation, with palladium extraction being significantly faster than that of platinum.[1]

Tri-n-butyl Phosphate (TBP): The Workhorse Solvating Extractant

Tri-n-butyl phosphate (TBP) is a widely used neutral, solvating extractant in various hydrometallurgical processes. For palladium, it is effective in extraction from chloride media, forming a neutral complex with the palladium chloride species. While TBP is a cost-effective option, its selectivity for palladium over other metals can be lower compared to more specialized extractants.[2][3]

Quantitative Performance Data: A Comparative Overview

The following tables summarize key performance indicators for the selected extractants based on available experimental data. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.

Table 1: Palladium Extraction Efficiency

ExtractantAqueous MediumExtractant ConcentrationExtraction Efficiency (%)Citation(s)
Nonylthiourea *HClNot specifiedHigh[4]
LIX® 84-I 3 M HCl0.5 vol% in kerosene>99% (2 stages)[5][6]
Cyanex® 471X HCl (from SAC leachate)Not specified~99%[1]
Tri-n-butyl Phosphate (TBP) Low HCl0.0054 M in kerosene>99%[7]

*Data for nonylthiourea is used as a proxy for this compound.

Table 2: Selectivity Profile

ExtractantSelectivity for Pd(II) overCommentsCitation(s)
Nonylthiourea *Pt(IV), Rh(III), Cu(II), Fe(III), Zn(II)High selectivity reported.[4]
LIX® 84-I Pt(IV), Fe, Ni, Mn, CrGood selectivity in 3 M HCl.[5][6]
Cyanex® 471X Pt(IV)Excellent kinetic-based selectivity. Fe(III) can be co-extracted.[1]
Tri-n-butyl Phosphate (TBP) Pt, Cr, Fe, NiGood selectivity at low extractant concentrations.[7]

*Data for nonylthiourea is used as a proxy for this compound.

Table 3: Stripping (Back-Extraction) Efficiency

ExtractantStripping AgentStripping Efficiency (%)Citation(s)
N,N'-dialkylthioureas Acidified ThioureaQuantitative[8]
LIX® 84-I 0.5 M Thiourea + 1 M HClQuantitative[5][6]
Cyanex® 471X Acidified Thiourea>90%[1][6]
Tri-n-butyl Phosphate (TBP) 0.5 M Thiourea + 0.1 M HCl99.9%[7]

Mechanisms of Extraction and Stripping: A Visual Guide

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms for palladium extraction and stripping.

ExtractionMechanisms cluster_Thiourea This compound (Solvation) cluster_LIX LIX® 84-I (Cation Exchange) cluster_Cyanex Cyanex® 471X (Solvation) cluster_TBP TBP (Solvation) PdCl4_aq_tu [PdCl₄]²⁻(aq) Complex_org_tu Pd(R₂NCS)₂Cl₂ PdCl4_aq_tu->Complex_org_tu Extraction Thiourea_org 2 R₂NCS(org) Thiourea_org->Complex_org_tu Pd_aq_lix Pd²⁺(aq) Complex_org_lix PdL₂ Pd_aq_lix->Complex_org_lix Extraction LIX_org 2 HL(org) LIX_org->Complex_org_lix H_aq_lix 2 H⁺(aq) PdCl4_aq_cy [PdCl₄]²⁻(aq) Complex_org_cy Pd(R₃P=S)₂Cl₂ PdCl4_aq_cy->Complex_org_cy Extraction Cyanex_org 2 R₃P=S(org) Cyanex_org->Complex_org_cy PdCl4_aq_tbp [PdCl₄]²⁻(aq) Complex_org_tbp Pd(TBP)₂Cl₂ PdCl4_aq_tbp->Complex_org_tbp Extraction TBP_org 2 TBP(org) TBP_org->Complex_org_tbp

Caption: Proposed palladium extraction mechanisms.

StrippingMechanism Complex_org Pd(Extractant)₂Cl₂ Pd_Thiourea_aq [Pd((NH₂)₂CS)₄]²⁺(aq) Complex_org->Pd_Thiourea_aq Stripping Extractant_org 2 Extractant(org) Complex_org->Extractant_org Regeneration Thiourea_aq 4 (NH₂)₂CS(aq) + H⁺ Thiourea_aq->Pd_Thiourea_aq

Caption: General mechanism for stripping with acidified thiourea.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a generalized framework for laboratory-scale evaluation of palladium extraction.

Protocol 1: Palladium Extraction
  • Aqueous Phase Preparation: Prepare a synthetic palladium solution by dissolving a known amount of a palladium salt (e.g., PdCl₂) in the desired acidic medium (e.g., 3 M HCl) to a final concentration of 100-200 mg/L.

  • Organic Phase Preparation: Dissolve the chosen extractant (e.g., 0.5 vol% LIX® 84-I, 0.05 M this compound, etc.) in a suitable organic diluent (e.g., kerosene, toluene).

  • Extraction: In a separatory funnel, combine equal volumes of the aqueous and organic phases (e.g., 20 mL each, for an aqueous to organic (A/O) ratio of 1:1).

  • Equilibration: Shake the separatory funnel vigorously for a predetermined time (e.g., 15-30 minutes) to ensure equilibrium is reached.

  • Phase Separation: Allow the phases to separate completely.

  • Sampling and Analysis: Carefully separate the two phases. Analyze the palladium concentration in the aqueous phase (raffinate) using a suitable analytical technique such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS). The concentration in the organic phase can be determined by mass balance.

  • Calculation: Calculate the extraction efficiency (%E) using the formula: %E = [(Initial Aqueous Pd Conc. - Final Aqueous Pd Conc.) / Initial Aqueous Pd Conc.] x 100

ExtractionWorkflow A Prepare Aqueous Pd Solution C Combine Phases in Separatory Funnel A->C B Prepare Organic Extractant Solution B->C D Shake to Equilibrate C->D E Allow Phases to Separate D->E F Collect and Analyze Raffinate E->F G Calculate Extraction Efficiency F->G

Caption: General workflow for palladium extraction experiments.

Protocol 2: Palladium Stripping
  • Loaded Organic Phase Preparation: Prepare a loaded organic phase by performing the extraction protocol with a larger volume.

  • Stripping Solution Preparation: Prepare the stripping solution (e.g., 0.5 M thiourea in 1 M HCl).

  • Stripping: In a clean separatory funnel, combine the loaded organic phase with the stripping solution at a specified organic to aqueous (O/A) ratio (e.g., 1:1).

  • Equilibration: Shake vigorously for a set time (e.g., 15-30 minutes).

  • Phase Separation and Analysis: Allow the phases to separate. Analyze the palladium concentration in the aqueous strip solution and the stripped organic phase.

  • Calculation: Calculate the stripping efficiency (%S) using the formula: %S = (Pd Conc. in Aqueous Strip Soln. / Initial Pd Conc. in Loaded Organic) x 100

Expert Insights and Causality Behind Experimental Choices

As a Senior Application Scientist, it is crucial to understand not just the "how" but the "why" behind these protocols.

  • Choice of Acidic Medium: The speciation of palladium in aqueous solution is highly dependent on the nature and concentration of the acid. In chloride media, palladium typically exists as the tetrachloropalladate(II) anion, [PdCl₄]²⁻. The stability of this complex influences the extraction mechanism. For instance, solvating extractants like TBP and Cyanex® 471X directly interact with this complex, while cation exchangers like LIX® 84-I are more effective at lower acidities where the concentration of free Pd²⁺ is higher.

  • The Role of Thiourea in Stripping: Thiourea is a powerful stripping agent for palladium because it is a soft ligand that forms a very stable, water-soluble cationic complex, [Pd(CS(NH₂)₂)₄]²⁺. This complex has a much higher formation constant than the palladium-extractant complexes, thus driving the equilibrium towards the aqueous phase. The addition of acid to the thiourea solution helps to protonate the extractant in some cases, further facilitating the release of the palladium ion.[8]

  • Kinetic Considerations with Cyanex® 471X: The recommendation to perform extractions with Cyanex® 471X at an elevated temperature (e.g., 50°C) for a short duration (e.g., 15 minutes) is a prime example of leveraging kinetics for selectivity.[1] Palladium(II) extraction with Cyanex® 471X is kinetically fast, while the extraction of Pt(IV) is much slower. This allows for the selective recovery of palladium before significant amounts of platinum are co-extracted.

Conclusion: Selecting the Right Tool for the Job

The choice of extractant for palladium recovery is a nuanced decision that depends on the specific requirements of the process.

  • This compound and its analogues represent a highly promising class of extractants, offering the potential for high selectivity. Further research and commercialization could see them become a leading choice for high-purity palladium recovery.

  • LIX® 84-I is a reliable and well-understood reagent, particularly effective in processes where low acidity can be maintained.[5][6]

  • Cyanex® 471X stands out for its exceptional selectivity for palladium over platinum, making it a valuable tool in PGM refining.[1]

  • Tri-n-butyl phosphate (TBP) remains a cost-effective option for bulk palladium recovery, though it may require additional purification steps to achieve high-purity products.[7]

This guide provides a foundational understanding of the performance and mechanisms of these key extractants. It is imperative for researchers to conduct their own evaluations under their specific process conditions to make the most informed decision for their palladium recovery challenges.

References

  • Al-Thyabat, S., & T. Zhang. (2021). Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions of Spent Catalysts. Metals, 11(7), 1043. [Link]

  • Sadeghi, N., Alamdari, E. K., & Saeedi, M. (2016). Solvent extraction of Palladium from chloride media by TBP. International Mining Congress and Exhibition of Turkey (IMCET). [Link]

  • Mowafy, E. A., & Mohamed, D. (2017). Recovery of Palladium from Concentrated Nitrate Solutions with N,N′‐Dimethyl‐N,N′‐Dioctyltetradecylmalonamide as new Extractant. Journal of Heterocyclic Chemistry, 54(5), 2946-2953. [Link]

  • Reddy, B. R., Kumar, B. N., & Lee, J. Y. (2011). Solvent extraction separation and recovery of palladium and platinum from chloride leach liquors of spent automobile catalyst. Separation and Purification Technology, 80(2), 253-258. [Link]

  • Sadeghi, N., Alamdari, E. K., & Saeedi, M. (2015). The influence of HCl and TBP concentrations on palladium extraction percentage. ResearchGate. [Link]

  • Reddy, B. R., Raju, B., Lee, J. Y., & Park, H. K. (2010). Process for the separation and recovery of palladium and platinum from spent automobile catalyst leach liquor using LIX 84I and Alamine 336. Journal of Hazardous Materials, 180(1-3), 253-258. [Link]

  • Rane, M. V., & Venugopal, V. (2006). Study on the extraction of palladium(II) and platinum(IV) using LIX 84I. Hydrometallurgy, 84(1-2), 54-59. [Link]

  • Ahmed, I. M., El-Nadi, Y. A., & Daoud, J. A. (2011). Extraction of palladium from nitrate solution by CYANEX 471X. ResearchGate. [Link]

  • Gupta, B., & Singh, I. (2013). Extraction and separation of platinum, palladium and rhodium using Cyanex 923 and their recovery from real samples. Hydrometallurgy, 134-135, 11-18. [Link]

  • Truong, T. H., & Lee, M. S. (2017). Extraction of Palladium(II) from Hydrochloric Acid Solutions by Solvent Extraction with Mixtures Containing Either Cyanex 301 or LIX 63. Metals, 7(12), 556. [Link]

  • Uheida, A., Muhammed, M., & Muhammed, M. (2002). Selective extraction of palladium(II) from chloride solutions with nonylthiourea dissolved in chloroform. Solvent Extraction and Ion Exchange, 20(6), 717-733. [Link]

Sources

A Comparative Guide to the Corrosion Inhibition Efficiency of Alkyl Thioureas

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against material degradation, the strategic deployment of corrosion inhibitors is paramount. Among the diverse arsenal of chemical agents, thiourea and its derivatives have long been recognized for their exceptional efficacy, particularly in acidic environments. This guide provides an in-depth comparison of the corrosion inhibition performance of various alkyl thioureas, offering a synthesis of experimental data and mechanistic insights to aid researchers and professionals in the selection and application of these critical compounds.

The Fundamental Mechanism of Inhibition: An Adsorption-Centric Approach

Thiourea and its alkyl-substituted derivatives function primarily as adsorption inhibitors.[1][2] Their effectiveness stems from the presence of heteroatoms (sulfur and nitrogen) and, in some cases, π-electrons, which facilitate strong adsorption onto the metal surface.[1][3] This process forms a protective film that acts as a barrier, isolating the metal from the corrosive medium and thereby stifling both anodic and cathodic reactions.[1][4]

The adsorption mechanism can be multifaceted, involving a combination of physisorption (electrostatic interactions) and chemisorption (coordinate bond formation between the heteroatoms and the metal's d-orbitals).[5] The sulfur atom, being easily protonated in acidic solutions and a potent electron donor, plays a pivotal role in the strong adsorption of these molecules to the metal surface.[1][4]

The Influence of Alkyl Chain Length on Inhibition Performance

A critical determinant of the inhibition efficiency of alkyl thioureas is the length and nature of the alkyl substituent(s). Generally, an increase in the alkyl chain length correlates with enhanced inhibition efficiency.[6][7] This trend can be attributed to several factors:

  • Increased Surface Coverage: Longer alkyl chains provide a larger molecular footprint, leading to more effective blanketing of the metal surface and a more robust protective barrier.

  • Enhanced Hydrophobicity: The hydrophobic nature of the alkyl chains helps to repel aqueous corrosive species from the metal-inhibitor interface.

  • Electron-Donating Effect: Alkyl groups are electron-donating, which increases the electron density on the sulfur atom, thereby strengthening the adsorptive bond with the metal surface.[3]

However, it is crucial to consider that excessive chain length can introduce steric hindrance, potentially impeding optimal molecular packing on the surface and, in some cases, leading to a plateau or even a decrease in inhibition efficiency.

Alkyl-N-substituted thioureas have been observed to be more effective inhibitors than their aryl-N-substituted counterparts, a phenomenon attributed to the inductive effect of the alkyl group on the sulfur atoms.[3]

Comparative Analysis of Alkyl Thiourea Inhibition Efficiencies

The following table summarizes experimental data from various studies, showcasing the corrosion inhibition efficiencies of different alkyl thioureas on steel in acidic media. It is important to note that direct comparisons should be made with caution, as experimental conditions such as temperature, acid concentration, and the specific steel alloy can significantly influence performance.

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Experimental TechniqueReference
Thiourea (TU)Mild Steel1 N H₂SO₄1 x 10⁻⁴ M40~60Weight Loss[3]
Allylthiourea (ATU)Mild Steel1 N H₂SO₄1 x 10⁻⁴ M40~75Weight Loss[3]
N,N'-diethylthiourea (NN'-DETU)Mild Steel1 N H₂SO₄1 x 10⁻⁴ M40~85Weight Loss[3]
N,N'-di-isopropylthiourea (NN'-DIPTU)Mild Steel1 N H₂SO₄1 x 10⁻⁴ M40~90Weight Loss[3]
1,3-diisopropyl-2-thiourea (ITU)Mild Steel1.0 M HCl5 x 10⁻³ M6092.65PDP, EIS[2]
Dibutyl thiourea (DBTU)Steel1 N HClNot SpecifiedNot SpecifiedHighWeight Loss, PDP, EIS[8]

Note: The inhibition efficiencies are approximate values derived from the referenced literature and are intended for comparative purposes.

Experimental Protocols for Evaluating Corrosion Inhibition

To ensure the rigorous and reproducible assessment of corrosion inhibitor performance, standardized electrochemical techniques are employed. The following are detailed protocols for two of the most common methods: Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy.

Potentiodynamic Polarization (PDP)

This technique provides valuable information about the kinetics of the anodic and cathodic reactions and allows for the determination of the corrosion current density (i_corr), which is directly proportional to the corrosion rate.[9][10]

Step-by-Step Methodology:

  • Electrode Preparation: A working electrode of the metal under investigation is polished to a mirror finish, cleaned, and rinsed.

  • Electrochemical Cell Setup: A standard three-electrode cell is assembled, consisting of the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Electrolyte Immersion: The cell is filled with the corrosive medium (e.g., 1 M HCl), and the working electrode is immersed. The system is allowed to stabilize to reach a steady open-circuit potential (OCP).

  • Inhibitor Addition: The desired concentration of the alkyl thiourea inhibitor is added to the electrolyte.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate (e.g., 1 mV/s).[9]

  • Data Analysis: The resulting current is measured as a function of the applied potential, generating a Tafel plot. The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic branches of the plot back to the corrosion potential (E_corr).

  • Inhibition Efficiency Calculation: The inhibition efficiency (IE%) is calculated using the following equation:

    IE% = [(i_corr(uninhibited) - i_corr(inhibited)) / i_corr(uninhibited)] x 100

Potentiodynamic_Polarization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Polish & Clean Working Electrode B Assemble 3-Electrode Cell A->B C Immerse Electrode in Corrosive Medium B->C D Add Alkyl Thiourea Inhibitor C->D E Perform Potentiodynamic Scan D->E F Generate Tafel Plot E->F G Determine Corrosion Current (icorr) F->G H Calculate Inhibition Efficiency (IE%) G->H

Potentiodynamic Polarization Experimental Workflow.
Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the corrosion process by measuring the impedance of the electrochemical system over a range of frequencies.[11][12][13][14]

Step-by-Step Methodology:

  • Electrode and Cell Setup: The preparation and setup are identical to the Potentiodynamic Polarization method.

  • Stabilization: The working electrode is immersed in the corrosive medium (with and without the inhibitor) and allowed to reach a stable OCP.

  • Impedance Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied to the system at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[13][15]

  • Data Acquisition: The resulting AC current response is measured, and the impedance is calculated at each frequency.

  • Data Presentation and Analysis: The data is typically presented as Nyquist and Bode plots. The Nyquist plot shows the imaginary part of the impedance versus the real part. An increase in the diameter of the semicircle in the Nyquist plot in the presence of the inhibitor indicates an increase in the charge transfer resistance (R_ct) and thus, higher inhibition efficiency.

  • Equivalent Circuit Modeling: The impedance data is often modeled with an equivalent electrical circuit to extract quantitative parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).

  • Inhibition Efficiency Calculation: The inhibition efficiency (IE%) can be calculated from the R_ct values:

    IE% = [(R_ct(inhibited) - R_ct(uninhibited)) / R_ct(inhibited)] x 100

EIS_Workflow cluster_setup Setup cluster_measurement Measurement cluster_data_analysis Data Analysis A Prepare Electrode & Assemble Cell B Immerse & Stabilize at OCP A->B C Apply AC Voltage (Frequency Sweep) B->C D Measure AC Current Response C->D E Generate Nyquist & Bode Plots D->E F Model with Equivalent Circuit E->F G Determine Charge Transfer Resistance (Rct) F->G H Calculate Inhibition Efficiency (IE%) G->H

Electrochemical Impedance Spectroscopy Workflow.

Visualizing the Inhibition Mechanism

The following diagram illustrates the general mechanism of corrosion inhibition by an alkyl thiourea molecule on a metal surface in an acidic environment.

Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_metal Metal Surface (e.g., Fe) cluster_inhibitor Alkyl Thiourea Inhibitor H+ H+ M Fe H+->M Attacks Metal Cl- Cl- H2O H2O Inhibitor R-NH-C(=S)-NH-R' Inhibitor->M Adsorbs on Surface

Mechanism of Alkyl Thiourea Corrosion Inhibition.

Conclusion

Alkyl thioureas represent a highly effective class of corrosion inhibitors, particularly for the protection of steel in acidic media. The inhibition efficiency is intricately linked to the molecular structure, with longer alkyl chains generally affording greater protection through enhanced surface coverage and hydrophobicity. The selection of an optimal alkyl thiourea for a specific application necessitates a thorough evaluation of its performance under relevant operational conditions, utilizing robust electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy. This guide provides a foundational understanding to aid in the informed selection and application of these versatile corrosion inhibitors.

References

  • Journal of Materials and Environmental Science, Corrosion inhibition of thiourea and thiadiazole derivatives : A Review. [Link]

  • Corrosion, Inhibition of Steel Corrosion by Thiourea Derivatives. [Link]

  • OnePetro, Thiourea Derivatives as Steel Corrosion Inhibitors: Density Functional Theory and Experimental Studies. [Link]

  • Consensus Standards, Potentiodynamic Polarization: Significance and symbolism. [Link]

  • Taylor & Francis Online, Synthesis of Thiourea Derivatives and its Evaluation as Corrosion Inhibitor For Carbon Steel. [Link]

  • Malaysian Journal of Analytical Sciences, CORROSION INHIBITIVE EFFECT OF THIOUREA ON 1100 ALUMINIUM ALLOY SHEET IN HYDROCHLORIC ACID SOLUTION. [Link]

  • ACS Omega, Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. [Link]

  • Surface Engineering and Applied Electrochemistry, Synthesis Characterization and Corrosion Inhibition of Thiourea and Phthalic Anhydride Complex with Ni(II) for Carbon Steel Alloy. [Link]

  • ResearchGate, Corrosion inhibition: A study through Alkyl Chain length in Thioureas. [Link]

  • ASTM International, Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. [Link]

  • ResearchGate, Synthesis of Thiourea Derivatives and Its Evaluation as Corrosion Inhibitor for Carbon Steel. [Link]

  • ResearchGate, Potentiodynamic polarization methods for corrosion measurement. [https://www.researchgate.net/publication/371607599_Potentiodynamic_polarization_methods_for_corrosion_measurement]([Link]_ polarization_methods_for_corrosion_measurement)

  • CORE, Potentiodynamic polarization study of the corrosion characteristics of acid mine drainage. [Link]

  • SpringerLink, Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. [Link]

  • ResearchGate, Electrochemical Impedance Spectroscopy: A Useful Tool for monitoring the Performance of Corrosion Inhibitors. [Link]

  • ASTM International, Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. [Link]

  • VLCI, Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). [Link]

  • CNKI, Corrosion Inhibition Performance and Mechanism Analysis of Phenyl and Benzoyl Thiourea in Hydrochloric Acid. [Link]

  • Journal of Al-Nahrain University, Corrosion Inhibition Effects of Some New Synthesized N-Aroyl-N'-Aryl thiourea Derivatives for Carbon Steel in Sulfuric Acid Media. [Link]

  • Zerust Excor, Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. [Link]

  • Algerian Journal of Engineering and Technology, Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. [Link]

  • Sciety Labs, Article recommendations for Corrosion inhibition: A study through Alkyl Chain length in Thioureas. [Link]

  • MDPI, Effect of Alkyl Chain Length of Quaternary Ammonium Surfactant Corrosion Inhibitor on Fe (110) in Acetic Acid Media via Computer Simulation. [Link]

  • ResearchGate, Effect of Alkyl Chain Length on Adsorption Behavior and Corrosion Inhibition of Imidazoline Inhibitors. [Link]

Sources

A Comparative Guide to Surface Ligands in Nanomaterial Synthesis: 1,3-Dioctyl-2-thiourea vs. Trioctylphosphine Oxide (TOPO)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Surface Ligands in Nanomaterial Engineering

In the landscape of nanotechnology, the precise control over the size, shape, and surface chemistry of nanoparticles is paramount to harnessing their unique properties for applications ranging from optoelectronics to biomedicine. This control is largely exerted by surface ligands or capping agents, molecules that dynamically bind to the nanoparticle surface during its formation and growth. For decades, trioctylphosphine oxide (TOPO) has been a cornerstone ligand, particularly in the high-temperature synthesis of high-quality semiconductor nanocrystals, or quantum dots (QDs).[1][2] However, the quest for multifunctional ligands that offer enhanced control over crystallization, improved material stability, or even act as precursors has led to the exploration of alternatives. Among these, N,N'-disubstituted thiourea derivatives, such as 1,3-Dioctyl-2-thiourea, are emerging as versatile molecules with significant potential.

This guide provides an in-depth, objective comparison of the efficacy of this compound and the established standard, TOPO. We will dissect their mechanisms of action, compare their performance in key applications based on published experimental data, and provide detailed protocols to ground these insights in practical, reproducible science.

Part 1: Trioctylphosphine Oxide (TOPO) - The Archetypal Stabilizer

TOPO is a tertiary alkylphosphine oxide characterized by a polar phosphine oxide head (P=O) and three long, nonpolar octyl chains.[3] This amphiphilic structure is central to its function in nanoparticle synthesis.

Mechanism and Expertise in Application: TOPO's efficacy is rooted in two primary functions: it serves as a high-boiling point solvent (b.p. ~411°C) and a dynamic capping ligand.[1]

  • High-Temperature Solvent: The high boiling point allows for the necessary thermal energy to be supplied for precursor decomposition and crystalline growth of many inorganic materials, a critical factor for achieving high-quality, crystalline nanoparticles.[1]

  • Coordinating Ligand: The Lewis basic oxygen atom in the P=O group coordinates to Lewis acidic metal atoms on the nanoparticle surface (e.g., cadmium on a CdSe QD). This coordination passivates surface dangling bonds, preventing uncontrolled growth and aggregation. The long octyl chains then extend into the organic solvent, providing steric hindrance that ensures colloidal stability.[2]

The choice to use TOPO is therefore a decision to prioritize a stable, high-temperature reaction environment conducive to achieving monodisperse, highly crystalline nanoparticles.[4] However, it is now understood that technical grade TOPO often contains impurities (like alkylphosphonic acids) that can significantly, and sometimes beneficially, influence the reaction, highlighting the sensitivity of nanocrystal synthesis to subtle chemical changes.[1]

Visualizing TOPO's Role in Quantum Dot Stabilization

The diagram below illustrates how TOPO molecules coordinate to the surface of a semiconductor quantum dot, providing steric stabilization.

TOPO_Capping cluster_QD Quantum Dot Core (e.g., CdSe) cluster_ligands p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 p8->p1 L1 TOPO L1->p1 O=P(Oct)₃ L2 TOPO L2->p2 O=P(Oct)₃ L3 TOPO L3->p4 O=P(Oct)₃ L4 TOPO L4->p6 O=P(Oct)₃ L5 TOPO L5->p8 O=P(Oct)₃ L6 TOPO

Caption: TOPO ligands coordinating to a quantum dot surface.

Part 2: this compound - The Multifunctional Challenger

This compound belongs to a class of N,N'-disubstituted thioureas. Unlike TOPO's singular P=O coordination site, the thiourea moiety (-NH-C(S)-NH-) presents multiple potential coordinating atoms: the sulfur atom and two nitrogen atoms. The dioctyl chains confer solubility in the nonpolar organic solvents typically used in nanoparticle synthesis.

Mechanism and Expertise in Application: Thiourea derivatives are not just passive stabilizers; they can play a more active and multifaceted role in material formation.

  • Precursor and Ligand Duality: In the synthesis of metal sulfide nanocrystals (e.g., CdS, PbS), substituted thioureas can serve as both the sulfur source and the capping ligand.[5][6] The molecule decomposes at elevated temperatures to release sulfur for the reaction while the intact or partially decomposed molecules cap the surface. The reactivity of the thiourea can be tuned by altering the N-substituents, allowing for exquisite control over nucleation and growth kinetics.[5]

  • Crystallization Control in Perovskites: In the context of perovskite solar cells, thiourea and its derivatives act as powerful crystallization modulators.[7] They form intermediate complexes (Lewis acid-base adducts) with the lead precursors (e.g., PbI₂).[8] This complexation retards the rapid crystallization of the perovskite film, leading to larger grain sizes, fewer grain boundaries, and reduced defect densities. The result is a significant enhancement in both the power conversion efficiency (PCE) and the long-term stability of the solar cell devices.[7]

The decision to use a substituted thiourea is often driven by the need for a molecule that can play multiple roles in the synthesis—as a reactant, a kinetic controller, and a surface passivator.

Visualizing Thiourea's Role in Perovskite Crystallization

The following workflow illustrates how thiourea additives modulate the formation of high-quality perovskite films.

Thiourea_Perovskite cluster_workflow Perovskite Film Formation with Thiourea Additive A Perovskite Precursors (e.g., PbI₂, FAI) C Precursor Solution A->C B Thiourea (TU) Additive B->C D Intermediate Complex Formation (PbI₂ · TU) C->D Lewis Acid-Base Interaction E Spin Coating & Annealing D->E F Retarded, Controlled Crystallization E->F Slows conversion to perovskite G High-Quality Perovskite Film (Large Grains, Low Defects) F->G

Caption: Workflow for thiourea-mediated perovskite crystallization.

Part 3: Head-to-Head Efficacy Comparison

A direct, one-to-one substitution of TOPO with this compound is uncommon in published literature, as they are often selected for different primary functions in distinct material systems. The comparison is therefore best framed by their functional efficacy.

Feature / ParameterTrioctylphosphine Oxide (TOPO)This compoundCausality and Rationale
Primary Role High-temperature solvent; coordinating ligand.[1]Crystallization modulator; sulfur precursor; coordinating ligand.[5][7]TOPO's P=O bond is stable and primarily acts as a Lewis base. Thiourea's C=S bond is more labile, allowing it to act as a sulfur source, while N and S atoms can coordinate.
Coordinating Atom(s) OxygenSulfur, NitrogenThe hard oxygen of TOPO has a high affinity for hard Lewis acidic metal centers (e.g., Cd²⁺). The softer sulfur of thiourea can coordinate to a wider range of metals and also forms strong adducts with lead halides.[8]
Key Application Semiconductor Quantum Dots (e.g., CdSe, CdTe).[4]Perovskite Solar Cells; Metal Sulfide Nanocrystals.[7]TOPO provides the ideal stable, high-temperature environment for QD synthesis. Thiourea's ability to control crystallization kinetics is perfectly suited for the solution-processing of delicate perovskite films.
Effect on Crystallinity Promotes good crystallinity through high-temperature annealing.[1]Facilitates larger grain growth by retarding crystallization.[7]TOPO enables thermal energy for atomic arrangement. Thiourea chemically slows the reaction, giving ions more time to find low-energy lattice sites, reducing defects.
Multifunctionality Low (primarily a solvent/ligand).High (ligand, precursor, kinetic additive).[6]The chemical structure of thiourea is inherently more versatile, enabling participation in the core reaction as well as surface passivation.
Quantitative Performance Data
ApplicationMaterial SystemKey Performance MetricValue (Control)Value (with Thiourea Additive)Reference
Perovskite Solar CellsFully Printable Mesoscopic PSCsPower Conversion Efficiency (PCE)10.20%13.03%[7]
Perovskite Solar CellsQuadruple Cation PerovskiteGrain Size~0.5-1 µmup to 2.6 µm
Perovskite Solar CellsQuadruple Cation PerovskitePower Conversion Efficiency (PCE)<19%20.92%

Part 4: Experimental Protocols

To ensure trustworthiness and reproducibility, the following are representative protocols derived from the literature.

Protocol 1: Synthesis of CdSe Quantum Dots using TOPO

(Based on the foundational high-temperature injection methods)[4][9]

Objective: To synthesize monodisperse, high-quality CdSe nanocrystals. The TOPO serves as the solvent and primary stabilizing ligand.

Materials:

  • Cadmium oxide (CdO)

  • Selenium (Se) powder

  • Trioctylphosphine (TOP)

  • Trioctylphosphine oxide (TOPO)

  • Stearic Acid

  • Anhydrous Toluene, Methanol

Methodology:

  • Preparation of Se Precursor: In an inert atmosphere (glovebox), dissolve Selenium powder in TOP to create a TOP:Se stock solution (e.g., 1 M).

  • Preparation of Cd Precursor: In a three-neck flask, combine CdO, stearic acid, and a large amount of TOPO.

  • Degassing: Heat the flask to ~150°C under vacuum for 1 hour to remove water and oxygen.

  • Cd Precursor Solubilization: Switch to an inert atmosphere (e.g., Argon) and raise the temperature to ~300°C until the reddish CdO powder reacts with stearic acid to form a clear solution of cadmium stearate.

  • Nucleation: Rapidly inject the TOP:Se stock solution into the hot Cd precursor solution. A rapid color change indicates the nucleation of CdSe nanocrystals.

  • Growth: Immediately lower the temperature to a growth temperature (e.g., 250-280°C). The size of the final QDs is controlled by the growth duration at this temperature. Aliquots can be taken to monitor particle size via UV-Vis spectroscopy.

  • Termination and Isolation: Once the desired size is reached, cool the reaction rapidly. Add anhydrous toluene to solubilize the particles and then precipitate the TOPO-capped CdSe QDs by adding an excess of methanol.

  • Purification: Centrifuge the mixture, discard the supernatant, and re-disperse the QD pellet in toluene. This precipitation/re-dispersion process is repeated 2-3 times to remove excess ligands and unreacted precursors.

Protocol 2: Fabrication of High-Efficiency Perovskite Solar Cells with a Thiourea Additive

(Adapted from methodologies reported to enhance grain growth and efficiency)[7]

Objective: To fabricate a perovskite thin film with large crystal grains and reduced defects for enhanced photovoltaic performance.

Materials:

  • Perovskite precursors (e.g., FAI, PbI₂, MABr, CsI)

  • Thiourea (TU)

  • Solvent system (e.g., DMF:DMSO 4:1 v/v)

  • Substrates (e.g., FTO glass with an electron transport layer like SnO₂)

Methodology:

  • Preparation of Control Precursor Solution: Prepare a stock solution of the perovskite precursors (e.g., for a triple-cation perovskite) in the DMF:DMSO solvent system.

  • Preparation of Thiourea-Modified Solution: To a separate vial of the control precursor solution, add a specific molar ratio of thiourea. The optimal amount must be determined experimentally but is often a small percentage relative to the lead precursor.

  • Film Deposition:

    • Thoroughly clean the substrates.

    • Dispense a specific volume of the precursor solution (with or without thiourea) onto the substrate.

    • Spin-coat the solution using a two-step program (e.g., 1000 rpm for 10s, then 5000 rpm for 30s).

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

  • Annealing: Immediately transfer the substrate to a pre-heated hotplate (e.g., 100-150°C) and anneal for a specified time (e.g., 10-60 minutes) to complete the crystallization process.

  • Device Completion: Complete the solar cell by depositing the hole transport layer (e.g., Spiro-OMeTAD) and a metal contact (e.g., Gold or Silver) via thermal evaporation.

  • Characterization: Compare the morphology (via SEM), crystallinity (via XRD), and photovoltaic performance (via solar simulator) of the devices made with and without the thiourea additive.

Conclusion and Future Outlook

The comparison between this compound and TOPO is not a simple matter of one being "better" than the other. Rather, it is a case of selecting the right tool for the specific synthetic challenge.

  • Trioctylphosphine Oxide (TOPO) remains the undisputed standard for applications requiring a chemically stable, high-boiling point solvent and a robust coordinating ligand for producing highly crystalline nanoparticles like quantum dots. Its primary function is to provide a controlled environment for particle growth.[1]

  • This compound , and substituted thioureas in general, represent a class of multifunctional additives. Their strength lies in their ability to actively participate in the reaction, serving as precursors, controlling crystallization kinetics, and passivating surfaces through multiple coordination modes.[5][8] This is particularly evident in the fabrication of high-performance perovskite solar cells, where they have enabled significant advances in efficiency and stability.[7]

For researchers, scientists, and drug development professionals, the choice depends on the desired outcome. For the synthesis of classic, monodisperse colloidal quantum dots, TOPO-based methods are well-established and reliable. However, when developing more complex material systems like perovskites, or when seeking to control the synthesis of metal sulfide nanoparticles with tunable reactivity, this compound and its analogues offer a sophisticated lever of control that is not possible with a simple stabilizer like TOPO. Future research should focus on direct comparative studies within a single system, for instance, exploring N,N'-disubstituted thioureas as co-ligands or even TOPO replacements in QD synthesis to see if their unique coordination chemistry can unlock novel properties or improved quantum yields.

References

  • Ascensusspec. (2025). Trioctylphosphine oxide (TOPO)
  • Chemeurope.com. Trioctylphosphine oxide.
  • Dakenchem. (2025). Maximizing Quantum Dot Performance: The Role of TOPO as a Capping Ligand.
  • Niu, T., et al. (Year not specified). Effects of thiourea on the perovskite crystallization for fully printable solar cells.
  • ResearchGate. (Year not specified). A few methods for the synthesis of CdSe QDs. TOPO trioctylphosphine....
  • MDPI. (Year not specified).
  • MDPI. (2022). Synthesis of CdSe and CdSe/ZnS Quantum Dots with Tunable Crystal Structure and Photoluminescent Properties.
  • NIH. (Year not specified).
  • NIH. (Year not specified). Synthesis, Surface Studies, Composition and Structural Characterization of CdSe, Core/Shell, and Biologically Active Nanocrystals.
  • Indian Academy of Sciences. (Year not specified). Synthesis and characterization of CdS and CdSe nanoparticles prepared from novel intramolecularly stabilized single-source precursors.
  • RSC Publishing. (2024). Disubstituted thiourea as a suitable sulfur source in the gram-scale synthesis of yellow- and red-emitting CdTeS/Cd x Zn 1−x S core/shell quantum dots.
  • RSC Publishing. (Year not specified). A thiourea additive-based quadruple cation lead halide perovskite with an ultra-large grain size for efficient perovskite solar cells.
  • ResearchGate. (Year not specified). The chemical structure of thiourea‐based molecules.
  • Fluxim. (2023). A Thiourea Competitive Crystallization Strategy for FA-Based Perovskite Solar Cells.
  • ResearchGate. (2025). NANOMATERIALS. A tunable library of substituted thiourea precursors to metal sulfide nanocrystals.
  • ResearchGate. (2015). Can thiourea act as a sulfur source and capping ligand, too?.
  • ResearchGate. (Year not specified). Thiourea Resin Polymer as a Multifunctional Modifier of Buried Interface for Efficient Perovskite Solar Cells with reduced lead leakage | Request PDF.

Sources

Characterization of 1,3-Dioctyl-2-thiourea complexes with X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Crystallographic Characterization of 1,3-Dioctyl-2-thiourea Complexes: A Comparative Analysis

Introduction: The Versatility of Thiourea Ligands in Coordination Chemistry

Thiourea and its derivatives are a fascinating class of ligands in coordination chemistry, primarily due to their ambidentate nature. The presence of both sulfur and nitrogen donor atoms allows them to coordinate to metal centers in various modes, leading to a rich diversity of structural and electronic properties in the resulting complexes. The coordination behavior is subtly influenced by the steric and electronic effects of the substituents on the nitrogen atoms. Long alkyl chains, such as in this compound, can introduce significant steric hindrance and also promote solubility in nonpolar solvents, making these ligands particularly interesting for applications in catalysis and materials science. This guide provides a comprehensive overview of the characterization of this compound complexes, with a special emphasis on single-crystal X-ray diffraction, and compares their structural features with those of other N,N'-disubstituted thiourea complexes.

Synthesis and General Characterization

The synthesis of this compound is typically a straightforward reaction between octylamine and carbon disulfide, often in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or under high pressure. The resulting ligand can then be reacted with various metal salts to form the desired complexes.

Initial characterization of the ligand and its complexes is crucial before proceeding to crystallographic studies. The following techniques provide valuable preliminary data:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The C=S stretching vibration in the free ligand, typically observed around 750-850 cm⁻¹, is a key diagnostic peak. Upon coordination to a metal center through the sulfur atom, this peak is expected to shift to a lower frequency, indicating a weakening of the C=S bond.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the identity and purity of the synthesized ligand and its diamagnetic complexes. The chemical shifts of the protons and carbons near the thiourea core can provide insights into the coordination environment.

  • UV-Visible Spectroscopy: The electronic spectra of the complexes can reveal information about the d-d transitions of the metal center and charge-transfer bands, offering clues about the coordination geometry.

The Power of Single-Crystal X-ray Diffraction

While spectroscopic techniques provide valuable information, single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of a molecule. It allows for the unambiguous determination of bond lengths, bond angles, coordination geometry, and intermolecular interactions, which are critical for understanding the structure-property relationships of the complexes.

Experimental Workflow for Crystallographic Analysis

The process of obtaining a crystal structure can be broken down into several key steps, as illustrated in the workflow diagram below. The success of this process hinges on the ability to grow high-quality single crystals, which can often be the most challenging step.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesize Complex purification Purify Complex synthesis->purification crystal_growth Grow Single Crystals (e.g., slow evaporation, vapor diffusion) synthesis->crystal_growth data_collection Mount Crystal & Collect X-ray Diffraction Data crystal_growth->data_collection data_processing Process Data (Integration, Scaling, Absorption Correction) data_collection->data_processing structure_solution Solve Structure (e.g., direct methods, Patterson function) data_processing->structure_solution structure_refinement Refine Structure (Full-matrix least-squares) structure_solution->structure_refinement validation Validate Structure (CheckCIF) structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure (CIF file)

Figure 1: A generalized workflow for the X-ray crystallographic analysis of a metal complex.

Comparative Crystallographic Analysis: The Influence of N-Substituents

The choice of substituents on the nitrogen atoms of the thiourea ligand has a profound impact on the resulting crystal structures. A comparison of this compound complexes with those of other dialkyl and diaryl thioureas reveals several key trends.

FeatureThis compound Complexes (Expected)1,3-Diethyl-2-thiourea Complexes1,3-Diphenyl-2-thiourea Complexes
Coordination Mode Primarily monodentate through sulfur.Typically monodentate through sulfur.Can be monodentate or bridging.
Crystal Packing Dominated by van der Waals interactions between the long alkyl chains, potentially leading to layered structures.Packing influenced by weaker van der Waals forces and possibly C-H···S hydrogen bonds.Packing often driven by π-π stacking interactions between the phenyl rings.
Intermolecular H-Bonding N-H···S or N-H···anion hydrogen bonds are likely to be present, but may be disrupted by the bulky octyl groups.Strong N-H···S hydrogen bonding networks are common, leading to well-defined supramolecular assemblies.N-H···S hydrogen bonds are present, but their geometry can be influenced by the orientation of the phenyl groups.
Solubility High solubility in nonpolar organic solvents.Moderate solubility in polar organic solvents.Lower solubility in many common solvents.

The long, flexible octyl chains in this compound are expected to play a significant role in the crystal packing. These chains can interdigitate or align in various ways to maximize van der Waals interactions, which can lead to the formation of unique supramolecular architectures that are not observed in complexes with smaller alkyl or aryl substituents.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a solution of octylamine (20 mmol) in ethanol (50 mL), add carbon disulfide (10 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a white solid.

  • Characterize the product by FT-IR and NMR spectroscopy.

Protocol 2: Synthesis of a Metal Complex (e.g., with a Metal(II) salt)
  • Dissolve this compound (2 mmol) in ethanol (20 mL).

  • In a separate flask, dissolve the metal(II) salt (e.g., NiCl₂, Cu(NO₃)₂, etc.) (1 mmol) in ethanol (10 mL).

  • Slowly add the ligand solution to the metal salt solution with constant stirring.

  • Reflux the reaction mixture for 4-6 hours.

  • Allow the solution to cool to room temperature.

  • Filter the resulting precipitate, wash with cold ethanol, and dry in a desiccator.

Protocol 3: Single-Crystal Growth
  • Dissolve the purified complex in a suitable solvent or solvent mixture (e.g., dichloromethane, acetonitrile, DMF) to form a saturated or near-saturated solution.

  • Filter the solution to remove any particulate matter.

  • Employ one of the following methods:

    • Slow Evaporation: Leave the filtered solution in a loosely covered vial in a vibration-free environment.

    • Vapor Diffusion: Place the vial containing the solution of the complex inside a larger sealed container with a more volatile solvent in which the complex is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the complex solution, reducing its solubility and promoting crystal growth.

    • Liquid-Liquid Diffusion: Carefully layer a solution of the complex with a less dense, miscible anti-solvent. Crystals may form at the interface.

  • Monitor the vials regularly for the formation of single crystals suitable for X-ray diffraction.

Conclusion

The crystallographic characterization of this compound complexes provides invaluable insights into their molecular and supramolecular structures. The long octyl chains introduce unique packing effects, primarily driven by van der Waals forces, which distinguish these complexes from their counterparts with smaller N-substituents. A thorough understanding of these structural features, obtained through a combination of spectroscopic and crystallographic techniques, is essential for the rational design of new materials and catalysts with tailored properties. The protocols and comparative data presented in this guide offer a solid foundation for researchers venturing into the study of these fascinating coordination compounds.

References

  • Synthesis and characterization of metal complexes with thiourea and N,N'-disubstituted thiourea ligands.
  • Crystal engineering with thiourea deriv
  • Supramolecular assembly of thiourea complexes through hydrogen bonding. Crystal Growth & Design.
  • The role of N-substituents in the coordination chemistry of thioureas. Dalton Transactions.
  • X-ray crystallography: A powerful tool in coordination chemistry.

A Senior Application Scientist's Guide to Benchmarking the Antioxidant Activity of Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the antioxidant performance of thiourea derivatives against established standards. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, ensuring that every procedure is a self-validating system for generating trustworthy and reproducible data.

The Rationale: Why Thiourea Derivatives as Antioxidants?

Thiourea and its derivatives have emerged as a significant class of compounds in medicinal chemistry, recognized for their versatile biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] A key aspect of their therapeutic potential is their ability to act as antioxidants. Oxidative stress, an imbalance between free radicals and antioxidants in the body, is a leading cause of inflammation and numerous diseases.[3][4] Thiourea derivatives can mitigate this by neutralizing highly reactive free radicals, making the standardized evaluation of their antioxidant efficacy a critical step in drug discovery.[3][5] Their effectiveness is largely attributed to the presence of a thiocarbonyl (C=S) group and adjacent amino (N-H) groups, which are crucial for their radical scavenging activity.[3]

Core Mechanisms of Antioxidant Action

To accurately benchmark these compounds, it is essential to understand the fundamental mechanisms by which they neutralize free radicals. The antioxidant activity of thiourea derivatives is primarily governed by two pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, effectively neutralizing it. The thiourea molecule's N-H bonds are critical for this process.

  • Single Electron Transfer (SET): This pathway involves the antioxidant donating an electron to the free radical. This is often followed by a proton transfer (SETPT) to complete the neutralization.

Experimental and theoretical studies suggest that for thiourea derivatives, the Hydrogen Atom Transfer (HAT) mechanism is predominantly favored over Single Electron Transfer (SET) when reacting with free radicals.[3][6] This insight is crucial for interpreting assay results, as different assays can favor one mechanism over the other.

G cluster_HAT Hydrogen Atom Transfer (HAT) Mechanism cluster_SET Single Electron Transfer (SET) Mechanism TU_H Thiourea-H R Radical (R•) TU_H->R H• Donation TU Thiourea• TU_H->TU RH Neutralized Radical (R-H) R->RH TU_H_SET Thiourea-H R_SET Radical (R•) TU_H_SET->R_SET e- Donation TU_H_plus Thiourea-H•+ TU_H_SET->TU_H_plus R_minus Anion (R-) R_SET->R_minus G DPPH Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 0.1 mM DPPH in Methanol C Create Serial Dilutions of Thiourea & Standards A->C B Prepare Thiourea Stock (e.g., in DMSO) B->C D Mix Sample/Standard with DPPH Solution C->D E Incubate in Dark (Room Temp, 30 min) D->E F Measure Absorbance at 517 nm E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Standard workflow for the DPPH radical scavenging assay. [7] Step-by-Step Methodology:

  • Reagent Preparation :

    • DPPH Solution (0.1 mM) : Dissolve 4 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in a dark, amber-colored bottle to prevent degradation. [7][8]Adjust the absorbance of the solution to approximately 1.0 at 517 nm using methanol. [9] * Test Compounds : Prepare a stock solution of the thiourea derivative (e.g., 1 mg/mL) in a suitable solvent like DMSO or methanol. From this, prepare a range of serial dilutions. [9] * Standard : Prepare a stock solution and identical serial dilutions for a standard antioxidant like Ascorbic Acid or Trolox. [7]

  • Assay Procedure :

    • Add a fixed volume of the DPPH solution (e.g., 1.0 mL) to a series of test tubes. [3] * Add an equal volume of the various concentrations of the test compound or standard to the tubes. [9] * For the control (blank), mix the DPPH solution with the solvent used for the test compounds. [9] * Vortex the mixtures thoroughly.

    • Incubate the tubes in the dark at room temperature for 30 minutes. [7][9]

  • Data Measurement and Analysis :

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer. [9] * Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 [7][9] * Plot the % scavenging activity against the concentrations of the test compound. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined from this plot. A lower IC50 value indicates higher antioxidant activity. [7][9]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). [9]The reduction of the blue-green radical to its colorless neutral form is monitored spectrophotometrically at 734 nm. [10]

G ABTS Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare ABTS Stock (7 mM) & Potassium Persulfate (2.45 mM) B Mix & Incubate in Dark (12-16 hrs) to form ABTS•+ A->B C Dilute ABTS•+ Solution to Absorbance of ~0.7 at 734 nm B->C E Add small volume of Sample to large volume of ABTS•+ Solution C->E D Prepare Serial Dilutions of Thiourea & Standards D->E F Incubate at Room Temp (e.g., 6 min) E->F G Measure Absorbance at 734 nm F->G H Calculate % Scavenging G->H I Determine IC50 Value H->I

Caption: Standard workflow for the ABTS radical cation scavenging assay.

Step-by-Step Methodology:

  • Reagent Preparation :

    • ABTS Radical Cation (ABTS•+) Stock Solution : Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. [7]Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation.

    • ABTS•+ Working Solution : Before the assay, dilute the stock solution with a suitable solvent (like ethanol or phosphate-buffered saline) to achieve an absorbance of 0.70 ± 0.02 at 734 nm. [9]This working solution is stable for several days if stored in the dark.

    • Test Compounds & Standard : Prepare stock solutions and serial dilutions as described for the DPPH assay.

  • Assay Procedure :

    • Add a large volume of the ABTS•+ working solution (e.g., 190 µL) to the wells of a microplate. [7] * Add a small volume of the different concentrations of the test compound or standard (e.g., 10 µL).

    • Mix thoroughly and incubate at room temperature for a defined time (e.g., 6 minutes). [7][9]

  • Data Measurement and Analysis :

    • Measure the absorbance at 734 nm. [9] * Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay directly measures the ability of an antioxidant to reduce a Fe³⁺-TPTZ complex to its Fe²⁺ form, resulting in an intense blue color. [11]This method assesses the total electron-donating capacity of a sample. [12]

G FRAP Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Acetate Buffer (pH 3.6), TPTZ Solution, & FeCl3 Solution B Create Fresh FRAP Reagent (10:1:1 ratio) & Warm to 37°C D Mix Sample/Standard with FRAP Reagent B->D C Prepare Serial Dilutions of Thiourea & FeSO4 Standard C->D E Incubate at 37°C (e.g., 4-60 min) D->E F Measure Absorbance at 593 nm E->F G Plot Standard Curve (Abs vs. Fe2+ Conc.) F->G H Calculate FRAP Value (Fe2+ Equivalents) G->H

Caption: Standard workflow for the Ferric Reducing Antioxidant Power assay.

Step-by-Step Methodology:

  • Reagent Preparation :

    • FRAP Reagent : This reagent must be prepared fresh daily. Mix Acetate Buffer (300 mM, pH 3.6), TPTZ (2,4,6-Tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and Ferric Chloride (FeCl₃) solution (20 mM in water) in a 10:1:1 ratio. [11]Warm the prepared reagent to 37°C before use. [11] * Test Compounds : Prepare stock solutions and serial dilutions as previously described.

    • Standard : Prepare a standard curve using a known concentration of ferrous sulfate (FeSO₄·7H₂O).

  • Assay Procedure :

    • Add a specific volume of the prepared FRAP reagent (e.g., 150 µL) to each test tube or microplate well. [11] * Add a small volume of the sample, standard, or blank (solvent) (e.g., 20 µL). [11] * Mix well and incubate at 37°C for a specified time. Reaction times can vary, but a 4-minute incubation is common. [11]Some protocols may extend this to 60 minutes to ensure the reaction is complete. [13]

  • Data Measurement and Analysis :

    • Measure the absorbance of the blue-colored solution at 593 nm. * Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • The antioxidant capacity of the thiourea derivative is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents (e.g., in µM).

Comparative Benchmarking: Thiourea Derivatives vs. Standards

Direct comparison of IC50 values provides a clear benchmark of potency. A lower IC50 value signifies superior antioxidant activity. The following table summarizes reported IC50 values for selected thiourea derivatives against standard antioxidants.

Note: Direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions. [7]However, data within a single study provides a reliable relative comparison.

CompoundDPPH IC50 (mM)ABTS IC50 (mM)Reference
Thiourea Derivatives
1,3-diphenyl-2-thiourea (DPTU)0.710 ± 0.0010.044 ± 0.001[3][6]
1-benzyl-3-phenyl-2-thiourea (BPTU)11.000 ± 0.0152.400 ± 0.021[3][6]
1,3-bis(3,4-dichlorophenyl)thiourea0.045 mg/mL0.052 mg/mL[1]
Standard Antioxidants
Ascorbic AcidVaries, often used as positive controlVaries, often used as positive control[1][8]
TroloxVaries, often used as positive controlVaries, often used as positive control[14][15]
BHT (Butylated hydroxytoluene)Varies, often used as positive controlVaries, often used as positive control[15]

*Values reported in mg/mL need to be converted to mM for direct molar comparison.

From the data, it is evident that structural modifications significantly impact antioxidant activity. For instance, 1,3-diphenyl-2-thiourea (DPTU) demonstrates substantially higher radical scavenging ability in both DPPH and ABTS assays compared to 1-benzyl-3-phenyl-2-thiourea (BPTU) , as indicated by its much lower IC50 values. [3][6]This highlights the importance of the molecular structure in facilitating the HAT mechanism.

Conclusion for the Modern Researcher

This guide provides a robust framework for benchmarking the antioxidant activity of novel thiourea derivatives. By employing a multi-assay approach (DPPH, ABTS, and FRAP) and adhering to standardized, validated protocols, researchers can generate reliable and comparable data. The causality behind experimental choices—from the selection of assays that probe specific mechanisms like HAT to the use of established standards like Trolox and Ascorbic Acid—is paramount for drawing meaningful conclusions. [14][16] The evidence suggests that thiourea derivatives are a promising class of antioxidants, with activity being highly dependent on their specific chemical structure. [3]Future research should focus on elucidating detailed structure-activity relationships (SAR) to guide the rational design of next-generation antioxidant therapies.

References

  • Antioxidant Activity of Thiourea Derivatives: An Experimental and Theoretical Study. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Antioxidant activity of thiourea derivatives: An experimental and theoretical study. (n.d.). CSDL Khoa học. Retrieved from [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024, May 31). MDPI. Retrieved from [Link]

  • ANTIOXIDANT ACTIVITY AND DRUG PROFILE OF SEVERAL THIOUREA DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID. (2020, June 11). Farmacia Journal. Retrieved from [Link]

  • FRAP Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved from [Link]

  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024, December 20). Retrieved from [Link]

  • Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. (2025, January 22). Retrieved from [Link]

  • Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors: Future Medicinal Chemistry. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. (n.d.). MDPI. Retrieved from [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). NIH. Retrieved from [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). MDPI. Retrieved from [Link]

  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.). Retrieved from [Link]

  • Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. (n.d.). PubMed. Retrieved from [Link]

  • FRAP Antioxidant Assay, Cat. # BAQ066. (n.d.). G-Biosciences. Retrieved from [Link]

  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays-A Practical Approach. (2021, December 22). PubMed. Retrieved from [Link]

  • synthesis and antioxidant activity of urea and thiourea derivatives of gly/pro conjugated. (2016, July 11). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant. (2023, February 6). Retrieved from [Link]

  • Antioxidant assay by DPPH Method \ Free radical scavening activity. (2020, October 19). YouTube. Retrieved from [Link]

  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant. (n.d.). ResearchGate. Retrieved from [Link]

  • Antioxidant activity expressed with different standard compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant. (n.d.). Retrieved from [Link]

  • A DFT study: ranking of antioxidant activity of various candidate molecules. (2022, May 25). UNEC JEAS. Retrieved from [Link]

  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant. (2022, October 30). SciELO. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dioctyl-2-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 1,3-Dioctyl-2-thiourea demand a rigorous, scientifically-grounded approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, moving beyond mere compliance to foster a culture of intrinsic safety within the laboratory. The procedures outlined here are synthesized from regulatory standards and safety data for structurally analogous compounds, ensuring a robust and cautious methodology.

Hazard Profile & Risk Assessment: Understanding the "Why"

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a reliable hazard profile can be constructed by examining closely related substituted thioureas and the parent thiourea compound. This proactive risk assessment is foundational to our disposal protocol; understanding the potential hazards dictates the necessary precautions.

Substituted thioureas are consistently classified as hazardous substances with significant health and environmental implications. The primary risks are associated with dermal contact, ingestion, and long-term organ damage, coupled with pronounced aquatic toxicity.[1][2][3]

Table 1: Extrapolated Hazard Profile for this compound

Hazard Class GHS Category Hazard Statement Rationale & Source Analogs
Acute Toxicity (Dermal) Category 4 H312: Harmful in contact with skin. Based on 1,3-Diethyl-2-thiourea and 1,3-Dibutyl-2-thiourea.[1][2]
Skin Sensitization Category 1/1A/1B H317: May cause an allergic skin reaction. A common characteristic of thiourea compounds.[1][2][4]
Serious Eye Damage Category 1 H318: Causes serious eye damage. Based on 1,3-Diethyl-2-thiourea.[1]
STOT (Repeated Exposure) Category 1 H372: Causes damage to organs (thyroid) through prolonged or repeated exposure. Based on 1,3-Diethyl-2-thiourea and 1,3-Dibutyl-2-thiourea.[1][2]
Carcinogenicity (Suspected) Category 2 H351: Suspected of causing cancer. Extrapolated from the parent compound, Thiourea.[3][5]
Reproductive Toxicity (Suspected) Category 2 H361: Suspected of damaging fertility or the unborn child. Extrapolated from the parent compound, Thiourea.[3][5]

| Chronic Aquatic Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects. | A consistent finding across thiourea derivatives.[2][3][5] |

Core Principle: Due to its significant aquatic toxicity, this compound and its containers must never be disposed of via laboratory drains or in general refuse.[1][6] The long-lasting environmental effects necessitate its treatment as hazardous waste.[2][3]

Pre-Disposal Operations: Personal Protective Equipment (PPE) & Handling

Prior to handling any waste containing this compound, establishing a proper engineering and personal protection barrier is critical. The causality is clear: preventing exposure is the most effective safety measure.

  • Engineering Controls: Always handle open containers of this compound (solid or in solution) within a certified chemical fume hood to minimize inhalation risk.

  • Personal Protective Equipment (PPE): PPE is not a substitute for safe handling practices but is the essential final barrier. All PPE should be removed and disposed of or decontaminated properly after handling.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Nitrile or other chemically-resistant gloves tested according to EN 374. To prevent dermal absorption and sensitization, which are primary exposure risks.[2][4]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. To protect against accidental splashes and prevent serious eye damage.[1][6]

| Skin/Body Protection | Standard laboratory coat. Consider a chemically-resistant apron for larger quantities. | To protect skin from contamination and prevent the transfer of chemicals outside the lab. |

Step-by-Step Disposal Protocol

This protocol ensures that waste is identified, segregated, contained, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Waste Identification and Segregation

  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound and materials contaminated with it.

  • Solid Waste: Collect unused or expired this compound, reaction byproducts, and grossly contaminated items (e.g., weigh boats, contaminated silica gel) as solid hazardous waste.

  • Liquid Waste: Collect solutions containing this compound. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. The "mixture rule" under RCRA often dictates that mixing a hazardous waste with a non-hazardous one renders the entire volume hazardous.[7]

  • Contaminated Labware: Disposable items with trace contamination (e.g., gloves, paper towels from a minor cleanup) should also be placed in the designated solid waste container.

Step 2: Containerization

  • Select Appropriate Containers: Use only chemically-resistant, sealable containers approved for hazardous waste. High-density polyethylene (HDPE) or glass containers are typically suitable.[6]

  • Maintain Container Integrity: Ensure the container is in good condition, free from cracks or leaks. Keep the exterior of the container clean.

  • Keep Containers Closed: Except when adding waste, the container must be securely sealed to prevent spills and the release of vapors.

Step 3: Labeling

  • Immediate Labeling: Affix a hazardous waste label to the container before adding any waste.

  • Complete Information: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").

    • The accumulation start date (the date the first drop of waste is added).

Step 4: Temporary Storage

  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the container's volume. This prevents the spread of material in case of a leak.

  • Incompatible Materials: Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[5]

Step 5: Final Disposal

  • Contact EHS: Follow your institution's procedures for hazardous waste pickup. Contact your Environmental Health & Safety (EHS) or equivalent department to schedule a collection.

  • Licensed Disposal Facility: Your EHS office will ensure the waste is transported by a licensed carrier to an approved hazardous waste disposal facility. The ultimate disposal method is typically high-temperature incineration in a unit equipped with appropriate scrubbers to neutralize harmful combustion products like sulfur and nitrogen oxides.[2][8][9]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from work with this compound.

G cluster_classification Waste Classification & Segregation cluster_procedure Handling & Disposal Procedure start Start: Waste Generation (this compound) is_solid Pure Solid or Grossly Contaminated Material? start->is_solid is_liquid Aqueous/Organic Solution? is_solid->is_liquid No collect_solid Collect in 'Solid Thiourea Waste' Container is_solid->collect_solid Yes is_trace Trace Contaminated Labware (Gloves, Wipes)? is_liquid->is_trace No collect_liquid Collect in 'Liquid Thiourea Waste' Container is_liquid->collect_liquid Yes is_trace->collect_solid Yes containerize Step 1: Containerize (Approved, Sealed Container) collect_solid->containerize collect_liquid->containerize label_waste Step 2: Label Container (Name, Hazards, Date) containerize->label_waste store Step 3: Store in Satellite Area (Secondary Containment) label_waste->store contact_ehs Step 4: Request Pickup (Contact EHS/Waste Coordinator) store->contact_ehs disposal Final Disposal (Licensed Facility - Incineration) contact_ehs->disposal

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.